3,3-Dimethyl-thiochroman-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
3,3-dimethyl-2,4-dihydrothiochromen-4-ol |
InChI |
InChI=1S/C11H14OS/c1-11(2)7-13-9-6-4-3-5-8(9)10(11)12/h3-6,10,12H,7H2,1-2H3 |
InChI Key |
WVVCLANUMAHAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSC2=CC=CC=C2C1O)C |
Origin of Product |
United States |
Foundational & Exploratory
What are the properties of 3,3-Dimethyl-thiochroman-4-ol?
[1]
Executive Summary
3,3-Dimethyl-thiochroman-4-ol (Systematic name: 3,4-Dihydro-3,3-dimethyl-2H-1-benzothiopyran-4-ol) is a bicyclic heterocyclic alcohol used primarily as a scaffold in medicinal chemistry and organic synthesis. It is the reduced derivative of 3,3-dimethylthiochroman-4-one .[1]
Distinguished by its gem-dimethyl substitution at the C3 position, this compound exhibits unique steric properties that differentiate it from the parent thiochroman-4-ol.[1] This substitution blocks enolization at the
Chemical Identity & Physicochemical Properties[1][3][4][5][6]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 3,4-Dihydro-3,3-dimethyl-2H-1-benzothiopyran-4-ol |
| Common Name | 3,3-Dimethyl-thiochroman-4-ol |
| Molecular Formula | C |
| Molecular Weight | 194.29 g/mol |
| Core Scaffold | Thiochroman (Benzothiopyran) |
| Chiral Center | C4 (Secondary Alcohol) |
Physical Properties (Experimental & Predicted)
| Parameter | Value / Description | Source/Logic |
| Physical State | White to off-white crystalline solid | Analogous to 6-bromo derivative [1] |
| Solubility | Soluble in DCM, CHCl | Lipophilic thioether core |
| LogP (Predicted) | ~2.5 - 2.9 | Increased lipophilicity vs. thiochroman-4-ol due to dimethyl group |
| Melting Point | 65–75 °C (Estimated) | Unsubstituted alcohol MP is ~60°C; dimethyl often raises MP |
Synthetic Pathways[10]
The synthesis of 3,3-dimethyl-thiochroman-4-ol is a stepwise process involving the construction of the sulfur heterocycle followed by a chemoselective reduction.[1]
Workflow Diagram (DOT)
Figure 1: Synthetic route from thiophenol to 3,3-dimethyl-thiochroman-4-ol.[2]
Detailed Protocol
Step 1: S-Alkylation
Precursors: Thiophenol + 3-Chloro-2,2-dimethylpropionic acid.[1]
-
Mechanism: Nucleophilic substitution (
) of the alkyl chloride by the thiophenolate anion.[1] -
Conditions: Aqueous NaOH (or KOH) in Ethanol at reflux.[1]
-
Product: 2,2-Dimethyl-3-(phenylthio)propanoic acid.[1]
Step 2: Friedel-Crafts Cyclization
Precursor: 2,2-Dimethyl-3-(phenylthio)propanoic acid.[1]
-
Reagent: Polyphosphoric Acid (PPA) or Conc.[1] H
SO . -
Conditions: Heat (80–100 °C) for 1–3 hours.
-
Mechanism: Intramolecular acylation.[1] The acid is activated (protonated or anhydride formation) and attacks the benzene ring ortho to the sulfur.[1]
-
Intermediate: 3,3-Dimethylthiochroman-4-one .[3][1][4][5][6][7]
-
Note: The gem-dimethyl group is at the
-position to the carbonyl (C3), preventing enolization and aldol side reactions.[1]
-
Step 3: Carbonyl Reduction
Spectroscopic Characterization
The gem-dimethyl group simplifies the NMR spectrum significantly by removing vicinal coupling at the C3 position.[1]
H NMR Signature (CDCl , 300/400 MHz)
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Ar-H | 7.10 – 7.50 | Multiplet | 4H | Aromatic protons (Benzene ring) |
| H-4 | 4.20 – 4.50 | Singlet (s)* | 1H | Carbinol proton ( |
| H-2 | 2.60 – 3.10 | AB System or Singlet | 2H | Methylene adjacent to Sulfur |
| Me-3 | 1.00 – 1.35 | Singlet(s) | 6H | gem-Dimethyl groups |
-
Note on H-4: Unlike unsubstituted thiochroman-4-ol (where H-4 is a triplet or dd), H-4 here appears as a singlet because there are no protons on the adjacent C3 carbon.
-
Note on H-2: The C2 protons may appear as an AB quartet if the chiral center at C4 induces sufficient magnetic non-equivalence, or as a singlet if the effect is weak [1].[1]
IR Spectrum
Biological & Pharmacological Applications[1]
Hepatoprotection
Research indicates that 3,3-dimethylthiochroman derivatives possess hepatoprotective properties.[1] The 3,3-dimethyl substitution is critical for metabolic stability, preventing rapid oxidation or conjugation at the
-
Mechanism: Inhibition of lipid peroxidation and stabilization of hepatic cellular membranes [1].[1]
Antifungal & Antimicrobial Scaffolds
Thiochroman-4-ols are bioisosteres of chromanols (e.g., Vitamin E precursors).[1] The sulfur atom enhances lipophilicity and alters redox potential.[1]
-
Target: Derivatives have shown activity against Candida albicans and Aspergillus species.[1] The bulky 3,3-dimethyl group can fill hydrophobic pockets in target enzymes (e.g., CYP51), potentially enhancing selectivity over mammalian enzymes.[1]
Bioorthogonal Chemistry
The 3,3-dimethylthiochroman-4-one precursor is utilized in developing "caged" fluorophores and chemical reporters.[1][9] The rigidity of the 3,3-dimethyl system prevents non-radiative decay pathways in conjugated dye systems, improving quantum yield [2].[1]
Experimental Protocol: Synthesis of 3,3-Dimethyl-thiochroman-4-ol
The following protocol is adapted from established methodologies for 6-substituted analogs [1].
Materials
-
Sodium Borohydride (NaBH
, 1.5 eq)[1] -
Methanol (anhydrous)
-
Dichloromethane (DCM)[3]
-
Hydrochloric acid (1 M)
Procedure
-
Dissolution: Dissolve 3,3-dimethylthiochroman-4-one (10 mmol) in anhydrous Methanol (30 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Add NaBH
(15 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.[1] -
Reaction: Remove the ice bath and stir at Room Temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the ketone spot.[1]
-
Quench: Cool back to 0 °C and carefully add 1 M HCl (10 mL) to destroy excess hydride.
-
Extraction: Evaporate methanol under reduced pressure. Dilute residue with water (20 mL) and extract with DCM (3 x 20 mL).[1]
-
Drying: Dry combined organic layers over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: If necessary, recrystallize from Hexane/Ether or purify via silica gel chromatography (Eluent: 10-20% EtOAc in Hexane).
References
-
Patent Application WO2000066124A1. Preventive or inhibitory agents for hepatopathy.[3][1] (Describes synthesis of 6-bromo-3,3-dimethyl-4-hydroxythiochroman and analogs). Link
-
Sletten, E. M. Bioorthogonal Chemistries for Labeling Living Systems.[1] Ph.D. Dissertation, UC Berkeley.[1] (Discusses 3,3-dimethylthiochroman-4-one derivatives in chemical reporter strategies). Link
-
PubChem Compound Summary. Thiochroman-4-ol (Parent Structure).[3][1] National Center for Biotechnology Information.[1] Link
Sources
- 1. youtube.com [youtube.com]
- 2. rsc.org [rsc.org]
- 3. WO2000066124A1 - Preventive or inhibitory agents for hepatopathy - Google Patents [patents.google.com]
- 4. 3-Octyn-1-ol[14916-80-4] | CASNU [casnu.com]
- 5. 871329-53-2 [5-(METHOXYCARBONYL)PYRIDIN-3-YL]BORONIC ACID [casnu.com]
- 6. 356084-07-6 2-(4-nitrophenyl)quinazoline-4-carboxylic acid [casnu.com]
- 7. 17122-58-6 N1-(2,5-DICHLOROPHENYL)-2-HYDROXYIMINOACETAMIDE [casnu.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. escholarship.org [escholarship.org]
Biological activities of thiochroman derivatives
Topic: Biological Activities of Thiochroman Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thiochroman scaffold (benzothiopyran) represents a privileged structure in medicinal chemistry, distinguished by its sulfur-containing heterocyclic core. Unlike its oxygenated analogue (chroman), the thiochroman ring offers unique electronic properties and lipophilicity profiles that enhance membrane permeability and target binding affinity. This guide provides a technical deep-dive into the biological activities of thiochroman derivatives, specifically focusing on their anticancer (SERDs, tubulin inhibitors), antimicrobial , and antileishmanial potentials. It synthesizes structure-activity relationships (SAR) with field-proven experimental protocols to accelerate research and development workflows.
Chemical Architecture & Structure-Activity Relationship (SAR)
The biological versatility of the thiochroman core stems from its ability to undergo specific functionalizations that modulate potency and selectivity.
The Thiochroman-4-one Core
The most pharmacologically active derivatives typically feature a ketone at the C-4 position (thiochroman-4-one). This carbonyl group serves as a critical hydrogen bond acceptor and a handle for further derivatization, such as condensation reactions to form benzylidene derivatives.
Key SAR Insights
-
Position C-2 (Aryl Substitution): Introduction of aryl groups here enhances lipophilicity and is critical for antileishmanial activity.
-
Position C-3 (Benzylidene/Vinyl Sulfone): The presence of an exocyclic double bond (e.g., 3-benzylidene) creates a Michael acceptor system. This is a "warhead" for cytotoxicity , likely via alkylation of thiol groups in cellular proteins.
-
Position C-6 (Electronic Modulation): Electron-withdrawing groups (EWG) like halogens (Cl, F) or nitro groups at C-6 significantly boost antimicrobial and antifungal efficacy by altering the electronic density of the aromatic ring.
-
Sulfur Oxidation State: The sulfide (-S-) can be oxidized to sulfoxide (-SO-) or sulfone (-SO2-). Sulfones often exhibit improved metabolic stability and altered hydrogen bonding potential, crucial for enzyme inhibition .
Visualization: SAR & Mechanism of Action
Diagram: SAR of Thiochroman-4-one Scaffold
Caption: Structure-Activity Relationship (SAR) map highlighting critical substitution sites on the thiochroman-4-one scaffold and their impact on biological activity.
Therapeutic Applications
Oncology: SERDs and Cytotoxicity
Thiochroman derivatives have emerged as potent Selective Estrogen Receptor Degraders (SERDs) . Unlike modulators (SERMs) that merely block the receptor, SERDs induce a conformational change in Estrogen Receptor alpha (ERα) that targets it for proteasomal degradation.
-
Mechanism: Oral thiochroman SERDs (e.g., Compound 51) bind to ERα, inhibiting estrogen-dependent gene transcription and downregulating ERα levels. This dual mechanism is vital for treating endocrine-resistant breast cancer.
-
Cytotoxicity: 3-Benzylidene derivatives act as tubulin polymerization inhibitors or induce apoptosis via the mitochondrial pathway (caspase activation).
Infectious Diseases: Antimicrobial & Leishmanicidal
-
Antimicrobial: Compounds functionalized with 1,3,4-thiadiazole or pyrazole moieties at C-4 show high efficacy against S. aureus and E. coli. The lipophilic thiochroman ring facilitates penetration of the bacterial cell wall.
-
Antileishmanial: Vinyl sulfone derivatives exhibit potent activity against Leishmania panamensis intracellular amastigotes. The vinyl sulfone group likely acts as a suicide substrate for cysteine proteases essential to the parasite.
Experimental Protocols
To ensure reproducibility and technical accuracy, the following protocols are provided for the synthesis of a bioactive derivative and the evaluation of its anticancer potential.
Synthesis Protocol: 3-Benzylidenethiochroman-4-one
Target: Synthesis of a representative anticancer scaffold via Aldol Condensation.
Reagents:
-
Thiochroman-4-one (1.0 equiv)[1]
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.1 equiv)
-
Piperidine (Catalytic amount, 3-5 drops)
-
Ethanol (Solvent)[2]
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiochroman-4-one (5 mmol) and the substituted benzaldehyde (5.5 mmol) in absolute ethanol (15 mL).
-
Catalysis: Add catalytic piperidine (3-5 drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78°C) with stirring. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2) as the mobile phase. Reaction is typically complete within 3-5 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates out upon cooling.
-
If precipitate forms: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL) and then cold water.
-
If no precipitate: Pour the mixture into crushed ice (50 g) and stir vigorously for 15 minutes to induce precipitation. Filter as above.
-
-
Purification: Recrystallize the crude solid from hot ethanol to obtain the pure 3-benzylidenethiochroman-4-one as crystalline needles.
-
Validation: Confirm structure via 1H-NMR (look for the olefinic proton singlet around δ 7.8 ppm) and Melting Point determination.
Bioassay Protocol: MTT Cytotoxicity Assay
Target: Quantitative assessment of cell viability (IC50 determination).[3]
Reagents:
-
MTT Reagent (5 mg/mL in PBS, sterile filtered)[4]
-
Solubilization Buffer (DMSO or 10% SDS in 0.01 M HCl)[4]
-
Cancer Cell Line (e.g., MCF-7 breast cancer cells)
Step-by-Step Methodology:
-
Seeding: Harvest exponentially growing cells and seed into a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete growth medium.
-
Attachment: Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.
-
Treatment: Aspirate medium and add 100 µL of fresh medium containing the synthesized thiochroman derivative at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO vehicle controls (<0.5% v/v) and untreated controls.
-
Exposure: Incubate for 48 or 72 hours under standard conditions.
-
Labeling: Add 10-20 µL of MTT stock solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. Viable mitochondria will reduce yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the supernatant (media + MTT) without disturbing the crystals.[4] Add 100-150 µL of DMSO to each well to dissolve the formazan.
-
Quantification: Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader.
-
Analysis: Calculate % Cell Viability = (Abs_sample / Abs_control) × 100. Plot dose-response curves to determine IC50 values.
Visualization: Anticancer Mechanism of Action
Caption: Multi-target anticancer mechanism of thiochroman derivatives, illustrating SERD activity, tubulin inhibition, and mitochondrial apoptosis pathways.
Data Summary: Representative Activities
| Compound Class | Substitution (R) | Target Organism/Cell Line | Activity Metric | Reference |
| Thiochroman-4-one | 3-Benzylidene | MCF-7 (Breast Cancer) | IC50 < 10 µM | [1, 2] |
| Thiochroman-4-one | 6-Chloro | Staphylococcus aureus | MIC = 24 µg/mL | [3] |
| Vinyl Sulfone | C-3 Vinyl Sulfone | Leishmania panamensis | EC50 = 3.24 µM | [4] |
| SERD Analog | Compound 51 | MCF-7 Tam1 (Resistant) | Tumor Regression | [5] |
References
-
Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. MDPI. Available at: [Link]
-
New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities. RSC Medicinal Chemistry. Available at: [Link]
-
Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Research Applications of Substituted Thiochroman-4-ols: A Privileged Scaffold for Drug Discovery
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The thiochroman-4-ol core, a sulfur-containing heterocyclic system, represents one such scaffold. Its rigid, tricyclic structure provides a defined three-dimensional orientation for substituent groups, making it an ideal platform for developing targeted inhibitors and modulators.
Derivatives of the closely related thiochroman-4-one have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiparasitic, and neuroprotective properties.[1][2][3] The reduction of the C4-ketone to a hydroxyl group introduces a new chiral center and a critical hydrogen bonding donor/acceptor site, significantly expanding the potential for targeted biological interactions. This transformation from the planar ketone to the stereochemically complex alcohol unlocks new possibilities for enhancing potency, selectivity, and pharmacokinetic properties.
This technical guide provides an in-depth exploration of the potential research applications for substituted thiochroman-4-ols. It is designed for researchers, medicinal chemists, and drug development professionals, offering a narrative built on established scientific principles and field-proven insights. We will delve into the synthetic logic, key therapeutic applications, and detailed experimental protocols to empower researchers to effectively harness the potential of this versatile scaffold.
The Thiochroman-4-ol Scaffold: Synthesis and Properties
The journey into the applications of thiochroman-4-ols begins with a robust and flexible synthetic strategy. The most common and reliable approach involves a two-step sequence starting from readily available thiophenols.
Causality in Synthesis: The choice of a two-step synthesis (cyclization followed by reduction) over a single, more complex reaction is deliberate. It offers superior control over the introduction of substituents on the aromatic ring (Ring A) via the choice of starting thiophenol. Furthermore, it isolates the creation of the C4-chiral center to a dedicated reduction step, where stereoselectivity can be more effectively controlled using specific reducing agents.
Synthetic Workflow: From Thiophenol to Thiochroman-4-ol
The primary synthetic route involves the initial preparation of a thiochroman-4-one intermediate, which is then stereoselectively reduced to the target thiochroman-4-ol.
-
Step 1: Synthesis of Thiochroman-4-one. This is typically achieved by reacting a substituted thiophenol with an acrylic acid derivative or a β-halopropionic acid, followed by an intramolecular Friedel-Crafts acylation to cyclize the intermediate and form the thiochroman-4-one core.[4] This step is critical as it allows for the installation of various substituents on the benzene ring.
-
Step 2: Reduction of the Carbonyl Group. The ketone at the C4 position is then reduced to a hydroxyl group. The choice of reducing agent is paramount as it influences the stereochemistry of the resulting alcohol.
-
Sodium borohydride (NaBH₄): A mild and common reducing agent that typically yields a racemic mixture of the cis and trans diastereomers.[5]
-
Microbial Reduction: Biocatalytic methods, for instance using fungi like Mortierella isabellina, can achieve high enantiomeric excess (>98%), yielding specific stereoisomers such as (S)-thiochroman-4-ol.[6] This is crucial when a specific stereoisomer is responsible for the desired biological activity.
-
A newer, more direct approach involves a (4+2) annulation strategy using allenyl sulfones and aromatic thiolates, which can construct the functionalized thiochroman-4-ol skeleton in a single domino reaction.[7][8]
Caption: General synthetic workflow for substituted thiochroman-4-ols.
Core Research Application I: Neuroprotection and Neuromodulation
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often linked to oxidative stress, neuroinflammation, and the dysfunction of key enzymes.[9][10] The thiochroman-4-ol scaffold is a promising starting point for developing neuroprotective agents due to its ability to target several key pathological pathways.
Rationale and Mechanisms of Action
-
Inhibition of Monoamine Oxidase B (MAO-B): Over-activity of MAO-B contributes to dopamine depletion and the generation of oxidative stress in Parkinson's disease.[9][11] Chromone and thiochromone derivatives have been identified as potent and selective MAO-B inhibitors.[12] The thiochroman-4-ol structure can be optimized to fit into the active site of MAO-B, presenting a clear strategy for developing novel anti-parkinsonian agents.
-
Modulation of Cell Survival Pathways: Oxidative stress is a common factor in neuronal cell death. Thioflavone analogues, which share the core structure of C2-substituted thiochromans, have been shown to protect neuronal cells from hydrogen peroxide-induced damage. This neuroprotection is mediated by the activation of critical pro-survival signaling pathways, specifically ERK1/2 and PI3K/Akt.[10] The hydroxyl group at C4 can play a crucial role in mediating these interactions.
-
AMPA Receptor Modulation: Thiochroman 1,1-dioxides have been designed as positive allosteric modulators of AMPA receptors, which are crucial for synaptic plasticity and cognitive function.[13][14] These compounds were shown to cross the blood-brain barrier, making them attractive for CNS drug development.[13]
Caption: Thiochroman-4-ols can promote neuronal survival via key pathways.
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is designed to identify compounds that inhibit AChE, an enzyme relevant to Alzheimer's disease.
Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 405-412 nm. An inhibitor will reduce the rate of this color change.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE (from electric eel) in the assay buffer. The final concentration should be optimized (e.g., 0.2-0.5 U/mL).
-
DTNB Solution: 3 mM DTNB in assay buffer.
-
ATCI Solution: 15 mM ATCI in deionized water (prepare fresh).
-
Test Compounds: Prepare stock solutions in DMSO and dilute to final concentrations in the assay buffer.
-
-
Assay Procedure (96-well plate):
-
To each well, add:
-
140 µL Assay Buffer
-
10 µL Test Compound (or vehicle for control)
-
20 µL AChE working solution
-
-
Incubate the plate for 15 minutes at 25°C.
-
To initiate the reaction, add 10 µL of ATCI substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot % inhibition versus log of inhibitor concentration and determine the IC₅₀ value using non-linear regression.
-
Self-Validation: The protocol's integrity is maintained by including a positive control (a known AChE inhibitor like Donepezil or Galantamine) and a negative control (enzyme with vehicle only). The Z'-factor should be calculated to ensure the assay is robust and suitable for screening.
Data Presentation: Potential Neuroprotective Activity
| Compound | Substitution | Target | IC₅₀ (µM) [Hypothetical] |
| TCO-1 | Unsubstituted | MAO-B | 15.2 |
| TCO-2 | 6-Fluoro | MAO-B | 2.1 |
| TCO-3 | 7,8-Dihydroxy | AChE | 8.9 |
| TCO-4 | 2-Phenyl | AChE | 25.4 |
| TCO-5 | 6-Fluoro-7,8-dihydroxy | MAO-B | 0.8 |
| TCO-6 | 6-Fluoro-7,8-dihydroxy | AChE | 5.3 |
Core Research Application II: Anticancer Drug Discovery
The thiochroman scaffold is a recurring motif in anticancer research. Derivatives of the parent thiochroman-4-one have shown significant cytotoxic and growth-inhibitory effects against a wide panel of human tumor cell lines.[2][18] More recently, thiochroman derivatives have been identified as potent oral selective estrogen receptor degraders (SERDs), showing promise for treating endocrine-resistant breast cancer.[19]
Rationale and Mechanisms of Action
The anticancer potential of thiochroman-4-ols can be attributed to several factors:
-
Enzyme Inhibition: Many cellular signaling pathways critical for cancer cell proliferation and survival are driven by kinases. The thiochroman-4-ol scaffold can be decorated with substituents to target the ATP-binding site of specific kinases.
-
Induction of Apoptosis: Sulfur-containing heterocycles are known to induce programmed cell death (apoptosis) in tumor cells.[1]
-
Hormone Receptor Modulation: As demonstrated by their efficacy as SERDs, these compounds can antagonize and promote the degradation of hormone receptors like the estrogen receptor (ERα), a key driver in many breast cancers.[19]
Experimental Protocols
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol provides a robust method for initial screening of substituted thiochroman-4-ols for their cytotoxic effects against cancer cell lines.
Principle: The MTT assay measures the metabolic activity of cells as an indicator of their viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[20][21]
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7 for breast, HCT116 for colon) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Replace the existing medium with 100 µL of medium containing the test compounds (or vehicle control).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Determine the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition of viability) by plotting cell viability against the log of the compound concentration.
-
Self-Validation: This protocol requires a positive control (a known cytotoxic drug like Doxorubicin) and a negative control (vehicle). Each concentration should be tested in triplicate to ensure reproducibility.
Data Presentation: Potential Anticancer Activity
| Compound | Substitution | Cell Line: MCF-7 GI₅₀ (µM) [Hypothetical] | Cell Line: HCT116 GI₅₀ (µM) [Hypothetical] |
| TCO-7 | Unsubstituted | > 50 | > 50 |
| TCO-8 | 6-Chloro | 12.5 | 18.3 |
| TCO-9 | 2-(4-fluorophenyl) | 5.1 | 7.9 |
| TCO-10 | 6-Nitro | 8.4 | 11.2 |
| TCO-11 | 6-Chloro-2-(4-fluorophenyl) | 1.3 | 2.5 |
Core Research Application III: Antimicrobial and Antiparasitic Agents
The rise of drug-resistant pathogens and the burden of neglected tropical diseases necessitate the discovery of new antimicrobial and antiparasitic agents. Thiochroman derivatives have shown significant promise in this area.
Rationale and Spectrum of Activity
-
Antifungal Activity: Thiochroman-4-one derivatives exhibit potent activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans, with some compounds showing efficacy comparable to the clinical drug fluconazole.[23] The proposed mechanism involves the inhibition of N-Myristoyltransferase (NMT), an enzyme crucial for fungal viability.[23]
-
Antibacterial Activity: Novel thiochroman-4-one derivatives have been synthesized and shown to be active against plant pathogenic bacteria like Xanthomonas oryzae, outperforming commercial bactericides.[24]
-
Antileishmanial Activity: The thiochroman scaffold is a validated starting point for antileishmanial drug discovery. Specific substitutions, such as a vinyl sulfone moiety, dramatically increase potency against Leishmania panamensis amastigotes, with high selectivity over human cells.[4] Fluorine substitution at the C-6 position has also been shown to enhance activity.[4]
Structure-Activity Relationships (SAR)
A review of the literature reveals clear SAR trends that can guide future research:[3]
-
Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) at the C-6 position of the thiochroman ring generally enhance antifungal and antibacterial activity.
-
The oxidation state of the sulfur atom is critical. Thiochroman 1,1-dioxides (sulfones) often exhibit a different activity profile compared to the parent sulfide, suggesting that this position can be modified to tune activity and selectivity.[25]
-
For antileishmanial activity, the addition of a vinyl sulfone moiety at C-3 is a highly effective strategy for increasing potency.[4]
Experimental Protocols
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid medium. Growth is assessed by visual inspection or by measuring optical density.
Methodology: [5]
-
Preparation:
-
Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
-
Inoculation:
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
-
Controls:
-
Include a positive control well (microbes with no compound) and a negative control well (broth only).
-
A known antibiotic/antifungal drug (e.g., Ciprofloxacin, Fluconazole) should be included as a reference.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.
-
Future Directions and Conclusion
The substituted thiochroman-4-ol scaffold is a platform ripe for further exploration. Future research should focus on several key areas:
-
Stereoselective Synthesis: Given the importance of chirality in drug-receptor interactions, the development of scalable, stereoselective syntheses to access pure enantiomers and diastereomers is a high priority. This will allow for a more precise understanding of the structure-activity relationships.
-
Mechanism of Action Studies: For promising compounds, detailed mechanistic studies are required to identify their precise molecular targets. Techniques such as thermal shift assays, affinity chromatography, and transcriptomics can be employed to deconvolve their mechanism of action.
-
Pharmacokinetic Optimization: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial. Modifications to the scaffold can be made to improve solubility, metabolic stability, and oral bioavailability, transforming a potent hit into a viable drug candidate.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
Bio-protocol. (2021). MTT Assay for Cytotoxicity Evaluation. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]
-
ACS Omega. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationships of thiochroman-4-one derivatives. Retrieved from [Link]
-
Anani, L., Lohier, J. F., & Gaumont, A. C. (2025). Construction of Thiochroman-4-ols through a (4 + 2) Annulation Strategy Using Allenyl Sulfones as Substrates. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Retrieved from [Link]
-
Academia.edu. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Retrieved from [Link]
-
Jatin, et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]
-
Vargas, L. Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2097. [Link]
-
Figshare. (2025). Construction of Thiochroman-4-ols through a (4 + 2) Annulation Strategy Using Allenyl Sulfones as Substrates. Retrieved from [Link]
-
ResearchGate. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. Retrieved from [Link]
-
Hood, B. L., et al. (2025). Development of a High-throughput Assay to Identify Novel Reactivators of Acetylcholinesterase. bioRxiv. [Link]
-
Sim, C. P., et al. (2016). Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors. Molecules, 21(7), 896. [Link]
-
S-Yordanov, S., et al. (2019). Novel hits for acetylcholinesterase inhibition derived by docking-based screening on ZINC database. Scientific Reports, 9, 16900. [Link]
-
Taylor & Francis Online. (2022). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Retrieved from [Link]
-
Figshare. (2022). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Retrieved from [Link]
-
Virués-Segovia, J. R., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. International Journal of Molecular Sciences, 26(3), 908. [Link]
-
Ortiz, J., et al. (2021). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLoS ONE, 16(8), e0255865. [Link]
-
Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. [Link]
-
Zhong, G., et al. (2019). Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. Molecules, 24(18), 3249. [Link]
-
Jatin, et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Selected chromone derivatives as inhibitors of monoamine oxidase. Retrieved from [Link]
-
Le, T., et al. (2021). Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors. ACS Chemical Neuroscience, 12(15), 2836-2849. [Link]
-
Saxena, S. K., et al. (2021). Design, Synthesis and MAO Inhibitor Activity of Chroman-4-one Derivative. Journal of Pharmaceutical Research International, 33(63A), 374-384. [Link]
-
RSC Publishing. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. [Link]
-
Taylor & Francis Online. (2006). Chemoselective Reduction of Vinylogous Thioesters of Thiochromones. Retrieved from [Link]
-
Greco, F., et al. (2016). Thioflavones as novel neuroprotective agents. Bioorganic & Medicinal Chemistry, 24(21), 5559-5568. [Link]
-
ResearchGate. (2024). Exploring Chroman-4-One Derivatives as MAO-B Inhibitors: A Comprehensive Computational Study. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Retrieved from [Link]
-
Petzer, J. P., et al. (2012). Selected chromone derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry, 20(17), 5179-5191. [Link]
-
ResearchGate. (n.d.). Neuroprotective effect screening and the mechanism of 10 kinds of coumarin derivatives. Retrieved from [Link]
-
ACS Publications. (2021). Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors. Retrieved from [Link]
-
Virués-Segovia, J. R., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. International Journal of Molecular Sciences, 26(3), 908. [Link]
-
PubMed. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Thioflavones as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive literature review on thiochroman-4-ol and its analogues
An In-Depth Technical Guide to Thiochroman-4-ol and its Analogues: Synthesis, Properties, and Therapeutic Potential
Introduction: The Emergence of a Privileged Sulfur Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks, termed "privileged scaffolds," appear recurrently in the structures of diverse, biologically active compounds. The chromone (1,4-benzopyrone) ring system is a classic example, found in a vast array of natural products and synthetic drugs.[1][2] Its sulfur-containing bioisostere, the thiochroman scaffold, has historically been less explored but is rapidly gaining recognition as a source of potent and selective therapeutic agents.[2][3] At the heart of this emerging class is thiochroman-4-ol , a versatile synthetic intermediate and a core component of molecules with significant pharmacological promise.
This technical guide offers a comprehensive review of thiochroman-4-ol and its key analogues, from fundamental synthetic strategies to cutting-edge applications in drug discovery. We will delve into the causal relationships behind synthetic choices, explore the structure-activity relationships (SAR) that govern biological effects, and provide detailed experimental insights for researchers in the field. The narrative is designed to bridge foundational chemistry with practical application, serving as an authoritative resource for scientists engaged in the development of novel therapeutics.
Part 1: Constructing the Core - Synthesis of the Thiochroman-4-one Scaffold
The primary precursor to thiochroman-4-ol is its oxidized counterpart, thiochroman-4-one. The synthesis of this ketone is a critical first step, and several methodologies have been developed, ranging from traditional multi-step procedures to more efficient one-pot and catalytic approaches.
Classical Two-Step Synthesis: Michael Addition and Intramolecular Acylation
The most established route to thiochroman-4-ones involves a two-step process.[2][4]
-
Michael Addition: The synthesis begins with a nucleophilic addition of a substituted thiophenol to an α,β-unsaturated carboxylic acid (e.g., acrylic acid, crotonic acid) or its equivalent, such as a β-halopropionic acid.[2][5] This base-catalyzed reaction yields a 3-(arylthio)propanoic acid intermediate.
-
Intramolecular Friedel-Crafts Acylation: The resulting propanoic acid is then cyclized under strong acidic conditions. Dehydrating agents like polyphosphoric acid (PPA), methanesulfonic acid, or fuming sulfuric acid promote an intramolecular Friedel-Crafts acylation, where the carboxylic acid acylates the electron-rich aromatic ring to form the six-membered heterocyclic ketone.[2][5] While robust, this method can require harsh conditions and yields are often moderate.
Modern Synthetic Innovations
To overcome the limitations of classical methods, researchers have developed more streamlined and efficient syntheses.
-
One-Pot Synthesis from 3-(Arylthio)propanoic Acids: A significant improvement involves a one-pot procedure that combines the formation of the acid chloride and the subsequent Friedel-Crafts cyclization in a single vessel, eliminating the need for intermediate purification. This approach has been shown to be effective for a wide range of substrates bearing both electron-donating and electron-withdrawing groups, affording thiochromen-4-ones in good yields (up to 81%).[1][6]
-
Palladium-Catalyzed Carbonylative Heteroannulation: A more advanced strategy employs a one-pot, palladium-catalyzed reaction between a 2-iodothiophenol, an allene, and carbon monoxide.[7] This elegant method constructs the thiochroman-4-one core with high efficiency and regioselectivity. The proposed mechanism involves the regioselective addition of the sulfur atom to the allene, followed by arylpalladium formation, CO insertion, and subsequent reductive elimination to yield the final product.[7]
Caption: Key synthetic routes to the thiochroman-4-one scaffold.
Part 2: The Keystone Transformation - Reduction to Thiochroman-4-ol
The conversion of the C4-carbonyl of thiochroman-4-one to a hydroxyl group is a pivotal step, yielding the core thiochroman-4-ol structure. This reduction can be achieved with high efficiency and, critically, with stereocontrol.
Chemical Reduction
Standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent are commonly used to reduce the ketone to a racemic mixture of cis- and trans-thiochroman-4-ols. More sterically demanding reagents can offer a degree of diastereoselectivity depending on the substitution pattern of the ring.
Biocatalytic Reduction: The Path to Enantiopurity
For applications in drug development, achieving high enantiomeric purity is often essential. Biotransformation offers a powerful solution for stereoselective synthesis. The reduction of thiochroman-4-one using the fungus Mortierella isabellina proceeds with high yield and excellent enantiomeric excess (>98%) to afford the (S)-thiochroman-4-ol.[5] This enzymatic approach provides access to chiral building blocks that are crucial for investigating the stereospecific interactions of drug candidates with their biological targets. More recently, marine-derived fungi like Emericellopsis maritima and Purpureocillium lilacinum have also been successfully used for the biotransformation of thiochroman-4-ol and its derivatives.[8][9]
Part 3: Diversification and Analogues - Expanding the Chemical Space
The true potential of the thiochroman-4-ol scaffold is realized through the synthesis of its analogues. Modifications at the sulfur atom, the aromatic ring, and the heterocyclic core have led to compounds with a wide spectrum of biological activities.
Oxidation: Modulating Polarity and Hydrogen Bonding
The thioether moiety is a key site for chemical modification. Oxidation with agents like hydrogen peroxide can convert the sulfur atom to a sulfoxide (a chiral center) and further to a sulfone. This transformation dramatically increases the polarity of the molecule and introduces hydrogen bond accepting capabilities, which can profoundly impact biological activity and pharmacokinetic properties.[5]
Key Analogues and Their Biological Significance
-
Thiochromen-4-ones (Thiochromones): These are the α,β-unsaturated analogues, formally derived by dehydrogenation of thiochroman-4-ones. They are known to possess significant antioxidant, antimicrobial, and anticancer properties, including the ability to inhibit tumor cell growth and induce apoptosis.[1][6]
-
2-Arylthiochroman-4-ones (Thioflavanones): These analogues, featuring an aryl substituent at the C2 position, are important heterocyclic compounds with demonstrated bioactivity, including the ability to inhibit cellular proliferation in human breast cancer cells.[6]
-
Vinyl Sulfone Derivatives: A particularly potent class of analogues are thiochromones bearing a vinyl sulfone moiety. These compounds have emerged as highly promising agents against tropical diseases.[2][3]
Part 4: Therapeutic Applications and Mechanistic Insights
The structural diversity of thiochroman-4-ol analogues translates into a broad range of biological activities, with antiparasitic agents being one of the most promising areas of application.
Potent Antileishmanial Agents
Leishmaniasis is a devastating parasitic disease with limited treatment options. Derivatives of the thiochroman scaffold have demonstrated remarkable efficacy against Leishmania parasites.
-
Structure-Activity Relationship (SAR): Extensive studies have revealed critical SAR insights. The highest antileishmanial activity is consistently observed in compounds that incorporate a vinyl sulfone group.[2][3][4] This moiety appears to be essential for potent activity, while removal of either the double bond or the sulfone group leads to a significant decrease in efficacy.[3] Compounds bearing this feature exhibit high potency (EC₅₀ values < 10 µM) and, crucially, a high selectivity index, indicating low cytotoxicity against human cells.[2][3]
-
Mechanism of Action: The antileishmanial activity of 4H-thiochromen-4-one 1,1-dioxide derivatives is linked to the disruption of the parasite's redox homeostasis.[10] These compounds are believed to act as allosteric inhibitors of trypanothione reductase, a vital enzyme in the parasite's defense against oxidative stress.[10] Inhibition of this enzyme leads to a significant increase in reactive oxygen species (ROS) and mitochondrial perturbation, ultimately causing parasite death due to a loss of cell homeostasis.[10]
Caption: Proposed mechanism of antileishmanial action.
Anticancer and Other Activities
Beyond their antiparasitic effects, thiochroman derivatives are recognized for their potential as anticancer agents. Thiochromen-4-ones, in particular, have been shown to inhibit tumor cell proliferation and trigger apoptosis.[1][6] Other reported activities include antioxidant and antimicrobial effects, making this scaffold a highly versatile platform for drug discovery.[1]
Summary of Biological Data
| Compound Class | Key Structural Feature | Biological Activity | Potency (Example) | Reference |
| Thiochromen-4-one Vinyl Sulfones | α,β-Unsaturated Sulfone | Antileishmanial (L. panamensis) | EC₅₀ < 10 µM | [2][3] |
| Thioflavanones | 2-Aryl Substituent | Anticancer (Breast Cancer Cells) | Proliferation Inhibition | [6] |
| Thiochromen-4-ones | Unsaturated Ketone | Anticancer, Antioxidant | Apoptosis Induction | [1] |
| 4H-thiochromen-4-one 1,1-dioxides | Sulfone Group | Anti-trypanosomiasis, Anti-malarial | EC₅₀ < 10 µM | [10] |
Part 5: Experimental Protocols
To ensure the practical applicability of this guide, we provide a representative experimental protocol for the synthesis of a thiochroman-4-one derivative.
Protocol: One-Pot Synthesis of 4H-Thiochromen-4-one (3b)[1]
This protocol is adapted from the one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids.
Materials:
-
3-(Phenylthio)propanoic acid
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Aluminum chloride (AlCl₃)
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a solution of 3-(phenylthio)propanoic acid (1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere, add oxalyl chloride (2.0 mmol) dropwise at 0 °C.
-
Acid Chloride Formation: Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Friedel-Crafts Cyclization: Cool the reaction mixture to 0 °C and add aluminum chloride (1.2 mmol) portion-wise.
-
Reaction Execution: Allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Carefully quench the reaction by pouring the mixture into ice-water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using 5-10% ethyl acetate in hexanes as eluent) to yield 4H-thiochromen-4-one as a light yellow solid.
Characterization Data (for 3b):
-
¹H NMR (400 MHz, CDCl₃): δ 8.53 (m, 1H), 7.85 (d, J = 10.4 Hz, 1H), 7.61 (dd, J = 1.2, 4.8 Hz, 1H), 7.51-7.62 (m, 3H), 7.07 (d, J = 10.4 Hz, 1H).[1]
-
¹³C NMR (100 MHz, CDCl₃): δ 179.9, 138.6, 137.9, 132.2, 131.7, 128.2, 127.7, 126.9, 125.8.[1]
-
HRMS (EI): m/z [M]⁺ calcd. for C₉H₆OS, 162.0139; found 162.0132.[1]
Conclusion and Future Outlook
The thiochroman-4-ol scaffold and its analogues represent a compelling and underexplored area of medicinal chemistry. Initially viewed as simple bioisosteres of chromones, they have now established their own identity as versatile platforms for developing potent and selective therapeutic agents, particularly in the realm of infectious diseases. The development of efficient one-pot and catalytic synthetic methods has made a diverse library of these compounds more accessible than ever before.
Future research should focus on several key areas:
-
Expanding Chemical Diversity: Exploring novel substitutions on both the aromatic and heterocyclic rings to fine-tune activity and improve drug-like properties.
-
Deepening Mechanistic Understanding: Elucidating the precise molecular interactions with biological targets, such as trypanothione reductase, to enable rational, structure-based drug design.
-
Pharmacokinetic Optimization: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their in vivo efficacy and safety profiles.
-
Stereoselective Synthesis and Evaluation: Systematically synthesizing and testing individual enantiomers of chiral analogues to identify the most active stereoisomer and minimize potential off-target effects.
The journey of the thiochroman-4-ol framework from a synthetic curiosity to a validated "privileged scaffold" is a testament to the power of heterocyclic chemistry in addressing pressing medical needs. Continued innovation in this field holds immense promise for the discovery of next-generation therapeutics.
References
- Lee, S., et al. (2025).
- Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules.
- ResearchGate. (n.d.). Synthesis of thiochroman-4-one derivatives.
- Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: synthesis and reactions. Journal of Sulfur Chemistry.
- BenchChem. (2025).
- ResearchGate. (2025). (PDF) Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents.
- Taylor, E. C., & Lenard, K. (1967). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Biotransformation of thiochroman-4-ol (1) and 6-chlorothiochroman-4-ol (1a) by E. maritima BC17.
- Ortiz-López, C., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity.
- Semantic Scholar. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Semantic Scholar.
- Ortiz, C., et al. (2023). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. Computational and Structural Biotechnology Journal.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of the thiochroman scaffold in drug discovery
The Pharmacological Profile of the Thiochroman Scaffold in Drug Discovery[1][2][3][4][5]
Executive Summary: The Sulfur Advantage
In the landscape of heterocyclic drug design, the thiochroman (dihydro-1-benzothiopyran) scaffold represents a critical bioisostere of the widely utilized chroman moiety.[5] While oxygen-containing heterocycles dominate FDA-approved libraries, the strategic substitution of oxygen with sulfur in the thiochroman core offers distinct pharmacological advantages:
-
Lipophilicity Modulation: The sulfur atom increases
, enhancing membrane permeability and blood-brain barrier (BBB) penetration, a crucial feature for CNS-active candidates. -
Metabolic "Handles": Unlike the ether linkage in chromans, the thioether in thiochromans can be selectively oxidized to sulfoxides (
) or sulfones ( ) in vivo or synthetically. This provides a tunable vector for hydrogen bond acceptor capability without altering the carbon skeleton. -
Electronic Effects: The larger van der Waals radius and d-orbital participation of sulfur alter the electronic landscape of the aromatic ring, influencing
stacking interactions with target proteins (e.g., Estrogen Receptors, Retinoid Receptors).
This guide dissects the thiochroman scaffold’s utility, focusing on its role in oncology (SERDs), dermatology (Retinoids), and antimicrobial research, supported by validated synthetic protocols and mechanistic insights.[2][6]
Chemical Architecture & SAR Logic
The thiochroman core consists of a benzene ring fused to a six-membered sulfur-containing ring. Its versatility in Structure-Activity Relationship (SAR) studies stems from three primary vectors of modification.
Core Bioisosterism (O vs. S)
Replacing the chroman oxygen with sulfur results in a "soft" Lewis base character.
-
Bond Length/Angle: The C-S bond (
) is longer than C-O ( ), changing the ring pucker and potentially altering the binding pose in tight hydrophobic pockets. -
Redox Activity: The sulfur atom serves as a metabolic soft spot or a prodrug handle (e.g., Tazarotene is a prodrug hydrolyzed to tazarotenic acid, but the thiochroman ring remains integral for receptor selectivity).
Visualization: The Thiochroman Pharmacophore
The following diagram illustrates the core SAR vectors utilized in modern drug discovery campaigns.
Figure 1: Strategic modification vectors on the thiochroman scaffold. The sulfur atom (S1) allows for unique oxidation state tuning not possible with chromans.
Therapeutic Applications & Case Studies
Dermatology: Tazarotene (The Gold Standard)
Tazarotene is the quintessential thiochroman-based drug. It functions as a receptor-selective retinoid.
-
Mechanism: It selectively binds to Retinoic Acid Receptors (RAR)
and . The rigid thiochroman ring restricts conformational freedom, reducing off-target binding to RAR (associated with mucocutaneous toxicity). -
Clinical Utility: Psoriasis and acne vulgaris.
Oncology: Selective Estrogen Receptor Degraders (SERDs)
Recent studies (e.g., J. Med. Chem. 2024) have highlighted thiochroman derivatives as potent oral SERDs.[4]
-
Compound 51: A thiochroman derivative identified as a bioavailable SERD.[4]
-
Mechanism: The scaffold facilitates binding to the Estrogen Receptor (ER
), inducing a conformational change that flags the receptor for proteasomal degradation. -
Advantage: Unlike fulvestrant (injectable), the thiochroman-based candidates show excellent oral bioavailability due to the lipophilic sulfur core.
Infectious Disease: Thiochroman-4-ones
The ketone intermediate, thiochroman-4-one, is a "privileged structure" for spiro-fused antibiotics.
-
Activity: Spiropyrrolidine-thiochromanones exhibit MIC values < 32 µg/mL against S. aureus and B. subtilis.[1]
-
Mode of Action: Disruption of bacterial cell wall synthesis and membrane potential modulation.
Technical Deep Dive: Experimental Protocols
Synthesis Protocol: Pd-Catalyzed Carbonylative Heteroannulation
Why this method? Traditional Friedel-Crafts cyclization often suffers from harsh conditions and poor regioselectivity. The Palladium-catalyzed route allows for a one-pot construction of the thiochroman-4-one core from 2-iodothiophenols and allenes under mild conditions.[7]
Reagents:
-
2-Iodothiophenol (1.0 equiv)[7]
-
Allene (e.g., 3-methyl-1,2-butadiene) (3.0 equiv)[7]
-
Pd(OAc)₂ (5 mol%)[7]
-
Ligand: dppf (1,1'-bis(diphenylphosphino)ferrocene) (5 mol%)[7]
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 equiv) -
Solvent: Anhydrous Toluene or Benzene
-
CO source: Carbon Monoxide balloon or pressurized vessel (400 psi)
Step-by-Step Methodology:
-
Setup: In a glovebox or under Argon flow, charge a high-pressure stainless steel reactor with Pd(OAc)₂ and dppf. Add the solvent (Toluene) and stir for 10 minutes to pre-form the catalyst complex.
-
Addition: Add 2-iodothiophenol, DIPEA, and the allene substrate.
-
Pressurization: Seal the reactor. Purge with CO gas three times. Pressurize to 400 psi (approx. 27 bar). Note: If using a balloon (1 atm), yields may be lower; high pressure is preferred for carbonylative insertion.
-
Reaction: Heat the reactor to 100°C. Stir vigorously (800 rpm) for 24 hours.
-
Workup: Cool to room temperature. Carefully vent CO in a fume hood (CO is toxic). Dilute the reaction mixture with Ethyl Acetate (EtOAc).[7]
-
Wash: Wash organics with 1M HCl (to remove base), Sat. NaHCO₃, and Brine. Dry over Na₂SO₄.[7]
-
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Self-Validation Check:
-
TLC: The starting material (2-iodothiophenol) should disappear.
-
NMR: Look for the disappearance of the S-H peak and the appearance of the C=O signal in ¹³C NMR (~194 ppm) and the characteristic methylene protons of the thiochroman ring in ¹H NMR.
Biological Assay: Estrogen Receptor (ER ) Degradation Assay
Why this method? To validate a thiochroman derivative as a SERD (like Compound 51), one must prove it degrades the receptor, not just inhibits it.
Materials:
-
Cell Line: MCF-7 (ER+ Breast Cancer cells).
-
Lysis Buffer: RIPA buffer with protease/phosphatase inhibitors.
-
Antibodies: Anti-ER
(Primary), HRP-conjugated Secondary. -
Control: Fulvestrant (Positive control), DMSO (Vehicle).
Workflow:
-
Seeding: Seed MCF-7 cells in 6-well plates (3 x 10⁵ cells/well) in EMEM + 10% FBS. Incubate for 24h.
-
Starvation: Switch to Phenol Red-free medium + 5% Charcoal-Stripped FBS (to remove endogenous estrogens) for 24h.
-
Treatment: Treat cells with the Thiochroman test compound (0.1, 1, 10, 100, 1000 nM) or Fulvestrant (100 nM) for 24 hours.
-
Lysis: Wash cells with ice-cold PBS. Add 100 µL Lysis Buffer. Scrape and collect lysate.
-
Western Blot:
-
Load 20 µg protein/lane on SDS-PAGE.
-
Transfer to PVDF membrane.
-
Block with 5% Non-fat milk.
-
Incubate with Anti-ER
(1:1000) overnight at 4°C. -
Incubate with Secondary Ab (1:5000) for 1h at RT.
-
-
Quantification: Develop with ECL substrate. Image. Normalize ER
band intensity to -Actin or GAPDH loading control.
Visualization: SERD Mechanism of Action
Figure 2: Mechanism of Action for Thiochroman-based SERDs. The ligand induces a structural shift that favors proteasomal degradation over transcriptional activation.
Quantitative Data Summary
| Compound Class | Target / Indication | Key Potency Metric | Reference |
| Tazarotene | Psoriasis (RAR | [Chandraratna, 1996] | |
| Compound 51 | Breast Cancer (SERD) | DC | [J. Med. Chem. 2024] |
| Spiropyrrolidines | Antibacterial (S. aureus) | MIC = 32 µg/mL | [RSC Med. Chem. 2025] |
| Thiochroman-4-ones | Leishmaniasis (L. panamensis) | EC | [Vargas et al., 2025] |
References
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. Source: RSC Medicinal Chemistry (2025).[6][8] URL:[Link]
-
Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders. Source: Journal of Medicinal Chemistry (2024).[4] URL:[Link]
-
Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Source: Molecules (MDPI). URL:[Link]
-
Tazarotene: the first receptor-selective topical retinoid for the treatment of psoriasis. Source: Journal of the American Academy of Dermatology (1997). URL:[Link]
Sources
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure-activity relationship (SAR) insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
The role of the sulfur atom in the bioactivity of thiochromanols
The Role of the Sulfur Atom in the Bioactivity of Thiochromanols
Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Chalcogen Switch
In the landscape of lipophilic antioxidants, the chromanol ring (the core of α-tocopherol/Vitamin E) is the gold standard. However, the isosteric replacement of the ether oxygen (position 1) with a sulfur atom to form thiochromanols introduces profound changes in bioactivity. This guide analyzes the physicochemical and pharmacological consequences of this "chalcogen switch."
Unlike the simple bio-isosterism often seen in drug design, the sulfur atom fundamentally alters the molecule's redox landscape . While the orbital mismatch (3p-2p) renders thiochromanols slightly less efficient at Hydrogen Atom Transfer (HAT) compared to their oxygen counterparts, it unlocks a unique metabolic trajectory—oxidative activation to sulfoxides and sulfones —and enhances Single Electron Transfer (SET) capabilities.[1] This guide details the mechanistic divergence, synthesis, and therapeutic potential of thiochromanols.
Physicochemical Architecture: Sulfur vs. Oxygen
The bioactivity of thiochromanols is dictated by the electronic properties of the sulfur atom.
Orbital Overlap and Radical Stabilization
-
Chromanols (Oxygen): The oxygen atom (2p orbitals) has excellent overlap with the aromatic ring (2p orbitals).[1] This strong resonance stabilization delocalizes the unpaired electron in the chromanoxyl radical, lowering the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond (~78 kcal/mol), making it an exceptional radical scavenger via HAT.
-
Thiochromanols (Sulfur): Sulfur utilizes 3p orbitals.[1] The 3p-2p orbital mismatch results in poorer resonance overlap with the aromatic ring.
-
Consequence: The thiochromanoxyl radical is less resonance-stabilized than the chromanoxyl radical.
-
Effect on BDE: The phenolic O-H BDE is slightly higher, making the primary HAT mechanism slower (k_inh is lower).
-
The Trade-off: Sulfur is less electronegative (2.[1]58) than oxygen (3.[1][2]44) and has a lower ionization potential. This makes thiochromanols superior electron donors , favoring Single Electron Transfer (SET) mechanisms in polar environments.
-
Lipophilicity and Membrane Partitioning
Sulfur is more lipophilic than oxygen. The substitution increases the LogP value, altering the compound's residence time in the lipid bilayer. Thiochromanols penetrate deeper into the hydrophobic core of cell membranes, potentially accessing lipid peroxyl radicals that are sterically shielded from surface-active antioxidants.
Metabolic Activation: The "S-Oxidation" Pathway[1]
The most distinct feature of thiochromanols is their metabolic plasticity. Unlike the ether linkage in chromanols, which is metabolically inert until ring degradation, the sulfide bridge in thiochromanols is a metabolic handle .
The Sulfoxide/Sulfone Switch
Upon exposure to Reactive Oxygen Species (ROS) or specific enzymes (FMOs, CYP450), the sulfur atom oxidizes:
-
Thiochromanol (Sulfide): Lipophilic, SET-dominant antioxidant.[1]
-
Thiochromanol-1-oxide (Sulfoxide): Chiral, more polar.[1] The sulfoxide group is electron-withdrawing, which deactivates the phenolic ring toward radical attack but may enhance specific protein binding.
-
Thiochromanol-1,1-dioxide (Sulfone): Highly polar, electron-deficient ring.[1]
This transformation acts as a ROS-sensing switch , changing the drug's polarity and activity profile in situ during oxidative stress.
Visualization of Metabolic Pathway
Caption: Stepwise metabolic oxidation of thiochromanols. The sulfur atom acts as a ROS sink, converting the lipophilic drug into polar metabolites.
Experimental Protocols
One-Pot Synthesis of Thiochroman-4-ones
Rationale: Accessing the thiochromanol scaffold often starts with the thiochromanone intermediate. This protocol (adapted from Simpkins et al.) utilizes a one-pot condensation/cyclization.[1]
Reagents:
-
Polyphosphoric acid (PPA) or Methanesulfonic acid (solvent/catalyst)[1]
Protocol:
-
Preparation: In a round-bottom flask, dissolve the substituted 3-(arylthio)propanoic acid (e.g., 3-(4-methoxyphenylthio)propanoic acid) in PPA (10 mL/g of substrate).
-
Cyclization: Heat the mixture to 80–100°C under N2 atmosphere. Monitor via TLC (Hexane:EtOAc 8:2).[1]
-
Quenching: Once starting material is consumed (~2-4 h), cool to room temperature and pour onto crushed ice/water (100 mL).
-
Isolation: Extract with CH2Cl2 (3 x 50 mL). Wash combined organics with saturated NaHCO3 (to remove unreacted acid) and brine.
-
Purification: Dry over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography.
-
Reduction (Optional): To obtain the thiochromanol , reduce the ketone using NaBH4 in MeOH at 0°C for 1 h.
Validation Check:
-
1H NMR: Look for the disappearance of the carboxylic acid proton and the appearance of the cyclic methylene signals. For thiochromanol, the C4-H signal (benzylic alcohol) appears as a triplet/multiplet around δ 4.5-4.8 ppm.[1]
Comparative Antioxidant Assay (DPPH)
Rationale: To quantify the "sulfur penalty" regarding HAT efficiency compared to Trolox (oxygen analogue).
Protocol:
-
Prepare 0.1 mM DPPH solution in methanol (freshly made, protected from light).
-
Prepare serial dilutions (10–100 µM) of Thiochromanol and Trolox .
-
Add 20 µL of sample to 180 µL of DPPH solution in a 96-well plate.
-
Incubate in dark at 25°C for 30 minutes.
-
Measure absorbance at 517 nm.
-
Calculation: Plot % Inhibition vs. Concentration. Calculate IC50.
-
Expected Result: Thiochromanol IC50 is typically higher (less potent) than Trolox due to the slower HAT kinetics described in Section 2.1.
-
Comparative Data: Thiochromanol vs. Tocopherol[1]
| Feature | α-Tocopherol (Chroman-6-ol) | Thio-Analogue (Thiochroman-6-ol) | Impact on Bioactivity |
| Heteroatom | Oxygen (O) | Sulfur (S) | Defines redox behavior.[1] |
| Orbital Hybridization | 2p (Good overlap) | 3p (Poor overlap) | S reduces radical stability.[1] |
| Primary Mechanism | HAT (Hydrogen Atom Transfer) | SET (Electron Transfer) / HAT | S favors electron donation.[1] |
| Lipophilicity (LogP) | High | Very High (+0.5 to +1.0 LogP) | S improves membrane depth penetration.[1] |
| Metabolic Product | Quinone (via ring opening) | Sulfoxide / Sulfone | S allows reversible redox cycling.[1] |
| Reaction with ROO• | k ~ 3.2 x 10^6 M^-1 s^-1 | k ~ 0.3 - 1.0 x 10^6 M^-1 s^-1 | S is a slower radical trap.[1] |
Therapeutic Implications & Signaling[4]
While thiochromanols may be slower radical scavengers, their therapeutic index in specific diseases (neurodegeneration, cancer) is often superior due to signaling modulation .
-
Nrf2 Activation: The electrophilic nature of the metabolic byproducts (sulfoxides/quinones) can alkylate Keap1 cysteine residues, activating the Nrf2 pathway. This induces endogenous antioxidant enzymes (HO-1, NQO1), providing a "pro-drug" antioxidant effect that outlasts the initial radical scavenging.
-
Metal Chelation: The sulfur atom (soft base) has a higher affinity for soft metals (Cu+, Fe2+) than oxygen. Thiochromanols can act as chelators, preventing metal-induced Fenton chemistry in neurodegenerative plaques.[1]
Signaling Pathway Diagram
Caption: Thiochromanols act as indirect antioxidants by activating the Nrf2/ARE pathway via electrophilic metabolites.[1]
References
-
Zahalka, H. A., et al. (1988).[7] "Antioxidant activity of 1-thio-alpha-tocopherol and related compounds." The Journal of Organic Chemistry. Link[1]
-
Simpkins, K. S., et al. (2025).[3][8] "One-Pot Synthesis of Thiochromone and Its Derivatives." Preprints.org. Link[1]
-
Ohkatsu, Y., et al. (2001).[7] "Antioxidant activities of tocopherols." Polymer Degradation and Stability. Link
-
Niki, E. (1997).[9] "Mechanisms and dynamics of antioxidant action of ubiquinol." Molecular Aspects of Medicine. Link
-
Ingold, K. U., & Pratt, D. A. (2014).[10] "Advances in Radical-Trapping Antioxidant Chemistry in the 21st Century: A Kinetics and Mechanisms Perspective." Chemical Reviews. Link[1]
Sources
- 1. α-Tocopherol - Wikipedia [en.wikipedia.org]
- 2. A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Thiochromone and It’s Derivatives[v2] | Preprints.org [preprints.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. One-Pot Synthesis of Thiochromone and It’s Derivatives | Scilit [scilit.com]
- 9. Mechanisms and dynamics of antioxidant action of ubiquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Foreword: The Strategic Importance of Stereoisomerism in Thiochroman Scaffolds
An In-Depth Technical Guide to the Stereochemistry of Thiochroman-4-ols
The thiochroman ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous bioactive compounds with applications ranging from antimicrobial to anticancer agents.[1][2][3] The introduction of a hydroxyl group at the C4 position creates a critical stereocenter, and often a second or third is present at C2 and C3, fundamentally altering the molecule's three-dimensional architecture. This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of the stereochemical considerations inherent to thiochroman-4-ols. For researchers in drug development, mastering the stereocontrolled synthesis and unambiguous characterization of these molecules is not merely an academic exercise; it is a prerequisite for developing safer, more potent, and more selective therapeutics.[4] This document is structured to provide both foundational knowledge and field-proven, actionable protocols to navigate the complexities of their stereochemistry.
Conformational Landscape: The Non-Planar Reality of the Thiochroman Ring
Understanding the stereochemical outcomes of reactions involving thiochroman-4-ols begins with an appreciation for the inherent conformational dynamics of the heterocyclic ring. Unlike a simple benzene ring, the saturated portion of the thiochroman system is non-planar, typically adopting a half-chair or 'sofa' conformation to minimize steric and torsional strain.
In this arrangement, substituents at C2, C3, and C4 can occupy either pseudo-axial or pseudo-equatorial positions. The orientation of the C4-hydroxyl group is of paramount importance as it dictates not only the molecule's overall shape and polarity but also the steric accessibility of the ring for further transformations. The relative stability of these conformers is influenced by the substitution pattern, with bulky groups preferentially occupying the less hindered pseudo-equatorial positions. ¹H NMR spectroscopy is a primary tool for probing these conformations; the magnitude of vicinal coupling constants (J-values) between protons on C2, C3, and C4 provides direct evidence for their dihedral angles and thus their relative spatial arrangement (axial vs. equatorial).
Figure 1: Conformational equilibrium of the thiochroman-4-ol ring.
Strategies for Stereocontrolled Synthesis
The primary challenge lies in controlling the stereochemistry at C4, often in conjunction with other stereocenters. The choice of synthetic strategy is dictated by the desired stereochemical outcome (relative and absolute) and the complexity of the target molecule.
Diastereoselective Reduction of Thiochroman-4-ones
The most direct route to thiochroman-4-ols is the reduction of the corresponding thiochroman-4-one precursor. The stereochemical outcome of this reduction is highly dependent on the steric environment of the ketone and the nature of the reducing agent.
-
Mechanism of Control: The reduction proceeds via nucleophilic attack of a hydride on the carbonyl carbon. The trajectory of this attack (from the more or less hindered face) determines the resulting stereochemistry of the alcohol. For instance, borohydride reduction of 3-halogenothiochroman-4-ones consistently yields cis-3-halogenothiochroman-4-ols, where the hydride delivery occurs from the face opposite to the existing halogen substituent. This demonstrates a predictable substrate-controlled diastereoselectivity.
Enantioselective Synthesis: Accessing Single Enantiomers
For pharmaceutical applications, obtaining enantiomerically pure compounds is critical. This is achieved through asymmetric synthesis, where a chiral influence directs the reaction towards one enantiomer over the other.
-
Biocatalytic Reductions: Enzymes offer unparalleled stereoselectivity. The reduction of thiochroman-4-one using the fungus Mortierella isabellina proceeds with high yield and exceptional enantiomeric excess (ee >98%), affording the (S)-thiochroman-4-ol.[5] This approach leverages the precisely shaped active site of an enzyme to achieve a level of control difficult to replicate with traditional chemical reagents.
-
Organocatalytic Tandem Reactions: A more sophisticated strategy involves building the ring and setting multiple stereocenters in a single, highly controlled cascade reaction. The use of a cupreine catalyst in a tandem Michael-Henry reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes generates chiral 2-aryl-3-nitrothiochroman-4-ols with good diastereoselectivity and enantioselectivity.[6] This method is powerful as it constructs complexity and chirality from simple achiral precursors.
The outcomes of these stereoselective syntheses are summarized below.
| Precursor(s) | Method / Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Product Configuration | Reference |
| Thiochroman-4-one | Mortierella isabellina | N/A | >98% | (S) | [5] |
| 2-Mercaptobenzaldehyde + β-Nitrostyrene | Cupreine (Organocatalyst) | Up to 78:22 | Up to 86% | (2,3,4-Trisubstituted) | [6] |
| Recrystallization of above mixture | Single Recrystallization | >98% de | >99% ee | - | [6] |
Table 1: Representative outcomes of stereoselective synthesis methods for thiochroman-4-ols.
Experimental Protocol 1: Organocatalytic Asymmetric Tandem Michael-Henry Reaction
This protocol is adapted from the work of Reddy et al. for the synthesis of chiral 2-aryl-3-nitrothiochroman-4-ols.[6]
Objective: To synthesize an enantioenriched 2,3,4-trisubstituted thiochroman-4-ol.
Materials:
-
β-nitrostyrene (1.0 eq)
-
Cupreine catalyst (0.02 eq)
-
2-mercaptobenzaldehyde (1.1 eq)
-
Anhydrous diethyl ether
-
Pre-cooled glassware (-10°C)
Procedure:
-
A solution of β-nitrostyrene (0.2 mmol) and cupreine (1.25 mg, 0.004 mmol) in anhydrous diethyl ether (5.0 mL) is stirred in a pre-cooled flask at -10°C for 2 minutes.
-
A pre-cooled (-10°C) solution of 2-mercaptobenzaldehyde (0.22 mmol) in anhydrous diethyl ether (5.0 mL) is added to the reaction mixture over a period of 1 minute.
-
The reaction is stirred at -10°C for 5 minutes.
-
The solvent is removed at 0°C under reduced pressure to yield the crude product.
-
The diastereomeric ratio and enantiomeric excess of the crude product are determined by Chiral HPLC analysis.
-
For enhancement of purity, the crude product is recrystallized from a hexane/EtOAc solvent system.
Self-Validation: The success of the protocol is validated by comparing the HPLC chromatogram of the product against known standards or by full spectroscopic characterization (NMR, HRMS) to confirm the structure and stereochemical analysis to confirm the dr and ee values reported in the source literature.[6]
Stereochemical Assignment and Analysis: A Multi-Tool Approach
Synthesizing a stereoisomer is only half the battle; unambiguously determining its structure is the other. A combination of chromatographic and spectroscopic techniques is required for a complete and trustworthy assignment of both relative and absolute stereochemistry.
Figure 2: Logical workflow for the stereochemical analysis of thiochroman-4-ols.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse technique for stereochemical analysis. It is used to separate enantiomers and diastereomers, allowing for the critical determination of enantiomeric and diastereomeric excess.[7][8] The separation relies on the differential interaction of the stereoisomers with a chiral stationary phase (CSP).[9]
| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase (isocratic) | Typical Flow Rate | Reference |
| Thiochroman-4-ol | Chiralcel IB N-5 | n-hexane:isopropanol (95:5) | 0.6 mL/min | [1] |
| Thiochroman-4-ol 1-oxide | Chiralcel IB N-5 | n-hexane:isopropanol (93:7) | 0.6 mL/min | [1] |
Table 2: Exemplar Chiral HPLC conditions for thiochroman-4-ol derivatives.[1]
Experimental Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general framework based on conditions reported for thiochroman-4-ol derivatives.[1]
Objective: To separate the enantiomers of a thiochroman-4-ol sample and calculate the enantiomeric excess.
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Column: Chiralcel IB N-5 (or similar cellulose-based CSP)
-
Sample dissolved in mobile phase (approx. 1 mg/mL)
-
HPLC-grade n-hexane and isopropanol
Procedure:
-
System Preparation: Equilibrate the Chiralcel IB N-5 column with the mobile phase (e.g., n-hexane:isopropanol 95:5) at a flow rate of 0.6 mL/min until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the sample solution onto the column.
-
Data Acquisition: Record the chromatogram, monitoring at a suitable wavelength (e.g., 254 nm). The two enantiomers should appear as distinct peaks at different retention times (tR). For (±)-thiochroman-4-ol, typical retention times might be tR(S) = 22.2 min and tR(R) = 26.8 min under these conditions.[1]
-
Calculation: Integrate the area under each peak. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer's peak).
Self-Validation: The method is validated by running a racemic standard to confirm the baseline separation of two equal-area peaks. The peak assignment (e.g., which peak is R vs. S) must be confirmed by injecting an independently synthesized or sourced enantiopure standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC excels at quantification, NMR provides detailed structural information.
-
Relative Stereochemistry: As mentioned, vicinal coupling constants (³JHH) are invaluable for determining the relative configuration of substituents. Larger coupling constants (typically 8-12 Hz) are indicative of a trans-diaxial relationship between protons, while smaller values (1-5 Hz) suggest cis or equatorial-axial relationships.[10][11]
-
Absolute Stereochemistry (Mosher's Method): Determining the absolute configuration (R/S) is more complex. When X-ray crystallography is not feasible, a powerful NMR-based technique is the use of chiral derivatizing agents like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[12] The alcohol is esterified with both (R)- and (S)-MTPA in separate reactions, creating a pair of diastereomers. By comparing the ¹H NMR spectra of these two diastereomeric esters, the spatial arrangement of substituents around the newly formed chiral center can be deduced. A systematic difference in chemical shifts (Δδ = δS - δR) for protons on either side of the C4 stereocenter reveals its absolute configuration.[1] For example, in the analysis of a thiochroman-4-ol sulfoxide, a positive ΔδRS value for the vicinal H-5 proton and negative values for protons on the other side of the ester (H-2, H-3) indicated an S configuration at C-4.[1]
X-Ray Crystallography
Single-crystal X-ray crystallography is the gold standard for stereochemical determination. It provides an unambiguous, three-dimensional structure of the molecule, directly revealing both the relative and absolute stereochemistry.[13] If a suitable single crystal of the thiochroman-4-ol or a derivative can be grown, this method provides definitive proof of its configuration, which can then be used to calibrate and validate the results from spectroscopic and chromatographic methods.[14]
Conclusion and Future Outlook
The stereochemistry of thiochroman-4-ols is a multifaceted field that is central to their application in modern drug discovery. A logical, multi-pronged approach combining stereocontrolled synthesis with rigorous analytical validation is essential for success. The continued development of novel asymmetric catalytic systems, including both organocatalysts and biocatalysts, will undoubtedly provide even more efficient and selective routes to these valuable chiral building blocks.[6][15][16] Furthermore, as analytical techniques become more sensitive, the ability to characterize complex stereoisomeric mixtures will continue to improve, accelerating the journey from molecular design to clinical application.
References
- Reddy, B. V. S., et al. (n.d.). Synthesis of 2,3,4-Trisubstituted Thiochromanes using an Organocatalytic Enantioselective Tandem Michael–Henry Reaction. PMC.
- Ifeadike, P. N. (n.d.). The stereochemistry and reactions of some 3,4-disubstituted thiochromans and related dihydronaphthothiopyrans. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- García-García, E., et al. (2025, January 22). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. MDPI.
- Bondock, S., & Metwally, M. A. (2008, November 22). Thiochroman-4-ones: Synthesis and reactions. ResearchGate.
- Unknown Author. (n.d.). Structure activity relationships of thiochroman-4-one derivatives. ResearchGate.
- Unknown Author. (n.d.). Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. RSC Publishing.
- Unknown Author. (n.d.). Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. Semantic Scholar.
- O'Brien, P. (2020, April 29). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.
- Li, J., et al. (2024, December 12). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. PubMed.
- Unknown Author. (n.d.). Experimental procedure for the synthesis of thiochroman-4-ones from 2-Iodothiophenol. Benchchem.
- Unknown Author. (n.d.). Figure 2. X-ray plot of single crystallographic data collected for 4s. ResearchGate.
- Unknown Author. (n.d.). Chiral HPLC Separations. Phenomenex.
- Unknown Author. (2023, March 26). NMR for Stereochemical Elucidation. R Discovery.
- Rubini, M. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Unknown Source.
- Unknown Author. (n.d.). Synthesis of thiochroman-4-one derivatives. ResearchGate.
- Nabeya, H., et al. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.
- Patel, K. (2020, July 30). Chiral High Performance Liquid Chromatography: Review. IJPPR.
- Unknown Author. (n.d.). NMR Methods for the Assignment of Absolute Stereochemistry of Bioactive Compounds. ResearchGate.
- Asati, V., & Kushwaha, N. (n.d.). Recent developments in thiochromene chemistry. RSC Publishing.
- Unknown Author. (n.d.). Exploring the Intricacies of Chiral Chemistry in Drug Discovery. Longdom Publishing.
- Unknown Author. (n.d.). Probing post-synthetic metallation in metal-organic frameworks: Insights from X-ray crystallography. The Royal Society of Chemistry.
- Unknown Author. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Unknown Source.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,3,4-Trisubstituted Thiochromanes using an Organocatalytic Enantioselective Tandem Michael–Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Ligand-Controlled Pd-Catalyzed Synthesis of 3,3-Dimethylchroman-4-ols
This application note details the protocol for the Palladium-Catalyzed Intramolecular Synthesis of 3,3-Dimethylchroman-4-ols , a method that overcomes the steric challenges of constructing gem-dimethyl substituted oxygen heterocycles.
The protocol is grounded in the ligand-controlled "switchable" catalysis developed by Viana, Burke, and colleagues (2018) , which allows for the selective formation of either the chroman-4-ol or the chroman-4-one from the same aldehyde precursor.
Introduction & Scope
The 3,3-dimethylchroman-4-ol scaffold is a privileged pharmacophore found in anti-ischemic agents, potassium channel openers (e.g., cromakalim analogues), and antioxidants. Traditional synthesis often involves the reduction of 3,3-dimethylchroman-4-ones or ring-opening of epoxides, which can be step-intensive and lack convergence.
This protocol utilizes a Palladium-catalyzed intramolecular Barbier-type reaction . By tethering an aryl bromide to a pendant aldehyde with a gem-dimethyl linker, the reaction achieves a direct endo-cyclization. The critical innovation is the use of specific ligand/base combinations to toggle between the reductive cyclization (yielding the alcohol) and the oxidative cyclization (yielding the ketone).
Key Advantages[1]
-
Atom Economy: Direct cyclization of aryl halides onto aldehydes.
-
Selectivity: >95% selectivity for the alcohol using DPE-Phos.
-
Steric Tolerance: Efficiently forms the congested C3-gem-dimethyl quaternary center.
Mechanistic Principles
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving an intramolecular carbopalladation of the aldehyde carbonyl group.
-
Oxidative Addition: Pd(0) inserts into the Ar-Br bond.
-
Carbopalladation (Intramolecular): The Aryl-Pd(II) species attacks the pendant aldehyde carbonyl. This is the steric bottleneck, overcome by the gem-dimethyl "Thorpe-Ingold" effect which pre-organizes the conformation.
-
Divergent Pathway (Ligand Controlled):
-
Path A (Alcohol - Target): Using DPE-Phos (a wide bite-angle ligand) and TBAAc , the resulting Pd-alkoxide intermediate is stabilized against
-hydride elimination. It undergoes protonolysis (likely via the acetate source or trace moisture/solvent interaction) to release the alcohol. -
Path B (Ketone - Side Product): Using PPh3 and K2CO3 , the Pd-alkoxide undergoes rapid
-hydride elimination, forming the ketone and a Pd-hydride species.
-
Mechanistic Pathway Diagram[2][3]
Figure 1: Divergent mechanistic pathways controlled by ligand selection. DPE-Phos favors the reductive pathway to the alcohol.
Experimental Protocol
Materials & Reagents[1][4][5][6][7][8][9][10]
-
Substrate: 2-(2-bromophenoxy)-2-methylpropanal (Synthesis: Alkylation of 2-bromophenol with ethyl 2-bromo-2-methylpropanoate, followed by DIBAL-H reduction).
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (CAS: 3375-31-3).
-
Ligand: Bis[(2-diphenylphosphino)phenyl] ether (DPE-Phos) (CAS: 166330-10-5).
-
Additive: Tetrabutylammonium acetate (TBAAc) (CAS: 10534-59-5).
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
Reaction Setup (Standard Scale: 0.5 mmol)
-
Preparation of Catalyst Mix:
-
In a glovebox or under argon flow, charge a dried Schlenk tube with Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%) and DPE-Phos (27 mg, 0.05 mmol, 10 mol%) .
-
Add 1.0 mL of anhydrous DMF and stir at room temperature for 10 minutes to generate the active catalyst complex (solution typically turns yellow/orange).
-
-
Substrate Addition:
-
Add TBAAc (301 mg, 1.0 mmol, 2.0 equiv) to the reaction vessel.
-
Add the substrate 2-(2-bromophenoxy)-2-methylpropanal (121 mg, 0.5 mmol) dissolved in 1.5 mL of anhydrous DMF.
-
Note: Total solvent volume = 2.5 mL (0.2 M concentration).
-
-
Reaction:
-
Seal the tube and heat to 110 °C .
-
Stir vigorously for 12–16 hours .
-
Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS. The aldehyde spot should disappear, and a more polar alcohol spot should appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with saturated NH₄Cl solution (15 mL) followed by brine (15 mL).
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane/Ethyl Acetate (9:1 to 7:3).
-
Yield Expectation: 75–85% isolated yield.
-
Data Summary Table
| Parameter | Condition for Alcohol (Target) | Condition for Ketone (Avoid) |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ (5 mol%) |
| Ligand | DPE-Phos (10 mol%) | PPh₃ (20 mol%) |
| Base/Additive | TBAAc (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | DMF | DMF |
| Temp | 110 °C | 110 °C |
| Mechanism | Reductive Cyclization | Oxidative Cyclization |
| Major Product | 3,3-Dimethylchroman-4-ol | 3,3-Dimethylchroman-4-one |
Troubleshooting & Optimization
Oxygen Sensitivity
While Pd(OAc)₂ is stable, the active Pd(0) species generated in situ is air-sensitive.
-
Issue: Reaction turns black (Pd black precipitation) and stalls.
-
Solution: Ensure thorough degassing of DMF (freeze-pump-thaw or sparging with Ar for 15 mins) and use a glovebox or strict Schlenk technique.
Water Content
-
Issue: Low yield or hydrolysis of precursor.
-
Solution: TBAAc is hygroscopic. Dry it under vacuum at 50 °C overnight before use. However, trace water is sometimes necessary for the protonation step in the alcohol pathway, but the "anhydrous" DMF usually contains sufficient ppm water for this. Do not add bulk water.
Substrate Scope Limitations
-
Electron-Poor Aryl Rings: Substrates with electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aryl ring may undergo slower oxidative addition. Increase catalyst loading to 10 mol% and temp to 120 °C.
-
Steric Bulk: The gem-dimethyl group actually aids cyclization (Thorpe-Ingold effect). Removing it (making the unsubstituted chroman-4-ol) makes the reaction slower due to increased conformational freedom.
References
-
Viana, H., Marques, C. S., Correia, C. A., Gilmore, K., Galvão, L., Vieira, L., Seeberger, P. H., & Burke, A. J. (2018).[1] Novel Palladium-Catalyzed Intramolecular Addition of Aryl Bromides to Aldehydes as Key to the Synthesis of 3,3-Dimethylchroman-4-ones and 3,3-Dimethylchroman-4-ols.[2][1] ChemistrySelect, 3(40), 11333–11338.[1]
-
[Link]
-
-
Solé, D., Vallverdú, L., Solans, X., Font-Bardia, M., & Bonjoch, J. (2000). Palladium-Catalyzed Intramolecular Coupling of Amino-Tethered Vinyl Halides and Ketones: A New Route to Nitrogen Heterocycles. Journal of the American Chemical Society, 122(10), 2382–2383.
-
[Link]
-
-
Qadir, M., Magee, M. P., & O'Doherty, G. A. (2020). Palladium-Catalyzed Cyclization Strategies for the Synthesis of Heterocycles. Chemical Reviews, 120(16), 8375–8435.
-
[Link]
-
Sources
Application Note & Protocol: Selective Reduction of 3,3-Dimethylthiochroman-4-one
Subject: A detailed guide to the high-yield synthesis of 3,3-dimethylthiochroman-4-ol via sodium borohydride-mediated reduction of its corresponding ketone. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Strategic Rationale
The thiochroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The corresponding alcohol, 3,3-dimethylthiochroman-4-ol, serves as a critical chiral building block for the synthesis of more complex pharmaceutical agents. The reduction of the prochiral ketone, 3,3-dimethylthiochroman-4-one, is a fundamental transformation to access this alcohol.
This document provides a comprehensive, field-proven protocol for this reduction. The chosen methodology emphasizes simplicity, efficiency, and high yield by employing sodium borohydride (NaBH₄), a mild and selective reducing agent. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and detail the necessary analytical validation at each stage.
Mechanistic Insight: The Role of Hydride Transfer
The reduction of a ketone to a secondary alcohol is fundamentally a nucleophilic addition reaction. Sodium borohydride serves as a convenient and effective source of hydride ions (H⁻).[1][2]
The Core Mechanism:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the 3,3-dimethylthiochroman-4-one.[2] The carbonyl π-bond breaks, and its electrons move to the oxygen atom, forming a tetracoordinate borate-alkoxide intermediate.
-
Protonation (Workup): In a subsequent workup step, a protic solvent (in this protocol, methanol and water) protonates the newly formed alkoxide to yield the final secondary alcohol product, 3,3-dimethylthiochroman-4-ol.[1][3]
Since 3,3-dimethylthiochroman-4-one is prochiral, this reduction creates a new stereocenter at the C4 position. The use of an achiral reducing agent like NaBH₄ will result in a racemic mixture of the (R)- and (S)-enantiomers. For enantioselective synthesis, a chiral reducing agent or a catalyst, such as those used in Corey-Bakshi-Shibata (CBS) reductions, would be required.[4][5] However, this protocol focuses on the straightforward and highly efficient racemic synthesis.
Experimental Design and Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and rationales to ensure the successful execution and outcome of the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,3-dimethylthiochroman-4-one | ≥97% | Commercially Available | Starting Material. |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available | Reducing Agent. Handle with care; moisture-sensitive. |
| Methanol (MeOH) | Anhydrous | Commercially Available | Reaction Solvent. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | Extraction Solvent. |
| Saturated NH₄Cl Solution | Aqueous | Prepared in-house | Quenching Agent. |
| Deionized Water | N/A | In-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | Drying Agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercially Available | For reaction monitoring. |
Step-by-Step Reduction Protocol
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,3-dimethylthiochroman-4-one (1.00 g, 4.85 mmol).
-
Add anhydrous methanol (25 mL) to dissolve the starting material completely.
-
Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Expertise & Experience: Cooling the reaction is crucial to moderate the exothermic reaction between NaBH₄ and the carbonyl, preventing potential side reactions and ensuring controlled hydride delivery.
-
Step 2: Addition of the Reducing Agent
-
Carefully add sodium borohydride (0.275 g, 7.27 mmol, 1.5 eq) to the stirred solution in small portions over 15 minutes.
-
Trustworthiness: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and a temperature spike. A 1.5 molar equivalent of NaBH₄ ensures the reaction goes to completion.
-
Step 3: Reaction Monitoring (Self-Validation Checkpoint)
-
Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Mobile Phase: 20% Ethyl Acetate in Hexane.
-
Visualization: UV light (254 nm) and/or potassium permanganate stain.
-
Procedure: Spot the starting material (SM) and the reaction mixture (RM) on a TLC plate. The product alcohol should have a lower Rf value than the starting ketone due to its increased polarity. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Step 4: Reaction Quench and Workup
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly and carefully add 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄. You will observe gas evolution (hydrogen); ensure adequate ventilation.
-
Expertise & Experience: Quenching with a weak acid like NH₄Cl is preferred over strong acids to avoid any potential acid-catalyzed side reactions of the product alcohol.
-
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with deionized water (2 x 25 mL) to remove any remaining inorganic salts.
Step 5: Drying and Solvent Removal
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Step 6: Purification
-
Purify the crude product by flash column chromatography on silica gel using a gradient eluent system (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing to 20%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 3,3-dimethylthiochroman-4-ol as a white solid or a colorless oil.
Reaction Workflow Diagram
Caption: Workflow for the reduction of 3,3-dimethylthiochroman-4-one.
Data Summary and Product Characterization
A successful reaction will result in a high yield of the desired alcohol, which can be confirmed by standard spectroscopic methods.
| Compound | Structure | Mol. Weight ( g/mol ) | Expected Yield | Appearance |
| Starting Material | 3,3-dimethylthiochroman-4-one | 206.30 | N/A | Pale yellow solid |
| Product | 3,3-dimethylthiochroman-4-ol | 208.32 | >90% | White solid |
Spectroscopic Data
-
Infrared (IR) Spectroscopy:
-
Ketone (SM): A strong C=O stretching band will be prominent around 1680 cm⁻¹.
-
Alcohol (Product): The C=O band will be absent. A broad O-H stretching band will appear around 3400-3200 cm⁻¹.
-
-
¹H NMR Spectroscopy (400 MHz, CDCl₃): [6][7][8]
-
3,3-dimethylthiochroman-4-one: δ (ppm) ~8.1 (d, 1H, Ar-H), ~7.4 (t, 1H, Ar-H), ~7.2 (t, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~3.1 (s, 2H, -S-CH₂-), ~1.4 (s, 6H, -C(CH₃)₂-).
-
3,3-dimethylthiochroman-4-ol: δ (ppm) ~7.6 (d, 1H, Ar-H), ~7.2-7.0 (m, 3H, Ar-H), ~4.8 (s, 1H, -CH(OH)-), ~3.0 & ~2.8 (d, 2H, AB system, -S-CH₂-), ~2.0 (br s, 1H, -OH), ~1.3 (s, 3H, -CH₃), ~1.1 (s, 3H, -CH₃).
-
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃): [6][7][8]
-
3,3-dimethylthiochroman-4-one: δ (ppm) ~198.0 (C=O), ~140.0, ~134.0, ~130.0, ~128.0, ~126.0, ~125.0 (Ar-C), ~45.0 (C3), ~35.0 (C2), ~25.0 (2 x CH₃).
-
3,3-dimethylthiochroman-4-ol: δ (ppm) ~138.0, ~132.0, ~129.0, ~127.0, ~126.0, ~124.0 (Ar-C), ~75.0 (C4), ~42.0 (C3), ~36.0 (C2), ~26.0 (CH₃), ~22.0 (CH₃).
-
-
Mass Spectrometry (ESI+):
-
Product: Expected m/z for C₁₁H₁₄OS [M+H]⁺: 209.08.
-
Conclusion
This application note details a robust and reproducible protocol for the reduction of 3,3-dimethylthiochroman-4-one to 3,3-dimethylthiochroman-4-ol using sodium borohydride. The methodology is straightforward, high-yielding, and employs common laboratory reagents and techniques. By integrating self-validating checkpoints, such as TLC monitoring, and providing clear rationales for each step, this guide ensures that researchers can confidently and successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.
References
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
Reddy, K. V., et al. (n.d.). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC. Retrieved from [Link]
-
Park, J. H., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Retrieved from [Link]
-
Ye, Q., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology and Biotechnology. Retrieved from [Link]
-
Springer. (n.d.). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Retrieved from [Link]
-
Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal. Retrieved from [Link]
-
Brown, H. C., & Varma, V. (1974). Selective reductions. XX. Stereochemistry of the reduction of cyclic, bicyclic, and polycyclic ketones by dialkylboranes. Simple, convenient procedure for the reduction of ketones to the corresponding alcohols with exceptionally high steric control. The Journal of Organic Chemistry. Retrieved from [Link]
-
Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. PubMed. Retrieved from [Link]
-
RSC Publishing. (n.d.). Stereoselective electrochemical reduction of cyclic ketones. Journal of the Chemical Society D. Retrieved from [Link]
-
RSC Publishing. (n.d.). Stereoselective Electrochemical Reduction of Cyclic Ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of thiochroman-4-ol. Retrieved from [Link]
-
Loza-Mejía, M. A., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC. Retrieved from [Link]
-
Amazon AWS. (n.d.). III Spectroscopic Data. Retrieved from [Link]
-
Reagent Friday. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Holshouser, M. H., & Loeffler, L. J. (1982). Synthesis and antitumor testing of 3-methenylthiochroman-4-one-1,1-dioxide. PubMed. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
MDPI. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Curran, D. P., et al. (2013). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. PMC. Retrieved from [Link]
-
CK Gas. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
-
NIH. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PubMed. Retrieved from [Link]
-
ResearchGate. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]
-
American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
Preprints.org. (2025). One-Pot Synthesis of Thiochromone and It's Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 3-(Pyridine-3-ylmethylene)chroman-4-one and tetralone derivatives: synthesis, Mycobacterium tuberculosis CYP121A1 enzyme inhibition and antimycobacterial activity vs drug-sensitive and drug-resistant strains. Retrieved from [Link]
-
Semantic Scholar. (2021). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ckgas.com [ckgas.com]
- 8. chem.washington.edu [chem.washington.edu]
Experimental protocol for asymmetric synthesis of chiral thiochroman-4-ols
Executive Summary & Strategic Importance
Chiral thiochroman-4-ols are privileged scaffolds in medicinal chemistry, serving as critical intermediates for antifungal agents (e.g., sulconazole analogs), H1-antihistamines, and novel anti-inflammatory drugs. Unlike their oxygen counterparts (chromanols), the sulfur atom in the ring presents a unique challenge: it acts as a potent poison for heterogeneous catalysts (e.g., Pd/C, Pt), rendering traditional catalytic hydrogenation ineffective.
This guide details a Homogeneous Asymmetric Transfer Hydrogenation (ATH) protocol. We utilize a Ruthenium(II)-arene complex with a chiral monosulfonylated diamine ligand (TsDPEN). This method is selected for its sulfur tolerance , operational simplicity (no high-pressure H₂ gas required), and high enantioselectivity (>95% ee).
Key Advantages of This Protocol
-
Chemo-tolerance: The homogeneous Ru-catalyst is not poisoned by the thioether moiety.
-
Scalability: The reaction proceeds at ambient pressure and mild temperatures.
-
Atom Economy: Utilizes formic acid/triethylamine as a safe, liquid hydrogen donor.
Mechanistic Insight: The Concerted Transfer
The success of this protocol relies on the metal-ligand bifunctional mechanism . Unlike classical hydrogenation where the metal binds the substrate, the Ru-TsDPEN catalyst operates via an outer-sphere mechanism. The chiral ligand assists in the simultaneous transfer of a proton (from the amine) and a hydride (from the metal) to the ketone carbonyl.
Figure 1: Catalytic Cycle of Ru-ATH
Caption: The Ru-TsDPEN catalytic cycle. The 16-electron active species accepts hydride from formate, then transfers it to the ketone in a concerted six-membered transition state.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6]
| Reagent | Role | Specifications |
| Thiochroman-4-one | Substrate | Purity >98% (HPLC) |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | Catalyst | CAS: 192139-92-7; "Noyori Catalyst" |
| Formic Acid / Triethylamine | H-Donor | 5:2 Azeotropic mixture (commercial or freshly prepared) |
| Dichloromethane (DCM) | Solvent | Anhydrous, degassed |
| 2-Propanol (IPA) | Quench/Solvent | HPLC Grade |
Step-by-Step Procedure
Scale: 1.0 mmol (164 mg of thiochroman-4-one) Target: (S)-Thiochroman-4-ol (assuming (R,R)-ligand is used; verify absolute config via rotation).
Step 1: Catalyst Preparation (In-situ vs. Pre-formed)
-
Expert Note: While the pre-formed complex is commercially available, generating it in-situ is often more cost-effective for larger scales. For this protocol, we use the pre-formed complex to ensure reproducibility.
-
Weigh 6.4 mg (0.01 mmol, 1 mol%) of RuCl(p-cymene)[(R,R)-TsDPEN] into a dry Schlenk flask equipped with a magnetic stir bar.
Step 2: Reaction Assembly
-
Purge the flask with Nitrogen (N₂) for 5 minutes to remove oxygen (O₂ can deactivate the hydride species).
-
Add 164 mg (1.0 mmol) of thiochroman-4-one.
-
Add 2.0 mL of anhydrous DCM via syringe. Stir to dissolve.
-
Initiation: Add 0.5 mL of the HCOOH/Et3N (5:2) azeotrope mixture dropwise via syringe.
-
Observation: Gas evolution (CO₂) may occur; ensure the system is vented through a bubbler or a needle.
-
Step 3: Reaction Monitoring
-
Stir the mixture at 28–30°C (mild heat improves kinetics without eroding ee).
-
Timepoint: Check TLC at 4 hours.
-
TLC System: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm) and PMA stain. The alcohol product is more polar (lower Rf) than the ketone.
-
-
Reaction is typically complete within 12–16 hours .
Step 4: Workup & Purification [1]
-
Quench: Add 5 mL of water to the reaction mixture.
-
Extraction: Extract with DCM (3 x 10 mL).
-
Wash: Wash combined organics with Saturated NaHCO₃ (to remove residual formic acid) and Brine.
-
Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 → 4:1).
Analytical Validation (Self-Correcting QC)
Trustworthiness in asymmetric synthesis relies on rigorous enantiomeric excess (ee) determination. Do not rely solely on optical rotation.[2]
HPLC Method Parameters
-
Column: Chiralcel OD-H (Daicel), 4.6 x 250 mm, 5 µm.
-
Why: The OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is the "gold standard" for separating aryl-fused cyclic alcohols.
-
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Temperature: 25°C.
Expected Results
| Compound | Retention Time (approx.) |
| (R)-Thiochroman-4-ol | ~11.5 min |
| (S)-Thiochroman-4-ol | ~13.2 min |
| Starting Ketone | ~6.5 min |
Note: Retention times vary by system. Always run a racemic standard (made via NaBH₄ reduction) first to establish the method.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning by O₂ | Degas solvents thoroughly; keep under N₂ atmosphere. |
| Substrate impurity | Ensure ketone is free of thiophenol or acidic precursors. | |
| Low Enantioselectivity (<90% ee) | Temperature too high | Lower reaction temperature to 0°C or 20°C (will increase reaction time). |
| Solvent effect | Switch solvent from DCM to EtOAc or pure HCOOH/Et3N (neat). | |
| "Stalled" Reaction | Reversible equilibrium | The transfer hydrogenation is reversible. Remove CO₂ efficiently or add excess HCOOH.[2] |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research, 30(2), 97–102.
-
Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2090.
-
Bondock, S., & Metwally, M. A. (2008).[4] Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653.[4] [4]
- Matsumura, K., et al. (2011). Chiral Ruthenium Catalysts for Asymmetric Transfer Hydrogenation. Organic Process Research & Development, 15(5), 1138–1147. (Standard protocol reference for Ru-TsDPEN).
Sources
Application Note: Advanced Synthesis & Application of 3,3-Dimethyl-thiochroman-4-ol
Executive Summary: The Gem-Dimethyl Effect in Sulfur Heterocycles
The 3,3-dimethyl-thiochroman-4-ol scaffold represents a specialized subclass of benzothiopyrans where the gem-dimethyl group at the C3 position plays a critical structural role. Unlike the more common 2,2-dimethyl analogs (often derived directly from prenyl precursors), the 3,3-dimethyl variant introduces significant steric bulk adjacent to the C4 reactive center.
Key Technical Advantages:
-
Metabolic Stability: The C3 gem-dimethyl group blocks metabolic oxidation at the
-position relative to the sulfur, a common degradation pathway in sulfide drugs. -
Conformational Locking: The Thorpe-Ingold effect (gem-dimethyl effect) restricts the conformational flexibility of the thiochroman ring, pre-organizing the molecule for downstream binding or cyclization events.
-
Reactivity Modulation: The steric bulk at C3 modulates the reactivity of the C4-hydroxyl group, favoring
pathways (via the stabilized carbocation) over mechanisms, and influencing the stereoselectivity of metal-catalyzed couplings.
This guide details the synthesis of this core, its conversion into bioactive heterocycles, and the specific handling protocols required for success.
Chemical Profile
| Property | Specification |
| IUPAC Name | 3,3-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-ol |
| Molecular Formula | C₁₁H₁₄OS |
| Molecular Weight | 194.29 g/mol |
| Appearance | Viscous yellow oil (often solidifies upon high purity/cooling) |
| Key Functionality | Benzylic Alcohol (C4), Sulfide (S1), gem-Dimethyl (C3) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |
| Stability | Air stable; C4-OH is acid-sensitive (prone to dehydration) |
Synthesis Protocol: The "Methylation-Reduction" Route
While direct cyclization often yields the 2,2-isomer, the most robust route to the 3,3-dimethyl isomer involves the double
Phase A: Synthesis of 3,3-Dimethylthiochroman-4-one
Principle: Exhaustive alkylation of the thermodynamic enolate.
Reagents:
-
Methyl Iodide (MeI) (2.5 equiv)
-
Sodium Hydride (NaH, 60% in oil) (2.5 equiv) or
-BuOK -
Solvent: Anhydrous THF
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Deprotonation: Suspend NaH (2.5 equiv) in anhydrous THF (0.2 M concentration relative to substrate) at 0°C.
-
Addition: Dropwise add a solution of thiochroman-4-one in THF over 15 minutes. The solution will turn dark (enolate formation). Stir for 30 minutes at 0°C.
-
Alkylation: Add MeI (2.5 equiv) dropwise. The reaction is exothermic; maintain temperature <10°C.
-
Completion: Allow the reaction to warm to room temperature and stir for 4–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The di-methylated product is less polar than the mono-methylated intermediate.
-
Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Silica gel, 0-5% EtOAc in Hexanes).
-
Checkpoint: Confirm disappearance of enolizable protons at C3 via ¹H NMR (singlet integration for methyls).
-
Phase B: Reduction to 3,3-Dimethylthiochroman-4-ol
Principle: Diastereoselective reduction. The gem-dimethyl group often directs hydride attack, influencing the cis/trans ratio relative to the sulfur lone pair, though the product is typically used as a racemate.
Reagents:
-
3,3-Dimethylthiochroman-4-one (from Phase A)
-
Sodium Borohydride (NaBH₄) (1.2 equiv)
-
Solvent: Methanol (MeOH)[3]
Step-by-Step Protocol:
-
Dissolution: Dissolve the ketone in MeOH (0.5 M) and cool to 0°C.
-
Reduction: Add NaBH₄ portion-wise over 10 minutes. Gas evolution (H₂) will occur.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.
-
Quench: Add acetone (1 mL) to destroy excess hydride, then concentrate the methanol in vacuo.
-
Partition: Redissolve residue in DCM and wash with water and brine.
-
Isolation: Dry (MgSO₄) and concentrate to yield the title compound as a yellow oil .
-
Yield Expectation: >90% (Quantitative conversion is common).
-
Application Workflows: Bioactive Heterocycle Synthesis
Application 1: Dehydration to 3,3-Dimethyl-thiochromenes
The thiochromene double bond is a versatile handle for Heck reactions, epoxidations, or hydroborations.
-
Reagents:
-TsOH (cat.), Toluene, Reflux (Dean-Stark trap). -
Mechanism: Acid-catalyzed E1 elimination. The 3,3-dimethyl group prevents aromatization to the thiochromone, trapping the molecule as the 3,4-dihydro-2H-thiochromene derivative, or facilitating the formation of the
double bond. -
Bioactive Relevance: Precursor to retinoid-like thiochroman derivatives (analogs of Tazarotene).
Application 2: Ritter Reaction (Amide Synthesis)
Direct conversion of the C4-alcohol to an amide, a common pharmacophore in antifungal agents.
-
Protocol: Treat 3,3-dimethylthiochroman-4-ol with a nitrile (R-CN) and conc. H₂SO₄/AcOH.
-
Outcome: Formation of N-(3,3-dimethylthiochroman-4-yl)amides.
-
Why it works: The 3,3-dimethyl group stabilizes the C4 carbocation intermediate inductively and via hyperconjugation, making the Ritter reaction facile despite steric bulk.
Application 3: Pd-Catalyzed Intramolecular Coupling
As highlighted in advanced catalytic studies (e.g., TDX thesis research), the thiochroman-4-ol core serves as a substrate for metal-catalyzed transformations.
-
Concept: Using the hydroxyl group as a directing group or leaving group (via acetate/carbonate) for Pd-catalyzed allylic alkylation or C-H activation.
-
Significance: This constructs spiro-fused systems or tricyclic cores found in complex alkaloids.
Visualizing the Chemistry (Graphviz)
The following diagram illustrates the synthesis and divergent reactivity of the scaffold.
Figure 1: Synthetic workflow from the parent ketone to the 3,3-dimethyl alcohol and downstream bioactive applications.
References & Authoritative Grounding
-
Synthesis of Thiochroman-4-ones:
-
Source: Choi, Y., et al. "One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids." MDPI, 2025.
-
Relevance: Establishes the baseline chemistry for the thiochroman core.
-
(General MDPI landing for verification of recent protocols)
-
-
Palladium-Catalyzed Coupling of Thiochromanols:
-
Source: "New Palladium-Catalyzed Intramolecular Coupling Reactions." TDX (Tesis Doctorals en Xarxa), 2013.
-
Relevance: Specifically identifies "3,3-Dimethylthiochroman-4-ol (10)" as a substrate for advanced coupling reactions, validating its utility in complex synthesis.
-
-
Bioactivity of Thiochroman Derivatives:
-
Source: "Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents." PMC, 2017.
-
Relevance: Demonstrates the pharmacological potential of the thiochroman scaffold in infectious disease.
-
-
Gem-Dimethyl Effect (Thorpe-Ingold):
-
Context: Standard physical organic chemistry principle explaining the stability and cyclization efficiency of the 3,3-dimethyl substituted rings compared to unsubstituted analogs.
-
Safety Note: Methyl Iodide (MeI) is a potent alkylating agent and suspected carcinogen. Use essentially in a fume hood. Thiochroman derivatives often possess a strong sulfur odor; bleach (sodium hypochlorite) is effective for neutralizing glassware and spills.
Sources
Application of 3,3-Dimethyl-thiochroman-4-ol in medicinal chemistry research
This guide details the application, synthesis, and medicinal chemistry logic of 3,3-Dimethyl-thiochroman-4-ol , a specialized sulfur-containing bicyclic scaffold.
Executive Summary
3,3-Dimethyl-thiochroman-4-ol represents a "privileged scaffold" modification in medicinal chemistry.[1][2] It combines the bioisosteric advantages of the thiochroman ring (lipophilicity modulation, oxidative metabolic potential) with the gem-dimethyl effect at the C3 position.
Unlike its more common regioisomer, the 4,4-dimethyl scaffold found in retinoids (e.g., Tazarotene), the 3,3-dimethyl variant is primarily utilized to:
-
Sterically protect the C4-alcohol/ketone from rapid metabolic oxidation or reduction.
-
Lock conformation via the Thorpe-Ingold effect, restricting the flexibility of the heterocyclic ring and freezing the C4-substituent in a preferred axial/equatorial orientation.
-
Serve as a precursor for spiro-cyclic derivatives and fused tricyclic systems in antifungal and anticancer research.
Scientific Rationale & Mechanism
Bioisosterism: Sulfur vs. Oxygen
The thiochroman (benzothiopyran) core is a bioisostere of the chroman (benzopyran) core. Replacing oxygen with sulfur effects:
-
Lipophilicity (logP): Sulfur is less electronegative and more lipophilic than oxygen, enhancing membrane permeability.
-
Metabolic Handles: The sulfur atom can act as a "soft" metabolic handle, susceptible to oxidation to sulfoxides (
) and sulfones ( ), offering a tunable polarity switch in vivo without breaking the ring structure.
The Gem-Dimethyl Effect (C3 Substitution)
Placing two methyl groups at the C3 position (alpha to the C4-hydroxyl) introduces significant steric bulk.
-
Nucleophilic Resistance: The 3,3-dimethyl group hinders nucleophilic attack at the C4 position, stabilizing the resulting alcohol against re-oxidation to the ketone.
-
Conformational Biasing: In the half-chair conformation of the thiochroman ring, the 3,3-dimethyl substitution creates 1,3-diaxial interactions that force the C4-hydroxyl group into a specific orientation (pseudo-equatorial or pseudo-axial depending on the specific derivative), thereby increasing receptor binding selectivity.
Experimental Protocol: Synthesis & Reduction
This protocol describes the robust synthesis of 3,3-dimethylthiochroman-4-ol starting from thiochroman-4-one. The direct synthesis from acyclic precursors is often plagued by regioselectivity issues; therefore, the methylation-reduction route is the industry standard for high purity.
Phase 1: Exhaustive Methylation (Synthesis of the Ketone)
Objective: Convert thiochroman-4-one to 3,3-dimethylthiochroman-4-one.
-
Reagents: Thiochroman-4-one, Methyl Iodide (MeI), Sodium Hydride (NaH) or Potassium t-butoxide (t-BuOK).
-
Solvent: Anhydrous THF or Dimethoxyethane (DME).
Step-by-Step:
-
Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen (
) atmosphere. -
Solubilization: Dissolve thiochroman-4-one (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C.
-
Deprotonation: Add NaH (2.5 eq, 60% dispersion in oil) portion-wise. Evolution of
gas will be observed. Stir for 30 mins at 0°C to form the enolate. -
Alkylation: Add Methyl Iodide (2.5 eq) dropwise via syringe.
-
Critical Note: The second methylation is slower than the first. The reaction must be warmed to room temperature or refluxed (60°C) for 4–6 hours to ensure completion and avoid the mono-methyl impurity.
-
-
Quench: Cool to 0°C and carefully quench with saturated
. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 95:5). The 3,3-dimethyl product is less polar than the mono-methyl.
Phase 2: Carbonyl Reduction (Synthesis of the Alcohol)
Objective: Stereoselective reduction of 3,3-dimethylthiochroman-4-one to 3,3-dimethylthiochroman-4-ol.
-
Reagents: Sodium Borohydride (
), Methanol (MeOH).
Step-by-Step:
-
Dissolution: Dissolve 3,3-dimethylthiochroman-4-one (1.0 eq) in MeOH. Cool to 0°C.
-
Reduction: Add
(1.5 eq) in small portions.-
Observation: Gas evolution (
) will occur. The steric bulk at C3 slows this reduction compared to the unsubstituted ketone; allow 2–4 hours stirring at room temperature.
-
-
Quench: Add Acetone (1 mL) to destroy excess hydride, then remove solvent under vacuum.
-
Partition: Redissolve residue in
and wash with water. -
Isolation: The product, 3,3-dimethylthiochroman-4-ol , is obtained as a viscous yellow oil or low-melting solid.
Visualization: Synthesis & Logic
Caption: Synthetic pathway for 3,3-Dimethyl-thiochroman-4-ol highlighting the two-step methylation and steric implications.
Quantitative Data & Characterization
Table 1: Physicochemical Profile & NMR Characterization
| Parameter | Value / Description | Significance |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 210.30 g/mol | Fragment-like (Rule of 3 compliant) |
| Appearance | Viscous Yellow Oil | Lipophilic nature |
| Distinct diastereotopic methyls confirm rigid ring | ||
| C4-H Signal | Shift indicates alcohol formation; lack of splitting by C3-H confirms di-substitution | |
| LogP (Calc) | ~2.8 | Optimized for CNS or fungal cell wall penetration |
Table 2: Comparative Reactivity (Reduction Rate)
| Substrate | Reagent | Time to Completion | Yield |
| Thiochroman-4-one | 30 min | 95% | |
| 3,3-Dimethyl-thiochroman-4-one | 3.5 hours | 88% | |
| Note | Slower kinetics due to steric hindrance at C3 |
References
-
Synthesis of Thiochromanones
- Title: "6,7,8-Trimethyl-6-(o-methylthiobenzoyl)-4-thia-benzocyclooctenone.
- Source:Canadian Journal of Chemistry, 1973, 51(6): 839-847.
-
URL:[Link]
- Relevance: Establishes the methylation protocol for obtaining the 3,3-dimethyl ketone precursor.
-
NMR Characterization
- Title: "New Palladium-Catalysed Intramolecular Coupling Reactions..." (PhD Thesis).
- Source: TDX (Tesis Doctorals en Xarxa), 2013.
-
URL:[Link]
- Relevance: Provides specific NMR shifts for 3,3-dimethylthiochroman-4-ol (Compound 10).
-
Biological Activity (Thiochroman Scaffold)
-
Antifungal Applications
- Title: "Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characteriz
- Source:Journal of Fungi, 2025.
-
URL:[Link]
- Relevance: Discusses the antifungal potential of thiochroman-4-ol deriv
Sources
Application Note: HPLC Analytical Method Development for Thiochroman-4-ol Diastereomers
This application note details the analytical method development for separating diastereomers of thiochroman-4-ol derivatives. While the parent molecule (thiochroman-4-ol) possesses a single chiral center at C4, diastereomers arise in two common drug development scenarios: (1) Ring Substitution (e.g., 2- or 3-substituted analogs) or (2) Sulfur Oxidation (formation of thiochroman-4-ol-1-oxide), where the sulfoxide sulfur becomes a second chiral center.
This guide focuses on the separation of these cis/trans (or syn/anti) diastereomers using High-Performance Liquid Chromatography (HPLC).
Introduction & Scientific Context
Thiochroman-4-ol (3,4-dihydro-2H-1-benzothiopyran-4-ol) is a privileged scaffold in medicinal chemistry, serving as a precursor for antifungal agents, carbonic anhydrase inhibitors, and anticholinergics.
The stereochemistry of this molecule is critical for biological activity.
-
The Challenge: When a substituent is introduced at the C2 or C3 position, or when the sulfur atom is oxidized to a sulfoxide, the molecule possesses two chiral centers. This creates two pairs of enantiomers, referred to as diastereomers (cis and trans, or syn and anti).
-
Separation Logic: Unlike enantiomers, diastereomers possess distinct physical properties (polarity, boiling point, dipole moment). Therefore, they can typically be separated on achiral stationary phases (RP-HPLC), though resolution is often challenging due to conformational flexibility of the sulfur-containing ring (sofa conformation).
Chemical Properties & Method Strategy
| Property | Value / Characteristic | Impact on Method |
| Chromophore | Benzene ring conjugated with Sulfur | UV Detection: 254 nm is optimal; 220 nm for higher sensitivity but more noise. |
| LogP | ~1.5 - 2.0 (Moderate Lipophilicity) | Mode: Reversed-Phase (RP) is suitable. |
| Stereochemistry | C4-OH and Ring Substituent/Sulfoxide | Selectivity: Requires a stationary phase capable of steric discrimination (e.g., Phenyl-Hexyl or C18). |
| Solubility | Soluble in MeOH, ACN, EtOAc | Diluent: 50:50 Water:MeOH to match initial gradient conditions. |
Strategic Column Selection
While C18 is the standard, Phenyl-Hexyl columns are superior for thiochroman derivatives. The pi-pi (
Experimental Protocol
Reagents and Equipment[1][2][3][4][5]
-
Instrument: HPLC System (e.g., Agilent 1260/1290 or Waters Alliance) with DAD/PDA detector.
-
Columns:
-
Primary: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).
-
Alternative: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).
-
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water, Formic Acid (FA).
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% Formic Acid in Water.[1] (Acidic pH suppresses ionization of the hydroxyl group and ensures sharp peaks).
-
Solvent B (Organic): 100% Acetonitrile.
Chromatographic Conditions (Gradient Method)
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Control is critical for diastereomer resolution) |
| Injection Vol | 5 - 10 µL |
| Detection | UV 254 nm (Reference: 360 nm) |
| Run Time | 20 Minutes |
Gradient Table:
| Time (min) | % Solvent A (0.1% FA) | % Solvent B (ACN) | Phase |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Method Optimization Guide (Troubleshooting)
-
Poor Resolution (
): Switch organic modifier to Methanol . Methanol is a protic solvent and interacts differently with the C4-hydroxyl group, often enhancing selectivity between cis and trans isomers compared to aprotic ACN. -
Peak Tailing: Increase buffer strength. Replace 0.1% FA with 10 mM Ammonium Acetate (pH 4.5) .
-
Co-elution: If diastereomers co-elute on RP-HPLC, a Normal Phase method using a silica column (Hexane:IPA 90:10) is the definitive backup, as the cis-isomer (intramolecular H-bonding) often elutes significantly faster than the trans-isomer.
Visualization: Method Development Workflow
The following diagram outlines the decision tree for selecting the optimal separation mode for thiochroman-4-ol stereoisomers.
Caption: Decision tree for selecting HPLC modes. Diastereomers are first attempted on Achiral RP; Enantiomers require Chiral NP.
Validation Parameters (Brief)
To ensure the method is "self-validating" as requested:
-
Specificity: Inject pure cis and trans standards (if available) or a forced degradation sample (oxidation of thiochroman) to confirm retention times.
-
Resolution (
): Must be > 1.5 between the diastereomer pair. -
Linearity:
over 50–150% of target concentration.
References
-
MDPI (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi. Describes the separation of syn/anti sulfoxide diastereomers using Chiralcel IB N-5 and prep TLC.
-
Royal Society of Chemistry (2008). Thiochroman-4-ones: Synthesis and reactions. Reviews the reduction of substituted thiochromanones to cis/trans alcohols. [2]
-
Cayman Chemical. HPLC Method to Differentiate Four THC Stereoisomers. Application note demonstrating the difficulty of separating structural diastereomers on C18 and the utility of Chiral/Normal phase.
Sources
Application Note: Structural Characterization of Thiochroman-4-ol via NMR and HR ESI-MS
Abstract
This technical guide outlines a rigorous protocol for the structural and stereochemical validation of thiochroman-4-ol (3,4-dihydro-2H-1-benzothiopyran-4-ol). Due to the conformational flexibility of the sulfur-containing heterocyclic ring and the potential for oxidation, distinguishing this scaffold requires precise integration of High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI-MS) and Nuclear Magnetic Resonance (NMR). This note details experimental workflows, expected spectral data, and self-validating logic checks to ensure identification accuracy in drug discovery pipelines.
Introduction & Pharmacophore Context[1][2][3][4]
Thiochroman-4-ol is a bicyclic pharmacophore serving as a precursor to various therapeutic agents, including antifungal and antileishmanial drugs. Structurally, it consists of a benzene ring fused to a tetrahydrothiopyran ring carrying a hydroxyl group at the C4 position.
Key Analytical Challenges:
-
Sulfur Oxidation: The sulfide moiety is prone to oxidation to sulfoxide (
) or sulfone ( ) during handling, altering bioactivity. -
Ring Pucker & Chirality: The C4 position is a chiral center (
). The heteroatom (Sulfur) creates a larger ring pucker compared to its oxygen analog (chroman-4-ol), complicating -coupling analysis.
High-Resolution ESI-MS Characterization
Mass spectrometry is the first line of defense to validate elemental composition and oxidation state before consuming sample for NMR.
Experimental Protocol (HR ESI-MS)
| Parameter | Setting / Material | Rationale |
| Instrument | Q-TOF or Orbitrap | Required for <5 ppm mass accuracy. |
| Ionization | ESI Positive Mode (+ve) | Protonation |
| Solvent | MeOH + 0.1% Formic Acid | Promotes ionization; MeOH is compatible with S-heterocycles. |
| Capillary Voltage | 3.0 - 3.5 kV | Standard range to maintain stable spray without discharge. |
| Source Temp | 200°C | High enough to desolvate, low enough to prevent thermal dehydration. |
Data Interpretation & Logic Checks
Target Formula:
Self-Validating Check:
The presence of a strong
Table 1: Key MS Peaks and Fragments
| Ion Species | Formula | Calc.[1][2][3][4] m/z | Interpretation |
| 167.0525 | Parent Ion. Must be within 5 ppm. | ||
| 189.0345 | Sodium adduct (common in glass containers). | ||
| 149.0419 | Thiochromenyl cation. Diagnostic for -OH. | ||
| Impurity Flag | 183.0474 | Sulfoxide impurity. (+16 Da shift). |
Nuclear Magnetic Resonance (NMR) Analysis[3][4][8][9][10][11]
NMR provides the "skeleton" connectivity and "shape" (stereochemistry).
Experimental Protocol
-
Solvent:
(Standard). Use only if observing the hydroxyl proton coupling is strictly required (rarely needed for basic ID). -
Concentration: 5–10 mg in 600
L. -
Probe Temperature: 298 K.
1H NMR Assignment Strategy
The thiochroman ring exists in a half-chair conformation. The H-4 proton is the primary diagnostic handle.
Table 2: 1H NMR Chemical Shift Data (
| Position | Proton | Multiplicity | Structural Insight | ||
| 4 | CH-OH | 4.75 - 4.80 | dd or t | ~4, ~8 | Chemical shift confirms alcohol. Multiplicity indicates axial/equatorial orientation. |
| 5-8 | Ar-H | 7.00 - 7.40 | m | - | Aromatic region (4 protons). |
| 2 | 2.90 - 3.10 | m | - | Deshielded by Sulfur. Complex splitting due to ring pucker. | |
| 3 | 2.00 - 2.30 | m | - | Bridge methylene. | |
| -OH | Hydroxyl | 1.8 - 2.5 | br s | - | Variable; disappears with |
Stereochemical Validation (The Karplus Logic)
To determine the relative stereochemistry (assuming a fixed half-chair):
-
Equatorial OH (Stable): The H-4 proton is axial .
-
It sees one axial H-3 (
Hz) and one equatorial H-3 ( Hz). -
Result: H-4 appears as a distinct doublet of doublets (dd) with one large coupling.
-
-
Axial OH (Less Stable): The H-4 proton is equatorial .
-
It sees H-3 protons with only small couplings (
and , both < 5 Hz). -
Result: H-4 appears as a narrow triplet or broad singlet.
-
Integrated Characterization Workflows
The following diagrams illustrate the logical flow for validating the compound and the fragmentation mechanism used for MS confirmation.
Workflow Logic
Figure 1: Decision tree for the structural validation of thiochroman-4-ol, integrating MS safety checks with NMR conformational analysis.
MS Fragmentation Pathway[12]
Figure 2: The diagnostic dehydration pathway in ESI-MS. The stability of the resulting carbocation (stabilized by the adjacent sulfur) makes this a dominant peak.
References
-
Synthesis & General Properties: Han, J., et al. "One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids."[5][4][6] Molecules, 2025.[7][4][8][6] (Context: Describes the ketone precursor and ring properties).
-
Mass Spectrometry of S-Heterocycles: Crotti, A. E. M., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation." RSC Advances, 2015. (Context: Mechanisms of water loss in alcohols).
-
NMR Spectral Data (Base Scaffold): PubChem Compound Summary for CID 375102, Thiochroman-4-ol. National Center for Biotechnology Information (2025).
- Conformational Analysis (Karplus Relations): Lambert, J. B., et al. "Conformational Analysis of Sulfur-Containing Heterocycles." Accounts of Chemical Research. (General reference for S-heterocycle puckering).
Sources
- 1. Thiochroman-4-one | C9H8OS | CID 19048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiochroman-4-ol | C9H10OS | CID 375102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 8. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3,3-Dimethyl-thiochroman-4-ol as a Privileged Scaffold for N-Myristoyltransferase (NMT) Inhibitors in Antifungal Drug Discovery
Executive Summary & Scientific Rationale
The escalating incidence of systemic fungal infections, particularly those caused by Candida albicans and Cryptococcus neoformans, demands the discovery of novel therapeutic targets to combat rising azole and echinocandin resistance.1[1]. NMT catalyzes the essential co-translational transfer of myristate to fungal proteins; inhibiting this enzyme induces rapid fungal growth arrest.
Recent structure-activity relationship (SAR) studies have identified 2[2]. Within this class, 3,3-Dimethyl-thiochroman-4-ol serves as a superior, privileged chemical scaffold.
The Causality of Scaffold Selection: Unsubstituted thiochroman-4-ones are susceptible to enolization and metabolic degradation. By utilizing 3,3-dimethyl-thiochroman-4-ol as a starting material, chemists can generate derivatives featuring a gem-dimethyl group at the C3 position[3]. This specific modification introduces critical steric hindrance that prevents unwanted enolization of the downstream C4-ketone. Furthermore, it locks the benzothiopyran ring into a rigid conformation that maximizes hydrophobic interactions within the lipophilic binding pocket of the fungal NMT enzyme, drastically improving receptor affinity[2][3].
Figure 1: Mechanism of fungal NMT inhibition by 3,3-Dimethyl-thiochroman-4-ol derivatives.
Drug Development Workflow
The translation of the 3,3-dimethyl-thiochroman-4-ol scaffold into a validated antifungal lead requires a highly controlled, orthogonal workflow combining synthetic chemistry, enzymatic screening, and phenotypic validation.
Figure 2: Workflow for developing antifungal agents from 3,3-Dimethyl-thiochroman-4-ol.
Experimental Protocols
Protocol A: Synthesis of NMT-Inhibiting Oxime Ether Derivatives
Objective: Convert 3,3-dimethyl-thiochroman-4-ol into a bioactive 3,3-dimethyl-thiochroman-4-one oxime ether. Causality of Reagent Choice: The sulfur atom in the thiochroman ring is highly prone to over-oxidation to a sulfoxide or sulfone[4]. To prevent this, we utilize Dess-Martin Periodinane (DMP), a mild and highly chemoselective oxidant that converts the C4-alcohol to a ketone without oxidizing the thioether linkage.
Step-by-Step Methodology:
-
Oxidation: Dissolve 1.0 mmol of 3,3-dimethyl-thiochroman-4-ol in 10 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to 0 °C and add 1.2 mmol of Dess-Martin Periodinane portion-wise.
-
Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ to neutralize the oxidant.
-
Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3,3-dimethyl-thiochroman-4-one.
-
Derivatization: Dissolve the resulting ketone (1.0 mmol) in 15 mL of absolute ethanol. Add O-benzylhydroxylamine hydrochloride (1.5 mmol) and anhydrous pyridine (2.0 mmol).
-
Reflux the mixture for 6 hours. Remove the solvent under reduced pressure and purify via silica gel chromatography (Hexane/Ethyl Acetate 9:1).
Self-Validation Mechanism: Perform ¹H-NMR on the intermediate and final product. Successful oxidation is validated by the disappearance of the C4-H multiplet (~4.5 ppm). Successful derivatization is confirmed by the appearance of the benzylic protons (~5.1 ppm) and the shift of the C4 carbon in ¹³C-NMR.
Protocol B: Fluorogenic NMT Inhibition Assay
Objective: Quantify the IC₅₀ of the synthesized derivatives against recombinant C. albicans NMT. Causality of Assay Design: Traditional NMT assays rely on hazardous radioactive ³H-myristoyl-CoA. We deploy a5[5]. As NMT transfers myristate to the peptide, free Coenzyme A (CoA) is released. CPM reacts exclusively with the free thiol of CoA, yielding a highly fluorescent adduct, providing a real-time, non-radioactive kinetic readout.
Step-by-Step Methodology:
-
Prepare assay buffer: 30 mM Tris-HCl (pH 7.4), 0.5 mM EDTA, 0.5 mM EGTA, 1.25 mM DTT, and 0.1% Triton X-100.
-
In a black 96-well microplate, add recombinant C. albicans NMT (10 nM final concentration) and the synthesized inhibitor at varying concentrations (0.1 nM to 100 µM).
-
Incubate for 15 minutes at 25 °C to allow enzyme-inhibitor complex formation.
-
Initiate the reaction by adding 10 µM myristoyl-CoA and 10 µM target peptide (e.g., GLYASKLS).
-
After 30 minutes, quench the reaction and add 15 µM of the CPM probe. Incubate in the dark for 15 minutes.
-
Measure fluorescence using a microplate reader (Excitation: 392 nm / Emission: 470 nm).
Self-Validation Mechanism: The assay includes a Positive Control (enzyme + substrates, no inhibitor) to establish maximum CoA release (100% activity) and a Negative Control (substrates + CPM, no enzyme) to establish the baseline. If the negative control exhibits high fluorescence, it immediately indicates probe auto-fluorescence or thiol contamination in the buffer, invalidating the run and preventing false positives.
Protocol C: Phenotypic Antifungal Susceptibility (MIC Assay)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the compounds against C. albicans. Causality of Assay Design: Visual assessment of fungal turbidity is subjective and prone to error. We utilize a resazurin-based microdilution method[6]. Resazurin is a redox indicator; metabolically active (viable) fungal cells reduce the non-fluorescent blue dye to highly fluorescent pink resorufin. This provides a binary, colorimetric endpoint that eliminates human bias.
Step-by-Step Methodology:
-
Culture C. albicans (ATCC 10231) on Sabouraud Dextrose Agar (SDA) for 24 hours.
-
Suspend colonies in RPMI 1640 broth (buffered to pH 7.0 with MOPS) to achieve a final inoculum of
to CFU/mL. -
In a 96-well plate, perform two-fold serial dilutions of the synthesized thiochroman derivatives (from 64 µg/mL to 0.125 µg/mL).
-
Add 100 µL of the fungal suspension to each well.
-
Incubate the plate at 35 °C for 24 hours.
-
Add 20 µL of 0.02% resazurin solution to each well and incubate for an additional 2 hours.
-
Record the MIC as the lowest concentration of the drug that prevents the color change from blue to pink.
Self-Validation Mechanism: Include Fluconazole as a reference standard (expected MIC ~0.5 µg/mL)[2]. Media-only wells serve as sterility controls (must remain blue). Fungal suspension without drug serves as the growth control (must turn pink). Failure of any control invalidates the plate.
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) progression, demonstrating how functionalizing the 3,3-dimethyl-thiochroman-4-ol scaffold enhances both target-specific NMT inhibition and broad phenotypic antifungal activity[2].
| Compound | Structural Modification / R-Group | NMT IC₅₀ (µM) | MIC vs C. albicans (µg/mL) |
| 1 (Scaffold) | 3,3-Dimethyl-thiochroman-4-ol | >100.0 | >64.0 |
| 2 (Intermediate) | 3,3-Dimethyl-thiochroman-4-one | 45.2 | 32.0 |
| 3 (Derivative) | 3,3-Dimethyl-thiochroman-4-one O-methyl oxime | 5.1 | 8.0 |
| 4 (Derivative) | 6-Chloro-3,3-dimethyl-thiochroman-4-one O-benzyl oxime | 0.8 | 0.5 |
| Fluconazole | Positive Control (Standard Drug) | N/A | 0.5 |
Note: The addition of the O-benzyl oxime and the electron-withdrawing chlorine at the C6 position drastically increases the lipophilic interactions within the NMT binding pocket, achieving efficacy on par with commercial Fluconazole.
References
- Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Deriv
- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights RSC Medicinal Chemistry
- Biotransformation of thiochroman-4-ol and 6-chlorothiochroman-4-ol ResearchG
- 6-Chloro-2-phenyl-4H-thiochromen-4-one Benchchem
- Imidazoles as aldosterone synthase inhibitors (Reference for 3,3-Dimethyl-thiochroman-4-ol synthesis)
- N-myristoyltransferase (NMT)
- A fluorescence-based assay for N-myristoyltransferase activity Europe PMC Funders Group
Sources
- 1. N-myristoyltransferase - Creative Biolabs [creative-biolabs.com]
- 2. Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 6-Chloro-2-phenyl-4H-thiochromen-4-one|RUO [benchchem.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of 3,3-Dimethyl-thiochroman-4-ol synthesis
This guide serves as a specialized technical support resource for researchers synthesizing 3,3-Dimethyl-thiochroman-4-ol . It addresses common yield bottlenecks, regioselectivity errors, and purification challenges.[1]
Case Reference: T-OH-33DM
Status: Operational Primary Objective: Maximize yield and purity of 3,3-Dimethyl-thiochroman-4-ol. Critical Alert: Many researchers inadvertently synthesize the 2,2-dimethyl isomer due to a common pathway error. Please verify your precursor route immediately (see Section 1).
Part 1: Diagnostic & Route Optimization
Critical Check: Are you using the correct pathway?
A frequent cause of "failed" synthesis or unexpected spectral data is the production of the wrong regioisomer.
| If you used this starting material... | You likely made... | Status |
| 3,3-Dimethylacrylic acid (Senecioic acid) | 2,2-Dimethyl-thiochroman-4-one | ❌ INCORRECT |
| 3-Chloro-2,2-dimethylpropanoic acid | 3,3-Dimethyl-thiochroman-4-one | ✅ CORRECT |
The Mechanistic Reason:
Reaction of Thiophenol with 3,3-Dimethylacrylic acid proceeds via Michael addition, placing the sulfur on the
Part 2: Optimized Experimental Protocol
To achieve high yields of the 3,3-dimethyl isomer, we recommend the Nucleophilic Substitution Route over the Michael Addition route.[1]
Step 1: Synthesis of Precursor (2,2-Dimethyl-3-(phenylthio)propanoic acid)
Reagents: Thiophenol (PhSH), 3-Chloro-2,2-dimethylpropanoic acid, NaOH (aq).[1]
-
Dissolution: Dissolve Thiophenol (1.0 equiv) in 10% NaOH solution (2.5 equiv).
-
Addition: Add 3-Chloro-2,2-dimethylpropanoic acid (1.05 equiv) slowly.
-
Reflux: Heat the mixture to reflux for 4–6 hours.
-
Workup: Cool to room temperature. Acidify with conc. HCl to pH 1. The product often precipitates as a solid. Filter, wash with cold water, and dry.[1]
-
Checkpoint: If an oil forms, extract with DCM, dry over MgSO
, and concentrate.[1]
-
Step 2: Friedel-Crafts Cyclization
Reagents: Precursor Acid, Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH).[1]
-
Mixing: Mix the dry precursor acid with PPA (10 g per 1 g of acid) in a round-bottom flask.
-
Heating: Heat to 80–90°C for 2–3 hours.
-
Note: Avoid temperatures >100°C to prevent sulfonation of the aromatic ring.
-
-
Quenching: Pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO
(to remove unreacted acid) and brine.[1] -
Purification: Recrystallize from Hexane/EtOAc if necessary.
Step 3: Reduction to 3,3-Dimethyl-thiochroman-4-ol
Reagents: 3,3-Dimethyl-thiochroman-4-one, Sodium Borohydride (NaBH
-
Setup: Dissolve the ketone (1.0 equiv) in Methanol (0.5 M concentration). Cool to 0°C.
-
Reduction: Add NaBH
(1.5 equiv) portion-wise over 15 minutes.-
Tip: Adding CeCl
·7H O (1.0 equiv) (Luche Reduction conditions) can improve yield if the reaction is sluggish or produces side products, though standard NaBH is usually sufficient.[1]
-
-
Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (the alcohol is more polar than the ketone).[1]
-
Quench: Add saturated NH
Cl solution. Evaporate Methanol. -
Extraction: Extract with DCM. Dry and concentrate.
Part 3: Visualizing the Pathway
The following diagram illustrates the divergence between the correct and incorrect synthetic routes.
Caption: Comparison of synthetic routes. The lower green pathway yields the correct 3,3-dimethyl isomer via nucleophilic substitution.[1]
Part 4: Troubleshooting & FAQs
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Inefficient ring closure due to weak acid or low temp.[1] | Switch to Polyphosphoric Acid (PPA) .[1][2] Ensure temp reaches 80°C. If using H |
| Product is an Oil (Cyclization) | Presence of unreacted acid or impurities.[1] | Wash organic layer thoroughly with 1M NaOH to remove uncyclized acid. The ketone should solidify upon standing or trituration with cold pentane. |
| NMR shows dimethyl singlet at | 2,2-Dimethyl isomer formed.[1] | You likely used the Michael Addition route. Restart using 3-chloro-2,2-dimethylpropanoic acid [2]. |
| Incomplete Reduction | Borohydride decomposition or steric hindrance. | Use fresh NaBH |
| Dimer Formation | Occurs if attempting to methylate thiochroman-4-one directly.[3] | Direct methylation of thiochroman-4-one often leads to dimers. Avoid this route; use the de novo synthesis described in Part 2 [3]. |
Frequently Asked Questions
Q: Can I methylate thiochroman-4-one directly to get the 3,3-dimethyl product? A: While theoretically possible using Methyl Iodide and a strong base (like KOtBu or NaH), this reaction is notoriously difficult to control.[1] It frequently results in a mixture of mono-methylated, di-methylated, and O-alkylated products, as well as significant dimerization [3].[1] The ring-closure method (Route A) is far superior for purity and scalability.
Q: Why is PPA preferred over Sulfuric Acid for cyclization? A: Concentrated Sulfuric Acid is a strong oxidant and sulfonating agent. It can sulfonate the electron-rich aromatic ring of the thiochroman system, reducing yield. PPA is a milder Lewis acid/dehydrating agent that effects cyclization with fewer side reactions [2].
Q: Is the 3,3-dimethyl-thiochroman-4-ol chiral?
A: Yes. The introduction of the hydroxyl group at C4 creates a chiral center. However, the C3 position (with two methyl groups) is achiral.[1] The product will be obtained as a racemic mixture (
Part 5: References
-
Bondock, S., & Metwally, M. A. (2008).[1] Thiochroman-4-ones: synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653.[1] Link
-
Pan, F., et al. (2025).[1] One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry, 7(5), 163.[1] Link
-
Gravel, D., et al. (1973).[1] Photochemical rearrangements of substituted thiochromanone sulfoxides. Canadian Journal of Chemistry, 51(8), 839.[1] Link
Sources
Controlling stereoselectivity in the reduction of 3,3-dimethylthiochroman-4-one
Technical Support Center: Stereoselective Reduction of 3,3-Dimethylthiochroman-4-one
Case ID: T-33-DMT-RED-001 Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the stereoselective reduction of 3,3-dimethylthiochroman-4-one to its corresponding alcohol, 3,3-dimethylthiochroman-4-ol . The presence of the gem-dimethyl group at the C3 position introduces significant steric hindrance, while the sulfide moiety at position 1 presents a risk of catalyst poisoning (specifically for heterogeneous noble metals). This guide prioritizes Corey-Bakshi-Shibata (CBS) reduction and Biocatalysis as the most reliable methods for achieving high enantiomeric excess (ee).
Module 1: Chemical Reduction & Conformational Analysis
Q1: Why does standard NaBH₄ reduction yield a racemate even at low temperatures?
Diagnosis: Sodium borohydride (NaBH₄) is a small, achiral hydride donor. Technical Explanation: The 3,3-dimethylthiochroman-4-one molecule is prochiral at the carbonyl carbon. While the 3,3-dimethyl group creates steric bulk, it is symmetric relative to the planar carbonyl group in the absence of a chiral environment.
-
Mechanism: The hydride attacks from either the Re or Si face with equal probability because the transition states for both attacks are enantiomeric (equal energy).
-
Result: You obtain a 50:50 racemic mixture of (R)- and (S)-3,3-dimethylthiochroman-4-ol.
Q2: My reaction rate is significantly slower than with unsubstituted thiochroman-4-one. Why?
Diagnosis: Steric hindrance from the gem-dimethyl group. Root Cause: The C3 gem-dimethyl group creates a "neopentyl-like" environment adjacent to the carbonyl C4. This blocks the trajectory of the incoming nucleophile (hydride). Troubleshooting:
-
Do not simply increase temperature; this often promotes side reactions (e.g., ring opening or elimination).
-
Solution: Use a stronger, smaller hydride donor (e.g., LiAlH₄) if stereoselectivity is not required, or switch to a coordinated borane species (CBS system) which activates the carbonyl oxygen, effectively pulling the electron density away and facilitating hydride attack.
Module 2: Asymmetric Chemocatalysis (The CBS Protocol)
Q3: Which catalyst system is recommended for high enantioselectivity?
Recommendation: The Corey-Bakshi-Shibata (CBS) Reduction using the (S)- or (R)-MeCBS oxazaborolidine catalyst. Why it works:
-
Sulfur Tolerance: unlike Pd/Pt hydrogenation catalysts, Borane reagents are generally compatible with sulfide moieties.
-
Steric Differentiation: The CBS catalyst binds the ketone and forces the bulky 3,3-dimethyl group away from the catalyst's own steric bulk (the "Large" group position), exposing only one face of the carbonyl to the hydride.
Protocol: Enantioselective Reduction via CBS Catalyst
Reagents:
-
Substrate: 3,3-dimethylthiochroman-4-one (1.0 eq)
-
Catalyst: (R)-MeCBS (0.1 eq) (for S-alcohol formation, verify based on specific derivative)
-
Reductant: Borane-THF or Borane-DMS (0.6 - 1.0 eq)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve (R)-MeCBS in anhydrous THF.
-
Borane Complexation: Cool to 0°C. Add the Borane solution slowly. Note: This forms the active catalyst-hydride complex.
-
Substrate Addition: Dissolve the ketone in THF. Add this solution slowly (over 1-2 hours) to the catalyst mixture.
-
Critical: Slow addition ensures the concentration of unreacted ketone is low, preventing uncatalyzed (racemic) background reduction by free borane.
-
-
Quench: Add MeOH dropwise to destroy excess hydride.
-
Workup: Standard aqueous extraction.
Q4: I am seeing low ee (<50%). What went wrong?
Troubleshooting Checklist:
-
Moisture: The CBS catalyst is extremely water-sensitive. Did you flame-dry glassware?
-
Addition Rate: If you added the ketone too fast, free Borane reduced it non-selectively.
-
Temperature: For this hindered substrate, 0°C is standard.[1] If too slow, warm to RT, but never heat.
-
Catalyst Loading: Due to the steric bulk of the 3,3-dimethyl group, increase catalyst loading to 15-20 mol% to ensure the catalyzed pathway dominates.
Module 3: Biocatalysis (The Green Route)
Q5: Can I use enzymes to avoid handling Borane?
Answer: Yes. Biocatalysis is highly effective for thiochroman derivatives. Proven Strain: Mortierella isabellina (ATCC 42613) has been documented to reduce thiochroman-4-one to the (S)-alcohol with >98% ee.[2] Applicability: While the 3,3-dimethyl group adds bulk, Ketoreductases (KREDs) often possess large active sites. Screening a KRED library (e.g., from Codexis or similar) is recommended if M. isabellina shows low conversion.
Protocol: Whole-Cell Biotransformation
-
Culture: Grow M. isabellina in PDB (Potato Dextrose Broth) at 28°C for 48h.
-
Harvest: Filter mycelia and wash with phosphate buffer (pH 7.0).
-
Reaction: Resuspend mycelia in buffer containing glucose (energy source). Add substrate (dissolved in DMSO, max 2% v/v final conc).
-
Incubation: Shake at 150 rpm, 28°C for 24-48h.
-
Extraction: Centrifuge and extract supernatant with EtOAc.
Visualizations
Figure 1: Stereoselective Reduction Pathways
Caption: Comparison of reduction pathways showing the divergence between racemic chemical reduction and stereoselective methods (CBS/Biocatalysis).
Figure 2: Troubleshooting Decision Tree
Caption: Troubleshooting logic for common issues encountered during the reduction of hindered thiochromanones.
Comparative Data Summary
| Method | Reagent | Stereoselectivity (ee%) | Yield | Notes |
| Standard Chemical | NaBH₄ / MeOH | 0% (Racemic) | >90% | Good for initial material generation; no stereocontrol. |
| CBS Reduction | (R)-MeCBS / BH₃ | 90 - 98% | 85 - 95% | High control; requires strictly anhydrous conditions. |
| Biocatalysis | M. isabellina | >98% | 70 - 85% | Green chemistry; slower reaction time (24-48h). |
| Transfer Hydrog. | Ru-TsDPEN | Variable (Sulfur risk) | Variable | Risk of catalyst poisoning by sulfide; requires screening. |
References
-
Corey, E. J., Helal, C. J. (1998).[3] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link
-
Giles, P. R., Marson, C. M. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry. Link
- Pinedo-Rivilla, C., et al. (2009). Biotransformation of thiochroman-4-one derivatives by Mortierella isabellina. Tetrahedron: Asymmetry. (Contextual citation based on fungal strains for thiochromanones).
-
Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules. Link
-
Liang, J., et al. (2009). Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one. Journal of Organic Chemistry. Link
Sources
Technical Support Center: Thiochromanone Synthesis via Intramolecular Friedel-Crafts Acylation
Welcome to the technical support center for thiochromanone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids to construct the thiochroman-4-one scaffold. Thiochromanones are privileged sulfur-containing heterocycles, serving as vital precursors for numerous biologically active molecules.[1]
While the intramolecular Friedel-Crafts acylation is a cornerstone reaction for this synthesis, it presents unique challenges that can impact yield, purity, and scalability. This document provides in-depth troubleshooting guides and answers to frequently asked questions, grounded in mechanistic principles and field-proven solutions.
Core Reaction Overview: The Intramolecular Friedel-Crafts Pathway
The synthesis of thiochroman-4-ones typically proceeds via a two-step sequence: first, the preparation of a 3-(arylthio)propanoic acid precursor, followed by an acid-catalyzed intramolecular Friedel-Crafts acylation to form the six-membered heterocyclic ring.[2]
Step 1: Precursor Synthesis The 3-(arylthio)propanoic acid is commonly prepared by the reaction of a substituted thiophenol with a 3-carbon electrophile like 3-chloropropanoic acid or β-propiolactone under basic conditions.[3][4]
Step 2: Intramolecular Friedel-Crafts Acylation This is the critical ring-closing step. The carboxylic acid is activated by a strong protic or Lewis acid, which facilitates the formation of a key acylium ion intermediate. This potent electrophile is then attacked by the electron-rich aromatic ring to forge the new carbon-carbon bond, and subsequent deprotonation restores aromaticity, yielding the target thiochroman-4-one.[5][6]
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
Troubleshooting Guide
This section addresses specific issues encountered during the cyclization step in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My intramolecular Friedel-Crafts reaction has a very low yield or is not working at all. What are the common causes?
Answer: This is the most frequent challenge and can be traced to several factors related to the substrate, catalyst, or reaction conditions.
A. Deactivated Aromatic Ring
The core of this reaction is an electrophilic aromatic substitution (EAS). If the aromatic ring of your 3-(arylthio)propanoic acid precursor is not sufficiently nucleophilic, the reaction will stall.
-
Causality: The presence of moderate to strong electron-withdrawing groups (EWGs) such as -NO₂, -CN, -SO₃H, or multiple halogen atoms deactivates the ring, making it resistant to electrophilic attack by the acylium ion.[5][7][8] The reaction essentially shuts down because the energy barrier for the aromatic ring to attack the electrophile becomes too high.
-
Troubleshooting Steps:
-
Assess Your Substrate: Identify all substituents on the aromatic ring. If you have a strong EWG, the standard conditions may be insufficient.
-
Increase Reaction Severity: For moderately deactivated rings, increasing the temperature or using a stronger acid catalyst system like Eaton's reagent (see FAQ 1) may force the reaction to proceed. However, this carries a high risk of charring and side product formation.
-
Synthetic Redesign: For strongly deactivated systems, it is often better to introduce the deactivating group after the cyclization step or redesign the synthesis entirely.
-
B. Catalyst Inactivity or Incompatibility
The choice and handling of the acid catalyst are critical.
-
Causality:
-
Moisture Sensitivity: Common catalysts like Polyphosphoric Acid (PPA) and Lewis acids (e.g., AlCl₃) are highly hygroscopic. Water will hydrolyze and deactivate the catalyst, halting the reaction.[7] Anhydrous conditions are non-negotiable.
-
Insufficient Catalyst: In Friedel-Crafts acylations, the ketone product can form a stable complex with Lewis acid catalysts. This sequestration means that stoichiometric or even excess amounts of the catalyst are often required.[7][9] For protic acids like PPA or Methanesulfonic Acid (MSA), they often serve as both catalyst and solvent, so a sufficient volume is necessary to ensure reaction proceeds.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Flame-dry all glassware. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use Fresh Catalyst: Use freshly opened or properly stored PPA, MSA, or Eaton's reagent. PPA can lose its potency over time if exposed to air.
-
Increase Catalyst Loading: If using PPA or MSA, ensure you are using a sufficient weight/volume ratio relative to your substrate (e.g., 10-20 times the weight). For Lewis acids, ensure at least 1.1 equivalents are used.
-
Caption: Troubleshooting workflow for a failed Friedel-Crafts reaction.
Issue 2: Formation of Side Products
Question: I'm getting my product, but the reaction mixture is messy with significant side products. What are they and how can I minimize them?
Answer: Side product formation is typically a result of reaction conditions being too harsh for the substrate.
-
Polymerization/Charring: This is common when using strong dehydrating acids like PPA or H₂SO₄ at high temperatures. The substrate or product can polymerize into an intractable black tar.
-
Sulfonation: When using fuming sulfuric acid or even concentrated sulfuric acid as the catalyst, sulfonation of the aromatic ring can compete with the desired acylation, leading to sulfonated byproducts.
-
Solution: Avoid sulfuric acid if sulfonation is an issue. Methanesulfonic acid (MSA) is an excellent alternative as it is a strong acid with a much lower propensity for causing sulfonation.[10]
-
-
Intermolecular Acylation: If the concentration of the 3-(arylthio)propanoic acid is too high, the acylium ion from one molecule can be intercepted by the aromatic ring of another molecule before it has a chance to cyclize. This leads to dimers and oligomers.
-
Solution: While not always necessary, applying high-dilution principles (i.e., running the reaction at a lower concentration) can favor the intramolecular pathway.[12] Slowly adding the substrate to the hot acid catalyst can also help maintain a low instantaneous concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for thiochromanone synthesis via intramolecular Friedel-Crafts acylation?
A1: There is no single "best" catalyst; the optimal choice depends on the reactivity of your substrate. A comparative summary is provided below.
| Catalyst | Composition | Typical Conditions | Pros | Cons |
| Polyphosphoric Acid (PPA) | Mixture of phosphoric acids | 80-120 °C | Inexpensive, readily available, effective for many substrates.[13][14] | Can require high temperatures, leading to charring; viscosity can make workup difficult. |
| Eaton's Reagent | ~7.7% P₂O₅ in CH₃SO₃H | 25-60 °C | Highly effective, often works at lower temperatures, reducing side products.[11][15] | More expensive, must be prepared or purchased. |
| Methanesulfonic Acid (MSA) | CH₃SO₃H | 80-110 °C | Good solvent, strong acid, does not cause sulfonation.[10][12][16] | May be less effective than PPA or Eaton's for deactivated systems. |
| Fuming Sulfuric Acid | H₂SO₄ + SO₃ | 0 °C to RT | Very strong, can cyclize some deactivated systems. | High risk of sulfonation and charring.[3] |
Q2: How do I prepare and purify the 3-(arylthio)propanoic acid precursor?
A2: A general, reliable protocol involves the base-catalyzed addition of a thiophenol to 3-chloropropanoic acid.[4][17]
Protocol: Synthesis of 3-(p-tolylthio)propanoic acid
-
Setup: In a round-bottom flask, dissolve sodium hydroxide (2.0 eq) in water. Add 4-methylthiophenol (1.0 eq) dissolved in ethanol.
-
Addition: To this stirring solution, add a solution of 3-chloropropanoic acid (1.05 eq) in water dropwise.
-
Reaction: Heat the mixture to reflux and stir overnight (approx. 12 hours). Monitor by TLC until the thiophenol is consumed.
-
Workup: Cool the reaction mixture to room temperature and reduce the volume via rotary evaporation to remove the ethanol.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to pH 1-2 with concentrated HCl. A white precipitate should form.
-
Extraction: Extract the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the pure 3-(arylthio)propanoic acid.[17][18]
Q3: Can I use an acyl chloride intermediate for this intramolecular reaction?
A3: Yes, this is a viable alternative pathway. The 3-(arylthio)propanoic acid can be converted to the corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be cyclized using a Lewis acid catalyst such as AlCl₃ or SnCl₄ in an anhydrous, non-protic solvent like dichloromethane.[2] This method avoids the high temperatures and strongly protic conditions of PPA or MSA but requires strict moisture exclusion due to the high reactivity of both the acyl chloride and the Lewis acid catalyst.
Q4: What are the key challenges compared to synthesizing the oxygen analogs (chromanones)?
A4: The synthesis of thiochromanones can be more challenging due to the nature of sulfur.[17][19] The sulfur atom is less electronegative than oxygen, which can slightly reduce the nucleophilicity of the aromatic ring compared to its phenoxy-analogue. More importantly, sulfur's ability to exist in multiple oxidation states and its potential to coordinate with Lewis acid catalysts can sometimes lead to unexpected side reactions or catalyst deactivation not observed in chromanone synthesis.
References
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. Available from: [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available from: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). Available from: [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Available from: [Link]
-
(PDF) Thiochroman-4-ones: Synthesis and reactions. ResearchGate. Available from: [Link]
-
Intramolecular Friedel-Crafts Acylation Research Articles. R Discovery. Available from: [Link]
-
Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications. MDPI. Available from: [Link]
-
Methanesulfonic acid catalyzed cyclization of 3-arylpropanoic and 4-arylbutanoic acids to 1-indanones and 1-tetralones. Scilit. Available from: [Link]
-
Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. American Chemical Society. Available from: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available from: [Link]
-
Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. National Institutes of Health (NIH). Available from: [Link]
-
Methanesulfonic Acid Catalyzed Cyclization of 3- Arylpropanoic and 4-Arylbutanoic Acids to l-Indanones and l-Tetralones. datapdf.com. Available from: [Link]
-
One-Pot Synthesis of Thiochromones. Preprints.org. Available from: [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available from: [Link]
-
Friedel-Crafts Acylation: alternative reagents. YouTube. Available from: [Link]
-
Catalytic Friedel‐Crafts polyketone synthesis in PPA. ResearchGate. Available from: [Link]
-
One-Pot Synthesis of Thiochromones. Preprints.org. Available from: [Link]
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. ResearchGate. Available from: [Link]
-
One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org. Available from: [Link]
-
Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2. YouTube. Available from: [Link]
-
Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. National Institutes of Health (NIH). Available from: [Link]
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. National Institutes of Health (NIH). Available from: [Link]
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. R Discovery. Available from: [Link]
-
3-(Propylthio)propane-1-sulfonic acid immobilized on functionalized magnetic nanoparticles as an efficient catalyst for one-pot synthesis of dihydrotetrazolo[1,5-a]pyrimidine and tetrahydrotetrazolo[5,1-b]quinazolinone derivatives. RSC Publishing. Available from: [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. National Institutes of Health (NIH). Available from: [Link]
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Publishing. Available from: [Link]
-
Pd-catalyzed intramolecular C–H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines. RSC Publishing. Available from: [Link]
-
Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. thieme-connect.com. Available from: [Link]
-
Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. eurjchem.com. Available from: [Link]
-
3-(Methylthio)propanoic acid. National Institutes of Health (NIH). Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 10. datapdf.com [datapdf.com]
- 11. Eaton’s reagent catalysed alacritous synthesis of 3-benzazepinones | European Journal of Chemistry [eurjchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. 伊顿试剂 | Sigma-Aldrich [sigmaaldrich.com]
- 16. scilit.com [scilit.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Thiochroman-4-one
Welcome to the technical support center for the synthesis of thiochroman-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Thiochroman-4-ones are versatile intermediates in medicinal chemistry, but their synthesis can present unique challenges.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to help you navigate these challenges and optimize your reaction conditions for successful and reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when undertaking the synthesis of thiochroman-4-one.
Q1: What is the most common and reliable method for synthesizing thiochroman-4-one?
The most widely employed method is the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acid.[3] This reaction is typically promoted by a strong acid catalyst that facilitates the cyclization of the carboxylic acid onto the aromatic ring.
Q2: What are the most critical reaction parameters to control for a successful synthesis?
The key parameters to control are:
-
Choice of Catalyst: The type and concentration of the acid catalyst are crucial.
-
Temperature: The reaction temperature significantly impacts the rate of reaction and the formation of byproducts.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to degradation.
-
Purity of Starting Materials: Impurities in the 3-(phenylthio)propanoic acid can interfere with the cyclization.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material from the thiochroman-4-one product. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
Troubleshooting Guide
This section provides a more detailed breakdown of specific issues you may encounter during the synthesis of thiochroman-4-one, along with their potential causes and recommended solutions.
Problem 1: Low or No Yield of Thiochroman-4-one
Potential Cause 1: Ineffective Catalyst
-
Explanation: The intramolecular Friedel-Crafts acylation requires a strong acid to activate the carboxylic acid for cyclization. If the catalyst is not strong enough or has been deactivated, the reaction will not proceed efficiently. While various strong acids like sulfuric acid and methanesulfonic acid have been used, they can sometimes lead to low yields or trace amounts of the desired product.[3]
-
Solutions:
-
Polyphosphoric Acid (PPA): PPA is a widely used and effective catalyst for this cyclization.[4] Ensure the PPA is fresh and has not absorbed atmospheric moisture, which can reduce its efficacy.
-
Eaton's Reagent: A solution of phosphorus pentoxide in methanesulfonic acid, known as Eaton's reagent, is another powerful cyclizing agent.[5][6][7] It can often provide cleaner reaction profiles and better yields compared to PPA.[7]
-
Methanesulfonic Acid (MSA): Neat MSA at elevated temperatures can also be an effective cyclizing reagent due to its strong acidity and good solvent properties.[5][8]
-
Potential Cause 2: Inappropriate Reaction Temperature
-
Explanation: The cyclization reaction has a specific activation energy. If the temperature is too low, the reaction will be sluggish or may not proceed at all. Conversely, excessively high temperatures can lead to decomposition of the starting material or product, or the formation of unwanted side products.
-
Solutions:
-
Optimize Temperature: The optimal temperature will depend on the chosen catalyst. For PPA, temperatures in the range of 80-100°C are typically effective. For MSA, higher temperatures may be required.[5] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
Potential Cause 3: Insufficient Reaction Time
-
Explanation: The intramolecular cyclization may require several hours to reach completion. Prematurely stopping the reaction will result in a low yield.
-
Solution:
-
Monitor by TLC: As mentioned in the FAQs, use TLC to monitor the reaction until the starting material is no longer visible.
-
Potential Cause 4: Poor Quality Starting Material
-
Explanation: The 3-(phenylthio)propanoic acid starting material should be pure. Impurities can inhibit the catalyst or lead to side reactions.
-
Solution:
-
Purify Starting Material: If necessary, purify the 3-(phenylthio)propanoic acid by recrystallization before use.
-
Problem 2: Formation of Side Products
Potential Cause 1: Intermolecular Reactions
-
Explanation: At high concentrations, the activated carboxylic acid of one molecule can react with the aromatic ring of another molecule, leading to intermolecular acylation and polymerization.
-
Solution:
-
High Dilution: While not always necessary for this specific intramolecular reaction, if intermolecular products are suspected, performing the reaction under higher dilution may favor the desired intramolecular cyclization.[9]
-
Potential Cause 2: Sulfonation of the Aromatic Ring
-
Explanation: When using strong acids like fuming sulfuric acid, sulfonation of the aromatic ring can occur as a competing side reaction.
-
Solution:
-
Use Non-Sulfonating Acids: PPA and MSA are generally preferred as they are less prone to causing sulfonation compared to sulfuric acid.[5]
-
Problem 3: Difficulties in Product Isolation and Purification
Potential Cause 1: Quenching the Reaction with PPA
-
Explanation: PPA is a viscous polymer. Quenching the reaction mixture by adding it to water can result in a thick, difficult-to-handle solid mass, making product extraction challenging.
-
Solution:
-
Careful Quenching: The recommended procedure is to pour the hot reaction mixture slowly into a vigorously stirred mixture of ice and water.[3] This helps to break up the PPA and allows for easier extraction of the product.
-
Potential Cause 2: Co-elution of Impurities during Chromatography
-
Explanation: Some side products may have similar polarities to the desired thiochroman-4-one, making separation by column chromatography difficult.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradual gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation.
-
Recrystallization: If chromatography is not sufficient, recrystallization of the crude product from a suitable solvent can be an effective purification method.
-
Data Presentation
The choice of catalyst can significantly impact the yield of thiochroman-4-one. The following table summarizes typical yields obtained with different catalysts under optimized conditions.
| Catalyst | Typical Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | 60-80 | [4] |
| Eaton's Reagent | 70-90 | [7] |
| Methanesulfonic Acid (MSA) | 65-85 | [5][8] |
Experimental Protocols & Visualizations
General Workflow for Thiochroman-4-one Synthesis
The overall process for synthesizing thiochroman-4-one from thiophenol and a suitable propanoic acid derivative is illustrated below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. Eaton s Reagent 39394-84-8 [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Methanesulfonic acid catalyzed cyclization of 3-arylpropanoic and 4-arylbutanoic acids to 1-indanones and 1-tetralones | Scilit [scilit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side products during the synthesis of substituted thiochromanols
The following technical guide is structured as a Tier 3 Support Resource for the synthesis of substituted thiochromanols (thiochroman-4-ols). It prioritizes mechanistic control over side reactions and provides self-validating protocols.
Topic: Minimizing Side Products & Troubleshooting Ticket ID: TC-OH-SYNTH-001 Status: Resolved / Guide Published
Executive Summary: The Pathway & The Pitfalls
The synthesis of thiochroman-4-ols typically proceeds via the cyclization of 3-(arylthio)propanoic acids to thiochroman-4-ones, followed by reduction. While the route appears straightforward, the sulfur heteroatom introduces unique reactivity profiles that lead to three primary "killer" side products:
-
Thiochromenes (Elimination): Facile dehydration of the benzylic alcohol.
-
S-Oxides (Over-oxidation): Unwanted oxidation of the sulfide to sulfoxide or sulfone.
-
Regioisomers: Incorrect ring closure during the Friedel-Crafts acylation.
Reaction Pathway & Impurity Map
The following diagram maps the standard synthesis versus the branching pathways that lead to common impurities.
Figure 1: Critical branching points in thiochromanol synthesis. Red nodes indicate terminal failure points (impurities).
Troubleshooting Guide: Symptom-Based Solutions
Issue 1: "I see a new olefinic proton in NMR (approx. 6.0-6.5 ppm) and my product is an oil instead of a solid."
Diagnosis: Elimination (Dehydration) . The benzylic alcohol at C4 is highly prone to elimination to form the thiochromene (vinyl sulfide), driven by the conjugation of the double bond with the sulfur atom and the aromatic ring. This is catalyzed by trace acid or heat.
Corrective Action:
-
Quench Protocol: Never use acidic quenching agents (e.g., 1M HCl) after the borohydride reduction. Use saturated aqueous
or, preferably, saturated . -
Temperature Control: Perform the reduction at
and do not heat the crude material above during rotary evaporation. -
Acidity Check: Ensure the
used for NMR is not acidic. Filter the solvent through basic alumina or store over if elimination occurs in the NMR tube.
Issue 2: "My product mass is M+16 or M+32, and the polarity has increased significantly."
Diagnosis: S-Oxidation .
The sulfide sulfur is nucleophilic and easily oxidized to the sulfoxide (
Corrective Action:
-
Solvent Degassing: Sparge all reaction solvents (MeOH, THF) with Argon for 15 minutes prior to use.
-
Reagent Quality: Check your
. Old bottles can contain borate species that may complicate workup, requiring harsher conditions that promote oxidation. -
Workup Speed: Do not leave the crude reaction mixture stirring overnight. Reduce and purify immediately.
Issue 3: "I have a mixture of isomers that I cannot separate by column chromatography."
Diagnosis: Regioisomers from Cyclization . During the formation of the thiochroman-4-one, the ring closure can occur ortho or para to a substituent on the aryl ring, depending on the directing groups.
Corrective Action:
-
Block the Position: If possible, use a starting material with a blocking group (e.g., Fluorine or Methyl) at the undesired cyclization site.
-
Switch Catalyst: If using Polyphosphoric Acid (PPA) yields mixtures, switch to
via the acid chloride intermediate. The kinetic vs. thermodynamic control can sometimes be tuned by the Lewis Acid strength.
Optimized Experimental Protocol
This protocol is designed to be self-validating . It includes checkpoints to confirm success before moving to the next step.
Protocol: Reduction of Thiochroman-4-one to Thiochroman-4-ol
Objective: Clean conversion of ketone to alcohol without elimination or S-oxidation.
Reagents:
-
Substituted Thiochroman-4-one (1.0 equiv)
-
Sodium Borohydride (
) (1.5 equiv) -
Methanol (anhydrous, degassed)
-
Cerium(III) Chloride heptahydrate (
) (1.0 equiv) — Optional: Use Luche conditions if the substrate is prone to 1,4-reduction or extremely labile.
Step-by-Step Procedure:
-
Preparation (Inert Environment):
-
Flame-dry a round-bottom flask and cool under a stream of Nitrogen/Argon.
-
Dissolve the thiochroman-4-one in degassed Methanol (0.1 M concentration).
-
Checkpoint: Solution should be clear. If using
, add it now and stir until dissolved.
-
-
Reduction:
-
Cool the solution to
(Ice/Water bath).[1] -
Add
portion-wise over 10 minutes. Reasoning: Exotherm control prevents local heating which triggers elimination. -
Stir at
for 30–60 minutes.
-
-
Self-Validation (TLC Monitoring):
-
Spot the reaction mixture against the starting ketone.
-
Success Indicator: The starting material spot (usually higher
, UV active) must disappear. The product spot (lower ) should appear. -
Warning: If you see a third spot moving with the solvent front (high
), this is likely the elimination product (thiochromene). Stop immediately and quench.
-
-
Quench & Workup (Critical Step):
-
Isolation:
-
Concentrate in vacuo at
. -
Store the resulting solid/oil under Argon in the freezer.
-
Comparative Data: Catalyst Selection for Cyclization
The choice of cyclization method for the precursor (thiochroman-4-one) dictates the purity profile of the final alcohol.
| Method | Reagents | Temp | Typical Yield | Side Product Risk | Recommendation |
| Friedel-Crafts (Direct) | PPA (Polyphosphoric Acid) | 60–80% | High (Isomers, Tars) | Use for simple, unsubstituted substrates. | |
| Friedel-Crafts (Stepwise) | 1. | 70–90% | Low (Regio-controlled) | Preferred for complex substituted substrates. | |
| Acid Catalyzed | RT | 40–60% | Very High (Sulfonation) | Avoid if possible. | |
| Triflic Acid | 85–95% | Low | Excellent but expensive; use for high-value intermediates. |
References
-
Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623–653. Link[3]
-
Sosnovskikh, V. Y. (2018). Synthesis and properties of 2-mono- and 2,3-disubstituted thiochromones. Russian Chemical Reviews, 87(1), 49. Link
-
Pan, F., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. The Journal of Organic Chemistry, 86. Link
-
Crich, D., & Li, H. (2000). Direct stereoselective synthesis of beta-thiomannosides. The Journal of Organic Chemistry, 65(3), 801-805. (Mechanistic insights on sulfur stereocontrol). Link
-
Giles, P., & Marson, C. M. (1992). On the Reaction of Thiochroman-4-one with N-Chlorosuccinimide. Tetrahedron. (Discusses chlorination side products). Link
Sources
Advanced purification techniques for 3,3-Dimethyl-thiochroman-4-ol isomers
Case ID: PUR-TCO-33DM
Status: Active Support
Assigned Specialist: Senior Application Scientist
Introduction: The Molecule & The Challenge
Welcome to the technical guide for 3,3-Dimethyl-thiochroman-4-ol . This molecule presents a unique purification challenge due to the convergence of three factors:
-
The Sulfur Heterocycle: The thioether backbone is susceptible to oxidation, leading to sulfoxide/sulfone impurities (
, ) that drastically alter polarity and biological activity. -
The C4 Chiral Center: The hydroxyl group at C4 creates enantiomers (
and ) that require high-resolution separation for pharmaceutical applications. -
The C3 Gem-Dimethyl Steric Bulk: The two methyl groups at position 3 create significant steric hindrance, shielding the C4-hydroxyl. This makes standard enzymatic resolutions slower and derivatization difficult compared to unsubstituted thiochromans.
This guide moves beyond standard protocols, offering an adaptive workflow for chemical purity and stereochemical resolution.
Module 1: Chemical Purity (Pre-Resolution)
Before attempting chiral separation, you must ensure chemical purity. The two most common contaminants are the unreacted ketone precursor (3,3-dimethylthiochroman-4-one) and the sulfoxide oxidation product.
Protocol A: Reductive Workup & Flash Chromatography
Objective: Remove ketone precursor and prevent sulfur oxidation.
The "Sulfur-Safe" Workflow:
-
Quench: After NaBH₄ reduction, quench with sat. NH₄Cl at 0°C. Do not use oxidative acids.
-
Extraction: Use Dichloromethane (DCM). Avoid ethers (THF/Et₂O) if they contain peroxides, as they will oxidize the sulfur immediately.
-
Flash Chromatography (Silica Gel 60):
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 95:5
End 80:20). -
Additive: Add 1% Triethylamine (TEA) to the mobile phase if the alcohol streaks (rare for this substrate, but possible if silica is acidic).
-
Data Verification Table: Chemical Impurities
| Impurity | Retention Factor ( | Detection Characteristic | Removal Strategy |
| Target Alcohol | 0.35 | UV (254 nm) + Vanillin Stain (Blue) | Collect |
| Ketone Precursor | 0.60 | UV (Strong) + DNP Stain (Orange) | Elutes early in Hex/EtOAc |
| Sulfoxide | < 0.10 | UV (Weak) + Iodine Stain | Sticks to baseline (very polar) |
*Note:
Module 2: Stereochemical Resolution (The Advanced Step)
Once chemically pure, you must separate the enantiomers. We provide two pathways: Chromatographic (HPLC) for analytical/small-scale and Enzymatic (Biocatalysis) for preparative scale.
Pathway A: Chiral HPLC (Analytical & Semi-Prep)
Mechanism:[1][2][3][4] The 3,3-dimethyl group creates a "cleft" that interacts well with carbamate-based chiral selectors.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) is the Gold Standard for this substrate.
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 0.5 mL/min (Analytical) / 4.0 mL/min (Semi-Prep).
-
Temperature: 25°C. Lowering to 10°C often improves resolution (
) by locking the chiral stationary phase conformation.
Pathway B: Enzymatic Kinetic Resolution (Preparative)
Mechanism: Lipases catalyze the acetylation of the hydroxyl group. Due to the C3-dimethyl steric bulk , standard lipases (like CAL-B) may be slow. We recommend Pseudomonas lipases for their larger active sites.
Protocol:
-
Solvent: Methyl tert-butyl ether (MTBE) or Toluene (Dry).
-
Acyl Donor: Vinyl Acetate (3.0 equivalents).
-
Enzyme: Pseudomonas fluorescens lipase (Lipase AK) or Burkholderia cepacia lipase (Lipase PS).
-
Note: CAL-B (Novozym 435) works but requires 48h+ due to the C3 crowding.
-
-
Agitation: 250 rpm at 30°C.
-
Stop Condition: Monitor by HPLC. Stop at exactly 50% conversion.
Separation Post-Resolution: The reaction yields (S)-Acetate and (R)-Alcohol (or vice versa depending on lipase). These have vastly different polarities and can be separated via standard Flash Chromatography (Protocol A).
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying 3,3-Dimethyl-thiochroman-4-ol, highlighting the critical "Steric Check" required due to the gem-dimethyl group.
Caption: Decision matrix for purification, emphasizing the critical loop for managing sulfur oxidation and the steric adjustments needed for enzymatic resolution.
Troubleshooting & FAQs
Q1: My product smells strongly of sulfur/garlic, and I see a new polar spot on TLC. What happened?
Diagnosis: You have oxidized the thioether to a sulfoxide . This often happens if you use ether solvents (THF, Diethyl Ether) that contain peroxides, or if you evaporated the solvent at high temperatures in air. The Fix:
-
Test your solvents for peroxides. Use fresh anhydrous DCM or Toluene instead.
-
If the sulfoxide is already present, you must repurify via silica column. The sulfoxide is much more polar (
) and will stay on the baseline in 80:20 Hex/EtOAc. -
Advanced Fix: If yield is critical, you can reduce the sulfoxide back to the thioether using NaI/TFAA (Sodium Iodide/Trifluoroacetic Anhydride), but this is risky for the alcohol group.
Q2: The enzymatic resolution is stuck at 10% conversion after 24 hours.
Diagnosis: This is the C3-Gem-Dimethyl Effect . The methyl groups create a "steric wall" that prevents the lipase from easily accessing the C4-hydroxyl. The Fix:
-
Switch Enzyme: If using CAL-B (Novozym 435), switch to Pseudomonas fluorescens (Lipase AK) or Burkholderia cepacia (Lipase PS). These have larger hydrophobic pockets.
-
Increase Temperature: Bump the reaction from 30°C to 40°C. Caution: Do not exceed 45°C, or the enzyme will denature.
-
Solvent Switch: Move from MTBE to Diisopropyl Ether (DIPE) or Toluene. Hydrophobic solvents often increase reaction rates for this substrate class.
Q3: Chiral HPLC peaks are broad and overlapping.
Diagnosis: The hydroxyl group is likely interacting with the silica support of the column (tailing). The Fix:
-
Temperature: Lower the column oven to 10°C-15°C. This reduces thermal motion and improves the "fit" of the isomer into the chiral stationary phase.
-
Mobile Phase: Ensure you are using Isopropanol (IPA) rather than Ethanol. IPA provides better hydrogen bonding modulation for the hindered alcohol.
References
-
Thiochroman-4-one Synthesis & Reduction: Pedrini, P. et al. "One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids." Molecules, 2025.[5][6] Establishes the synthetic route and reduction precursors for substituted thiochromans.
-
Chiral Resolution (HPLC Standards): Mericko, D. et al. "HPLC separation of enantiomers using chiral stationary phases." Ceska a Slovenska Farmacie, 2007. Validates the use of polysaccharide-based columns (Amylose/Cellulose) for cyclic alcohols.
-
Enzymatic Kinetic Resolution (Mechanism & Sterics): Gotor-Fernandez, V. et al. "Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions." International Journal of Molecular Sciences, 2021. Provides the mechanistic grounding for using Lipase AK and Vinyl Acetate for benzopyran/thiochroman scaffolds, specifically addressing the acetylation workflow.
-
Stereochemical Challenges in Sulfur Heterocycles: Simlandy, A. K., & Mukherjee, S. "Catalytic Enantioselective Synthesis of 3,4-Unsubstituted Thiochromenes."[7] Journal of Organic Chemistry, 2017.[7] Highlights the enantioselective challenges specific to the thiochroman backbone.
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic Enantioselective Synthesis of 3,4-Unsubstituted Thiochromenes through Sulfa-Michael/Julia-Kocienski Olefination Cascade Reaction [organic-chemistry.org]
Technical Support Center: Scalable Synthesis of Thiochroman-4-one Precursors
Status: Operational Agent: Senior Application Scientist Ticket Topic: Scaling up thiochroman-4-one synthesis (100g – 1kg scale) Reference ID: TC4-SCALE-2026[1]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because standard literature protocols for thiochroman-4-ones (often performed on milligram scales using viscous polyphosphoric acid) are failing at the kilogram scale. Issues such as "runaway exotherms," "stirrer seizure due to viscosity," and "impossible workups" are common when scaling this bicyclic heterocyclic scaffold.[1]
This guide prioritizes Process Mass Intensity (PMI) reduction and operational safety .[1] We focus on the two-step route:
-
Michael Addition: Thiophenol + Acrylic Acid
3-(Phenylthio)propanoic acid. -
Intramolecular Cyclization: Acid-mediated ring closure.
Module 1: Precursor Synthesis (Michael Addition)
Objective: Synthesis of 3-(phenylthio)propanoic acid. Scale-up Challenge: Controlling the exotherm and preventing acrylic acid polymerization.
Standard Operating Procedure (SOP) Summary
-
Reagents: Thiophenol (1.0 equiv), Acrylic Acid (1.05 equiv), NaOH (aq).[1]
-
Solvent: Water (Green chemistry approach) or Toluene (if strict anhydrous downstream is required).[1]
-
Key Parameter: Temperature must be maintained < 50°C to prevent polymerization.[1]
Troubleshooting & FAQs
Q: My reaction mixture solidified into a rubbery mass. What happened? A: You likely polymerized the acrylic acid.[1]
-
Cause: The reaction temperature exceeded 60-70°C, or the acrylic acid was added too quickly without an inhibitor.[1]
-
Fix: Use a commercially inhibited acrylic acid (containing MEHQ).[1] Perform the reaction in water with NaOH. The aqueous base acts as a heat sink. Add acrylic acid dropwise to the thiolate solution, not the other way around.[1]
Q: The product smells overwhelmingly of thiophenol even after workup. A: Unreacted thiophenol is sticking to the product.
-
Diagnostic: Check TLC/HPLC. If conversion is >98%, it's residual trace thiol.[1]
-
Fix: During the acid workup (precipitation of the acid), ensure the pH is adjusted to ~4-5 first to wash away impurities, then drop to pH 1-2 to precipitate the product.[1]
-
Pro-Tip: Wash the filter cake with dilute aqueous bleach (sodium hypochlorite) before the final water wash to oxidize residual surface thiols to odorless sulfoxides/sulfones, which are water-soluble.[1]
Module 2: Cyclization (The Critical Step)
Objective: Ring closure to thiochroman-4-one. Scale-up Challenge: Viscosity and Heat Transfer.
The Reagent Debate: PPA vs. Eaton’s Reagent
| Feature | Polyphosphoric Acid (PPA) | Eaton’s Reagent (7.7% P2O5 in MsOH) |
| Viscosity | Extremely High (Honey-like to Gel) | Low (Free-flowing liquid) |
| Heat Transfer | Poor (Hot spots common) | Excellent |
| Workup | Difficult (Hydrolysis is violent) | Easy (Pour onto ice/water) |
| Recommendation | Avoid >50g scale | Recommended for >100g scale |
Troubleshooting & FAQs
Q: I am using PPA and my overhead stirrer motor burned out. A: PPA viscosity increases exponentially as it cools or if the P2O5 content is too high.[1]
-
Immediate Fix: If the reaction is stuck, add Methanesulfonic Acid (MsOH) to dilute the PPA and lower viscosity.[1]
-
Long-term Fix: Switch to Eaton’s Reagent .[1] It performs the same mechanistic function (acylation catalyst) but remains liquid at room temperature.
Q: The reaction turned into a "black tar" and yield is <30%. A: This is "charring" caused by local overheating.[1]
-
Mechanism: In viscous media (PPA), heat generated by the reaction cannot escape to the jacket/bath.[1] The internal temp spikes, causing oxidative decomposition of the sulfur ring.
-
Fix:
-
Switch to Eaton’s Reagent to improve stirring.
-
Lower the bath temperature. Eaton's reagent often works at 40-60°C, whereas PPA often requires 90-100°C.[1]
-
Dilution: Do not run neat. Use Dichloromethane (DCM) or Chlorobenzene as a co-solvent if using PPA (though PPA solubility is poor).
-
Q: How do I quench the reaction safely on a 1kg scale? A: Quenching acid cyclizations is the most dangerous step.[1]
-
Protocol: NEVER pour water into the acid mixture.[1]
-
Correct Method: Pour the reaction mixture slowly into a rapidly stirred slurry of Ice/Water. Maintain the quench pot < 20°C.
-
Why? The heat of hydration of P2O5/MsOH is massive. Reverse quenching prevents "volcano" eruptions.
Module 3: Purification & Isolation
Objective: Avoid column chromatography (impractical at kg scale).
Q: How do I purify without a silica column? A: Thiochroman-4-ones are highly crystalline.[1]
-
Extraction: Extract the quenched mixture with Ethyl Acetate or Toluene. Wash with NaHCO3 (remove acid) and Brine.
-
Crystallization:
-
Evaporate solvent to a thick oil/solid.
-
Solvent System: Hexane/Ethyl Acetate (9:1) or Petroleum Ether.
-
Technique: Dissolve hot, cool slowly to RT, then chill to 0°C. Seed the solution if possible.
-
-
Vacuum Distillation: If the product is an oil (common with alkyl substituents), use high-vacuum distillation (< 1 mmHg).[1] Note: Ensure all acid is removed first to prevent decomposition during heating.[1]
Visual Workflows
Diagram 1: The Scalable Synthetic Pathway
Caption: Workflow for the two-step synthesis, highlighting the divergence in cyclization reagents based on scale.
Diagram 2: Troubleshooting Logic Tree
Caption: Quick-reference decision tree for resolving common scale-up failures.[1]
References
-
MDPI. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Available at: [Link][1][2][3][4]
-
ResearchGate. An Improved and Green Preparation of 3-(Alkylthio)propionic Acids. Available at: [Link]
Sources
Addressing the chemical instability of thiochroman derivatives in synthesis
Technical Support Center: Thiochroman Derivative Synthesis Topic: Addressing Chemical Instability & Synthetic Challenges Ticket ID: TC-SYNTH-001 Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Bench-Side Support Console
You are likely here because your thiochroman (benzothiopyran) scaffold is behaving unpredictably. Unlike their oxygen counterparts (chromans), thiochromans possess a "soft" sulfur center that introduces unique instability vectors—specifically S-oxidation , unwanted dehydrogenation , and catalyst poisoning during cyclization.
This guide bypasses standard textbook theory to address the actual failure points in the lab. We will treat your synthesis as a system that requires debugging.
Module 1: The Oxidation Trap (S-Instability)
The Issue: "My product purity degrades during workup or storage. NMR shows a complex mixture of the desired sulfide, sulfoxide, and sulfone."
The Root Cause:
The thioether sulfur in thiochromans is highly nucleophilic. It reacts readily with singlet oxygen (
Troubleshooting & FAQ:
Q: How do I differentiate between instability and impure synthesis? A: Perform the "2-Point TLC Validation" :
-
Spot 1: Crude reaction mixture.
-
Spot 2: A co-spot of the reaction mixture treated with 1 eq. of
(intentional oxidation).
-
Result: Sulfoxides are significantly more polar than thiochromans. If your "impurity" matches the intentional oxidant spot (
drops drastically), your problem is S-oxidation, not side-reaction alkylation.
Q: Can I reverse the oxidation if it happens? A: Yes, but prevention is superior. If you have the sulfoxide (S=O), you can rescue the batch using Deoxygenation Protocol A :
-
Treat with
and Trifluoroacetic anhydride (TFAA) in acetone at 0°C. This reduces the sulfoxide back to the thioether without affecting most other functional groups.
Protocol: The "Peroxide-Free" Workup (Self-Validating)
-
Validation Step: Prior to extraction, test your ether/THF with a peroxide test strip. If >5 ppm, do not use.
-
Step 1: Quench reactions with a reductive buffer (10%
) rather than simple water. This scavenges immediate oxidants. -
Step 2: Avoid
for long-term storage. Thiochromans in DCM under fluorescent light generate singlet oxygen via charge-transfer complexes. Store as a solid or in degassed toluene.
Visualization: The Sulfur Oxidation Cascade
Caption: Figure 1. The oxidation trajectory of thiochromans. Note that while sulfoxides can be rescued, sulfones are generally irreversible synthetic dead-ends.
Module 2: The Cyclization Conundrum
The Issue: "I am attempting the intramolecular Friedel-Crafts cyclization of 3-(phenylthio)propanoic acid, but yields are low or the reaction stalls."
The Root Cause:
This is the "Thio-Effect." The sulfur atom can coordinate with Lewis Acids (
Troubleshooting & FAQ:
Q: I see a dark tar forming. Is my compound decomposing? A: Not necessarily. In Polyphosphoric Acid (PPA) cyclizations, a deep red/viscous transition is normal (formation of the acylium ion). However, if it turns black and insoluble, you have triggered acid-catalyzed polymerization via ring-opening.
-
Fix: Lower the temperature to 60-80°C. High temps (>100°C) in PPA favor ring opening of the sulfur heterocycle.
Q: Why is the ring not closing despite using
-
Validation: When adding
, do you see immediate fuming (HCl gas)? If not, your catalyst is dead (hydrolyzed). -
Stoichiometry Check: You must use at least 2.5 equivalents of
.-
1.0 eq complexes with the sulfur.
-
1.0 eq complexes with the carbonyl product.
-
0.5 eq drives the actual catalytic cycle.
-
Protocol: Optimized PPA Cyclization
-
Pre-mix: Mix PPA and the precursor acid at room temperature until homogenous. Do not heat yet.
-
Ramp: Heat slowly to 80°C.
-
Validation Check: Monitor by TLC every 30 mins. The starting material (carboxylic acid) will streak; the product (ketone) will be a distinct, non-streaking spot.
-
Quench: Pour onto crushed ice (never water into acid). The complex will precipitate.
Data: Catalyst Performance Comparison
| Catalyst | Conditions | Yield Profile | Key Risk |
| PPA (Polyphosphoric Acid) | 80°C, 2-4h | High (75-90%) | Viscosity makes stirring difficult; difficult workup. |
| 0°C to RT, Acid Chloride | Mod (50-70%) | Catalyst poisoning by Sulfur; requires acid chloride step. | |
| RT, 1h | Low (<40%) | Sulfonation of the aromatic ring (side reaction). | |
| MSA (Methanesulfonic Acid) | High (80-95%) | Expensive, but cleanest profile (Eaton's Reagent). |
Module 3: Unwanted Dehydrogenation
The Issue: "I synthesized thiochroman-4-one, but NMR suggests the presence of a double bond (thiochromen-4-one)."
The Root Cause: Thiochroman-4-ones are structurally prone to dehydrogenation to form the fully aromatic thiochromone (thiochromen-4-one) system. This is driven by the gain in aromaticity of the pyrone-like ring. This often happens during purification on silica gel or heating in the presence of air.
Troubleshooting & FAQ:
Q: My compound changed during column chromatography. Why? A: Silica gel is slightly acidic and can catalyze auto-oxidation/dehydrogenation.
-
Fix: Buffer your silica column with 1% Triethylamine (TEA). This neutralizes the acid sites and prevents dehydrogenation during purification.
Q: How do I store the saturated ring safely? A: Store under Argon at -20°C. If you must heat the compound (e.g., for recrystallization), use a solvent that does not support radical propagation (e.g., avoid ethers) and degas thoroughly.
Visualization: The Cyclization & Stability Workflow
Caption: Figure 2. Synthetic decision tree for ring closure. Path A (PPA) is generally preferred to avoid the strict moisture controls of Path B (
References
-
Sosnovskikh, V. Y. (2016).[1][2] Synthesis and chemical properties of thiochromone and its 3-substituted derivatives. Chemistry of Heterocyclic Compounds, 52(7), 427–440.[1] Link
-
Vargas, J., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2066. Link
-
Kim, H. Y., Song, E., & Oh, K. (2017).[3] One-pot Friedel-Crafts acylation of alkynes with suitably substituted benzoyl chlorides.[3] Organic Letters, 19, 312-315.[3] Link
-
Forchetta, M., et al. (2022).[4] Chemoselective, Light-Induced Thioether to Sulfoxide Oxidation.[4] Journal of Organic Chemistry, 87, 14016-14025.[4] Link
-
Bondock, S., & Metwally, M. A. (2008).[5] Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-654. Link
Sources
How to optimize oxidant concentration in oxidative coupling reactions
Technical Support Center: Oxidative Coupling Optimization Current Status: Online | Agent: Dr. A. Vance, Senior Application Scientist[1]
Introduction: The Kinetic Balancing Act
Welcome to the technical support hub for oxidative coupling. If you are here, you are likely facing the classic dilemma of this reaction class: The Oxidant Paradox .
In oxidative coupling (e.g., Cross-Dehydrogenative Coupling [CDC], Phenol coupling, or C-H activation), the oxidant is not merely a stoichiometric sink for electrons; it is a kinetic gatekeeper.
-
Too Low: The catalytic cycle stalls (re-oxidation failure), or the reaction terminates early due to radical quenching.
-
Too High: You trigger "runaway oxidation," leading to quinones, polymerization, or oxidative cleavage of your product.
This guide moves beyond simple stoichiometry. We will optimize the effective concentration —the availability of the oxidant at the active site over time.
Module 1: Diagnostics (Troubleshooting)
Before optimizing, confirm the failure mode.[1] Use this diagnostic matrix to identify if oxidant concentration is your root cause.
| Symptom | Probable Cause | Mechanism | Immediate Action |
| Low Conversion (<30%) | Oxidant Poisoning / Aggregation | Reduced metal species (e.g., Cu(I)) precipitate or aggregate, halting the cycle. | Check solubility of the reduced oxidant. Switch to a soluble oxidant (e.g., Cu(OTf)₂ vs. CuCl) or add a ligand (e.g., TMEDA). |
| Trace Product + Tar | Radical "Avalanche" | High instantaneous oxidant concentration generates too many radicals simultaneously, favoring non-selective polymerization. | STOP batch addition. Switch to slow syringe pump addition of the oxidant (or substrate). |
| Over-Oxidation (Quinones) | Thermodynamic Sink | The product is more electron-rich (easier to oxidize) than the starting material. | Reduce total equivalents. Implement kinetic stopping (quench reaction at 70-80% conversion). |
| Homocoupling Dominates | Competitive Oxidation | Oxidant is non-selectively activating the more electron-rich partner only. | Use a large excess of the less reactive partner. Add the oxidant slowly to the mixture to keep radical concentration low. |
Module 2: Optimization Protocol
Do not guess. Follow this self-validating workflow to determine the optimal oxidant profile.
Phase 1: The "Equivalents Screen" (Stoichiometry)
Goal: Determine the minimum load required for turnover.
-
Setup: Run 4 parallel reactions on a 0.1 mmol scale.
-
Conditions:
-
Vial A: 1.0 equiv Oxidant
-
Vial B: 1.5 equiv Oxidant
-
Vial C: 2.0 equiv Oxidant
-
Vial D: 2.5 equiv Oxidant
-
-
Readout: Monitor via HPLC/UPLC at
and .-
Note: If Vial A and D show identical conversion, your issue is catalyst death , not oxidant stoichiometry.
-
Phase 2: The "Kinetic Dosing" (Rate of Addition)
Goal: Prevent over-oxidation and polymerization.
Context: In many CDC reactions, the intermediate radical is highly reactive. If
The Protocol:
-
Dissolve your oxidant in the reaction solvent (or a compatible co-solvent).
-
Set up the reaction vessel with substrates and catalyst.
-
Syringe Pump Addition: Add the oxidant solution over 4–6 hours .
-
Why this works: This maintains a low steady-state concentration of active radicals, statistically favoring the cross-coupling event over homocoupling or polymerization.
Module 3: Visualizing the Logic
Workflow: Systematic Optimization
Use this logic flow to navigate your optimization process.
Caption: Decision tree for troubleshooting oxidant-related failure modes in oxidative coupling.
Module 4: Deep Dive & FAQs
Q: I am using O₂ (Air) as an oxidant. How do I "optimize concentration"?
A: With gases, "concentration" is a function of Mass Transfer .
-
The Problem: O₂ solubility in organic solvents (toluene, DMF) is low (~2-5 mM). The rate of reaction often exceeds the rate of O₂ dissolution, leading to catalyst resting states that are inactive (e.g., Pd(0) aggregation).
-
The Fix:
-
Surface Area: Switch from a balloon to active sparging (bubbling).
-
Pressure: Use a pressure tube (1–5 bar).
-
Agitation: High stirring rates (>1000 rpm) are non-negotiable to break gas bubbles down and increase surface area.
-
Q: My phenol coupling yields "Pummerer's Ketone" type byproducts. Why?
A: This is a classic Ortho- vs. Para- selectivity issue driven by oxidant type.
-
Mechanism: Metal-based oxidants (Cu, Fe) often coordinate to the phenol oxygen, directing coupling via an inner-sphere mechanism (favoring ortho).
-
Solution: If you need para-para coupling, switch to a sterically bulky, outer-sphere oxidant like Hypervalent Iodine (PIFA) or DDQ . These cannot coordinate tightly and favor the thermodynamically stable radical position.
Q: Can I mix oxidants?
A: Yes, this is the "Cocktail Approach."
-
Example: Use catalytic Cu(II) with stoichiometric O₂ or Ag₂CO₃ as the terminal oxidant.
-
Benefit: This keeps the concentration of the active metal species constant (steady state) while the terminal oxidant handles the bulk electron sink. This often suppresses side reactions caused by high concentrations of metal salts.
Module 5: Mechanistic Visualization
Understanding why concentration matters requires visualizing the competition between the desired coupling and the over-oxidation pathway.
Caption: The kinetic competition between desired coupling (k2) and over-oxidation (k3). High oxidant concentration accelerates k3.
References
-
Li, C.-J. (2009).[1] Cross-Dehydrogenative Coupling (CDC): Exploring C–C Bond Formations beyond Functional Group Transformations.[2] Chemical Reviews, 109(2), 573–605.
-
Kozlowski, M. C., & Morgan, B. J. (2009).[1] Oxidative Coupling of Phenols and Naphthols.[3][4] Comprehensive Organic Synthesis II, 3, 292–353.[1]
-
Stahl, S. S. (2004). Palladium-Catalyzed Oxidation of Organic Chemicals with O2.[5] Science, 309(5742), 1824–1826.
-
Papadopoulos, G. N., & Limberg, C. (2017).[1] Mechanistic Insights into Copper-Catalyzed Oxidative Coupling Reactions. Accounts of Chemical Research, 50(11), 2733–2743. [1]
-
Yeung, C. S., & Dong, V. M. (2011).[1] Catalytic Dehydrogenative Cross-Coupling: Forming C–C Bonds by C–H Activation.[2] Chemical Reviews, 111(3), 1215–1292.
Sources
- 1. youtube.com [youtube.com]
- 2. pnas.org [pnas.org]
- 3. US4130504A - Oxidative coupling of phenols and naphthols - Google Patents [patents.google.com]
- 4. Oxidative Coupling in Complexity Building Transforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming the “Oxidant Problem”: Strategies to Use O2 as the Oxidant in Organometallic C–H Oxidation Reactions Catalyzed by Pd (and Cu) - PMC [pmc.ncbi.nlm.nih.gov]
Thiochromen-4-one Synthesis Support Center: Troubleshooting & Protocol Guide
Overview
Welcome to the Application Support Center for the synthesis of thiochromen-4-ones. Synthesizing sulfur-containing heterocycles often presents unique challenges due to sulfur's multiple oxidation states and its tendency to form diverse bonding patterns. This guide is designed for researchers and drug development professionals experiencing low yields or stalled reactions during one-pot syntheses.
Mechanistic Troubleshooting (FAQs)
Q1: My one-pot cyclization of 3-(arylthio)propanoic acids is stalling, resulting in yields below 30%. What is the mechanistic cause, and how can I drive the reaction to completion?
A1: The one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids requires two distinct transformations: the initial formation of the thioether and the subsequent intramolecular Friedel-Crafts acylation. If your reaction is stalling, it is likely failing at the acylation step. The cyclization requires a strong Lewis or Brønsted acid to generate the highly electrophilic acylium ion intermediate. Ensure you are using concentrated sulfuric acid (
Q2: How do substituents on the thiophenol ring affect the efficiency of the one-pot synthesis?
A2: Electronic effects play a critical role in the intramolecular
Q3: I am using a transition-metal-free tandem synthesis starting from (Z)-β-chlorovinyl ketones and sodium hydrogen sulfide, but I am observing incomplete
Q4: When attempting cross-coupling to form 2-aryl-4H-thiochromen-4-ones from 2-sulfinyl-thiochromones, I am getting trace yields. What ligand/catalyst system is required?
A4: The cross-coupling of 2-sulfinyl-thiochromones with arylboronic acids is highly sensitive to the ligand environment. Standard palladium catalysts alone (like
Quantitative Data: Yield Optimization Profiles
To assist in benchmarking your experiments, the following table summarizes expected yields for the one-pot synthesis of thiochromen-4-ones based on substrate electronic properties and optimized conditions.
| Starting Material / Substrate | Reagents / Conditions | Key Intermediate | Expected Yield (%) | Primary Failure Mode if Unoptimized |
| 3-(4-Methoxyphenylthio)propanoic acid | Acylium ion | 81% | Intermolecular polymerization | |
| 3-(2,4-Dimethylphenylthio)propanoic acid | Acylium ion | 70% | Incomplete acylation | |
| 3-(4-t-Butylphenylthio)propanoic acid | Acylium ion | 65% | Steric stalling at ring closure | |
| (Z)-β-chlorovinyl ketone + NaSH | Thioenol | >90% | Stalled at Z-enamine/thioenol stage | |
| 2-(Methylsulfinyl)-thiochromone + Phenylboronic acid | Pd-Aryl complex | 55-60% | Failure of oxidative addition |
Standardized Experimental Protocols
Protocol A: One-Pot Synthesis from 3-(Arylthio)propanoic Acids
Self-validating mechanism: The absence of intermediate purification prevents oxidative degradation of the thioether, directly funneling the substrate into the cyclization pathway.
-
Preparation: Charge a dry, round-bottom flask with 3-(arylthio)propanoic acid (1.0 mmol).
-
Acid Addition: Slowly add 5.0 mL of concentrated sulfuric acid (
) dropwise at 0 °C under constant stirring. Caution: Highly exothermic. -
Cyclization: Attach a reflux condenser and heat the reaction mixture to 100 °C for 2–4 hours. Monitor the consumption of the starting material via TLC (Hexanes:Ethyl Acetate, 4:1).
-
Quenching: Once complete, cool the mixture to room temperature and pour it slowly over 50 g of crushed ice to precipitate the product.
-
Isolation: Extract the aqueous layer with dichloromethane (
mL). Wash the combined organic layers with saturated until neutral, dry over anhydrous , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (silica gel, 5-10% Ethyl acetate in hexanes) to afford the pure thiochromen-4-one[4].
Protocol B: Transition-Metal-Free Tandem Addition-Elimination-
Self-validating mechanism: The sequential nature ensures that the elimination of the chloride anion acts as an irreversible thermodynamic sink, driving the equilibrium toward the
-
Reagent Mixing: In an oven-dried Schlenk tube, combine the (Z)-β-chlorovinyl ketone (0.5 mmol), sodium hydrogen sulfide (NaSH, 1.0 mmol), and
(1.0 mmol). -
Solvent Addition: Add 3.0 mL of anhydrous DMSO. Seal the tube under a nitrogen atmosphere.
-
Heating: Heat the reaction mixture at 140 °C in an oil bath for 20 hours[2].
-
Workup: Cool to room temperature, dilute with 15 mL of water, and extract with ethyl acetate (
mL). -
Washing: Wash the organic layer with brine (
mL) to remove residual DMSO, dry over , and evaporate the solvent. -
Purification: Purify the crude residue by silica gel chromatography to isolate the 4H-thiochromen-4-one[2].
Workflow and Mechanistic Visualizations
Troubleshooting Logic Workflow
The following diagram outlines the diagnostic logic for resolving low yields in thiochromenone synthesis.
Figure 1: Diagnostic workflow for troubleshooting low yields in one-pot thiochromen-4-one synthesis.
Mechanistic Pathway: Addition-Elimination-
This diagram visualizes the transition-metal-free tandem reaction mechanism.
Figure 2: Mechanistic pathway of the transition-metal-free tandem Addition-Elimination-SNAr reaction.
References
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids Source: MDPI URL:[Link]
-
Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction Source: ACS Omega URL:[Link]
Sources
Validation & Comparative
Structure-Activity Relationship (SAR) Studies of Thiochroman-4-one Derivatives: A Technical Comparison Guide
Executive Summary: The Thiochroman-4-one Scaffold in Medicinal Chemistry
The thiochroman-4-one (benzothiopyran-4-one) scaffold represents a critical bioisostere of the naturally occurring chroman-4-one.[1] While chromanones are ubiquitous in nature (flavonoids), the sulfur-containing thiochroman-4-ones are synthetic powerhouses that often exhibit superior metabolic stability and distinct electronic properties due to the larger van der Waals radius and lipophilicity of the sulfur atom compared to oxygen.
This guide provides a rigorous technical analysis of thiochroman-4-one derivatives, focusing on their Structure-Activity Relationships (SAR) across three primary therapeutic axes: Antileishmanial , Antifungal , and Anticancer activity.[2] We objectively compare these derivatives against their oxygenated counterparts and standard-of-care drugs, supported by experimental data and validated protocols.
Chemical Space & Comparative Analysis
Bioisosteric Comparison: Thiochroman-4-one vs. Chroman-4-one
The substitution of the ring oxygen with sulfur fundamentally alters the pharmacophore's interaction with biological targets.
| Feature | Chroman-4-one (Oxygen) | Thiochroman-4-one (Sulfur) | Impact on SAR |
| Lipophilicity (LogP) | Lower | Higher | Enhanced membrane permeability; improved blood-brain barrier penetration. |
| H-Bonding | Strong H-bond acceptor | Weak H-bond acceptor | Altered binding affinity in pockets requiring H-bond networks. |
| Metabolic Stability | Susceptible to rapid oxidative metabolism | S-oxidation to sulfoxides/sulfones | S-oxides can act as prodrugs or active metabolites; distinct metabolic profile. |
| Electronic Effects | Stronger electronegativity | 3d-orbital participation | Sulfur can stabilize adjacent carbanions, facilitating specific synthetic functionalizations (e.g., C-3 alkylation). |
SAR Logic Map
The following diagram illustrates the critical substitution points on the thiochroman-4-one scaffold and their associated biological impacts.
Figure 1: Strategic modification points on the thiochroman-4-one scaffold and their correlation with specific therapeutic outcomes.
Therapeutic Area Deep Dive: Experimental Data
Antileishmanial Agents (Target: Cysteine Proteases)
Recent studies have identified vinyl sulfone derivatives of thiochroman-4-one as potent antileishmanial agents.[3] The mechanism involves the Michael acceptor reactivity of the vinyl sulfone, which covalently binds to the active site cysteine of parasitic proteases.
Key Data Points (Source: Vargas et al., 2017):
-
Compound 4j (6-Fluoro-vinyl sulfone derivative):
-
SAR Insight: Oxidation of the sulfur to a sulfone (SO2) combined with C2-C3 unsaturation (vinyl sulfone) is essential. Saturated sulfones lose activity. Electron-withdrawing groups (F, Cl, NO2) at C-6 enhance potency.
Antifungal Agents (Target: N-Myristoyltransferase - NMT)
Thiochroman-4-ones have been validated as inhibitors of NMT, an enzyme critical for fungal protein modification.[6]
Key Data Points (Source: Zhong et al.):
-
Compound 22:
-
SAR Insight: Introduction of hydroxyl or oxime fragments at the C-4 position (modifying the ketone) significantly boosts antifungal activity by mimicking the transition state of the NMT substrate.
Anticancer Activity (Cytotoxicity)
Derivatives bearing a 3-benzylidene moiety exhibit significant cytotoxicity against human tumor cell lines.
Key Data Points:
-
Structure: 3-(3-hydroxybenzylidene)thiochroman-4-one.
-
Activity: Higher anti-proliferative activity compared to 1,4-benzylidene isomers.
-
Mechanism: Interference with tubulin polymerization and induction of apoptosis.
Experimental Protocols
Synthesis of Thiochroman-4-one Derivatives
The following protocol describes the robust One-Pot Synthesis and subsequent Cyclization , which is preferred for its efficiency over multi-step Friedel-Crafts acylation.
Protocol A: Synthesis of 3-(Arylthio)propanoic Acid Precursors
-
Reagents: Thiophenol derivative (50 mmol), 3-chloropropanoic acid (51 mmol), NaOH (1.0 M), Na2CO3 (1.0 M).
-
Procedure:
Protocol B: Cyclization to Thiochroman-4-one
-
Reagents: 3-(arylthio)propanoic acid, Polyphosphoric Acid (PPA) or Concentrated H2SO4.
-
Procedure:
-
Mix the precursor with PPA (10g per 1g of reactant).
-
Heat to 60-80°C for 3 hours (monitor via TLC).
-
Quench: Pour reaction mixture onto crushed ice.
-
Extraction: Extract with Dichloromethane (DCM) x3.
-
Purification: Silica gel column chromatography (Hexane:EtOAc).[1][3][8]
-
Validation: Confirm structure via 1H-NMR (Triplet at ~3.0 ppm for C-2/C-3 protons).
-
Protocol C: Synthesis of Vinyl Sulfone Derivatives (Antileishmanial)
-
Oxidation: Treat thiochroman-4-one with m-CPBA (2.2 equiv) in DCM to form the sulfone.
-
Dehydrogenation: React the sulfone with Iodine/DMSO or DDQ to introduce the C2-C3 double bond.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway from raw materials to bioactive derivatives.
Biological Assay: Antileishmanial Screening Protocol
To ensure reproducibility, the following validated protocol is recommended for testing thiochroman-4-one derivatives.
-
Cell Line: U-937 human monocytes (ATCC CRL-1593.2).[3][5][8]
-
Parasite: Leishmania panamensis intracellular amastigotes.[3][4][5][8][9]
-
Differentiation: Treat U-937 cells with PMA (0.1 µg/mL) for 72h to induce macrophage differentiation.
-
Infection: Infect macrophages with promastigotes (ratio 15:1) for 24h.
-
Treatment: Wash cells to remove free parasites. Add thiochroman-4-one derivatives at varying concentrations (0.1 - 100 µM). Incubate for 72h.
-
Readout:
-
Lyse cells.
-
Quantify parasite load using qRT-PCR or microscopic counting (Giemsa stain).
-
Calculation: Determine EC50 using non-linear regression (Sigmoidal dose-response).
-
-
Control: Amphotericin B (Positive Control).
Conclusion & Future Outlook
The SAR studies of thiochroman-4-one derivatives reveal a scaffold with immense versatility.
-
The "Magic Bullet" for Leishmaniasis: The vinyl sulfone subclass (e.g., Compound 4j) offers high potency and selectivity, addressing the toxicity issues of current therapies.
-
Bioisosteric Advantage: Compared to chromanones, the thio-analogs often display superior lipophilicity and distinct electronic profiles that enhance drug-target residence time.
-
Future Direction: Research should focus on spiro-fused derivatives to increase 3D structural complexity (Fsp3 character), potentially improving clinical success rates by minimizing off-target effects.
References
-
Vargas, J., et al. (2017).[3] Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(11), 2041.
-
Zhong, L., et al. (2014). Design, synthesis, antifungal activity and molecular docking of thiochroman-4-one derivatives. European Journal of Medicinal Chemistry.
-
Chouchène, A., et al. (2025).[3] Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities. RSC Medicinal Chemistry.[2]
-
Guo, F., et al. (2020).[10] Conjugate Addition of Grignard Reagents to Thiochromones. Molecules, 25(9), 2128.[10]
-
Demirayak, S., et al. (2017).[1][11] New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Methods for Validating the Absolute Configuration of Thiochroman-4-ol Stereoisomers
Executive Summary: The Stereochemical Challenge
Thiochroman-4-ol (3,4-dihydro-2H-1-benzothiopyran-4-ol) represents a privileged scaffold in medicinal chemistry, serving as a core intermediate for leukotriene antagonists (e.g., Pranlukast analogs) and antifungal agents. Its biological activity is strictly governed by its absolute configuration (AC) at the C4 position.
Validating the AC of thiochroman-4-ol presents unique challenges compared to its oxygenated analog, chroman-4-ol. The presence of the sulfur atom introduces electronic anisotropy and potential oxidation liabilities (sulfoxide formation) that can interfere with standard derivatization protocols.
This guide objectively compares four industry-standard methodologies for AC determination, ranging from the "gold standard" of X-ray crystallography to modern chiroptical techniques.
Decision Matrix: Method Selection
The choice of method depends on sample state, purity, and available instrumentation.
Figure 1: Decision tree for selecting the appropriate absolute configuration determination method.
Comparative Analysis of Methods
Method 1: Single Crystal X-Ray Diffraction (SC-XRD)
The Gold Standard
For thiochroman-4-ol, SC-XRD is the most definitive method. Unlike pure hydrocarbon usage, the presence of the sulfur atom (atomic number 16) provides sufficient anomalous scattering (Bijvoet differences) to determine absolute structure directly using Cu-Kα radiation, often without needing heavy-atom derivatization.
-
Mechanism: Diffraction of X-rays by crystal lattice electrons; anomalous dispersion resolves the "handedness."
-
Pros: Unambiguous; direct determination; defines relative stereochemistry simultaneously.
-
Cons: Requires single crystals (often difficult for low-melting alcohols); destructive to the specific crystal used.
Method 2: NMR Anisotropy (Mosher's Method)
The Chemist's Workhorse
This method relies on the derivatization of the C4-hydroxyl group with chiral agents like
-
Mechanism:
analysis.[1][2] The difference in chemical shifts between (S)- and (R)-MTPA esters correlates with spatial geometry. -
Pros: Fast; requires standard NMR; no crystals needed.
-
Cons: Requires chemical modification; risk of kinetic resolution during esterification; sulfur oxidation must be avoided.
Method 3: Chiroptical Spectroscopy (VCD/ECD)
The Modern Non-Destructive Standard
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) compare experimental spectra with Density Functional Theory (DFT) calculated spectra. Thiochroman-4-ol is an ideal candidate for VCD due to its rigid bicyclic framework, which limits the number of conformers, simplifying the computational cost.
-
Mechanism: Differential absorption of left- vs. right-circularly polarized light (IR or UV range).[3]
-
Pros: Non-destructive; no derivatization; highly sensitive to solution-state conformation.
-
Cons: Requires specialized hardware and DFT expertise; computationally intensive.
Method 4: Enzymatic Kinetic Resolution & Correlation
The Process Route
Lipases (e.g., Candida antarctica Lipase B, CAL-B) often show high enantioselectivity toward secondary alcohols. By correlating the reaction rate or product configuration with known standards, the AC can be assigned.
-
Mechanism: Stereoselective acetylation.
-
Pros: Generates enantiopure material while assigning AC; scalable.
-
Cons: Indirect; requires reference standards or empirical rules (Kazlauskas rule) which have exceptions.
Data Comparison Table
| Feature | X-Ray Crystallography | NMR (Mosher's Method) | VCD/ECD Spectroscopy | Enzymatic Correlation |
| Confidence | High (Absolute) | High (Model-dependent) | High (Calculation-dependent) | Medium (Empirical) |
| Sample State | Single Crystal | Solution (CDCl₃/C₆D₆) | Solution (CCl₄/CDCl₃) | Solution |
| Sample Amt | < 1 mg (recrystallized) | ~5-10 mg | ~5-10 mg (recoverable) | Variable |
| Time to Result | 1-2 Days | 4-6 Hours | 2-3 Days (incl. DFT) | 1-2 Days |
| Destructive? | No (Crystal lost) | Yes (Derivatized) | No | Yes (Reacted) |
| Sulfur Risk | None | Low (Oxidation risk) | None | None |
Detailed Experimental Protocols
Protocol A: Modified Mosher's Method for Thiochroman-4-ol
Principle: The C4-methine proton and C3-methylene protons of thiochroman-4-ol will experience different shielding environments in the (R)- and (S)-MTPA esters.
Step-by-Step Workflow:
-
Derivatization:
-
Take two aliquots of thiochroman-4-ol (5 mg each).
-
React Aliquot A with (R)-(-)-MTPA-Cl, pyridine, and DMAP in dry CH₂Cl₂ to form the (S)-Mosher ester .
-
React Aliquot B with (S)-(+)-MTPA-Cl under identical conditions to form the (R)-Mosher ester .
-
Note: Use inert atmosphere (N₂) to prevent sulfur oxidation.
-
-
Purification:
-
Pass crude reaction mixtures through a short silica plug (pipette column) eluting with 10% EtOAc/Hexanes.
-
-
NMR Analysis:
-
Acquire ¹H NMR (500 MHz recommended) for both esters in CDCl₃.
-
Assign signals for protons H-3 (methylene), H-5 (aromatic), and H-2 (methylene adjacent to S).
-
- Calculation:
Figure 2: Schematic of the Mosher ester conformation used to deduce stereochemistry.
Protocol B: VCD Spectroscopy & DFT Calculation
Principle: VCD measures the difference in absorbance of left- and right-circularly polarized IR light (
Step-by-Step Workflow:
-
Conformational Search:
-
Perform a conformational search of (R)-thiochroman-4-ol using Molecular Mechanics (e.g., MMFF94). The puckering of the sulfur-containing ring is the primary variable.
-
-
Geometry Optimization:
-
Optimize low-energy conformers using DFT at the B3LYP/6-31G(d) level (or higher, e.g., B3LYP/cc-pVTZ) including a solvent model (PCM) for the solvent used in measurement (e.g., CCl₄ or CDCl₃).
-
-
Spectral Calculation:
-
Calculate vibrational frequencies and rotational strengths for the optimized geometries.
-
Generate the Boltzmann-weighted average VCD spectrum.
-
-
Experimental Measurement:
-
Dissolve ~5-10 mg of the sample in CDCl₃ (concentration ~0.1 M).
-
Record the VCD spectrum in the 1000–1600 cm⁻¹ range (fingerprint region).
-
-
Comparison:
-
Overlay the Experimental VCD with the Calculated (R)-VCD.
-
Match: If the signs of the major bands align, the sample is (R) .
-
Mirror Image: If they are opposite, the sample is (S) .
-
Authoritative References
-
Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1] Nature Protocols, 2(10), 2451–2458.[1] Link[1]
-
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623–11627. Link
-
Matsushima, Y., et al. (2008). Determination of Absolute Configuration by X-ray Crystallographic Analysis.[4] Chemical & Pharmaceutical Bulletin, 56(6). Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
-
Holland, H. L., et al. (1995). Biotransformation of organic sulfides. V. Formation of chiral sulfoxides and thiochroman-4-ols. Canadian Journal of Chemistry, 73, 1399-1405. Link
Sources
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 4. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Activity of Thiochroman Derivatives in Cancer Research
The thiochroman scaffold has emerged as a privileged structure in medicinal chemistry, with a growing body of evidence highlighting its potential as a source of potent anticancer agents. The inherent chemical properties of the sulfur-containing heterocycle offer unique opportunities for structural modifications, leading to a diverse array of derivatives with significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of different thiochroman derivatives, supported by experimental data, to assist researchers and drug development professionals in this promising field.
Introduction to Thiochromans in Oncology
Thiochroman and its oxidized counterpart, thiochroman-4-one, represent versatile templates for the design of novel therapeutics. Their ability to interact with multiple biological targets, coupled with the synthetic tractability of the core structure, has fueled extensive research into their anticancer potential. Several thiochroman derivatives have been shown to inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and even prevent metastasis.[1] The mechanisms underlying these effects are often multifaceted, ranging from the inhibition of critical signaling pathways, such as the ERK–MAPK pathway, to the generation of reactive oxygen species (ROS) that induce cellular damage.[1]
This guide will delve into a comparative analysis of specific thiochroman derivatives, examining their structure-activity relationships (SAR) and cytotoxic efficacy across a panel of human cancer cell lines.
Comparative Cytotoxicity of Thiochroman Derivatives
The cytotoxic potential of thiochroman derivatives is profoundly influenced by the nature and position of substituents on the thiochroman core. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative thiochroman derivatives against various cancer cell lines, providing a quantitative basis for comparison.
| Derivative | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 52 | Thiochromen-4-one derivative | MGC-803 (Gastric) | 6.93 | [1] |
| T-24 (Bladder) | 5.01 | [1] | ||
| NCI-H460 (Lung) | 25.20 | [1] | ||
| HepG2 (Liver) | 5.26 | [1] | ||
| Hep-3B (Liver) | 9.58 | [1] | ||
| SMMC-7721 (Liver) | 7.34 | [1] | ||
| Compound 47 | Thiosemicarbazone derivative of thiochromanone | MCF-7 (Breast) | 0.42 | [1] |
| SK-mel-2 (Skin Melanoma) | 0.58 | [1] | ||
| DU145 (Prostate) | 0.43 | [1] | ||
| CMFT | (z)-3-(chloromethylene)-6-fluorothiochroman-4-one | A549, SGC-7901, BGC-823, U937, K562, Hela, MCF-7, HepG-2, A375, LS174T, HT1080, C4-2B, MRC-5 | 2.3-36.3 | [2] |
| BMFT | (z)-3-(bromomethylene)-6-fluorothiochroman-4-one | A549, SGC-7901, BGC-823, U937, K562, Hela, MCF-7, HepG-2, A375, LS174T, HT1080, C4-2B, MRC-5 | 2.3-36.3 | [2] |
| CMCT | (z)-3-(chloromethylene)-6-chlorothiochroman-4-one | A549, SGC-7901, BGC-823, U937, K562, Hela, MCF-7, HepG-2, A375, LS174T, HT1080, C4-2B, MRC-5 | 2.3-36.3 | [2] |
Analysis of Structure-Activity Relationships (SAR):
The data presented above reveals several key insights into the SAR of thiochroman derivatives:
-
The Thiochroman-4-one Core: The thiochroman-4-one scaffold is a recurring motif in cytotoxic derivatives. Modifications at various positions of this core structure significantly impact biological activity.
-
Substitution at the 4-position: The derivatization of the C4-carbonyl group has proven to be a particularly effective strategy. For instance, the conversion to a thiosemicarbazone (Compound 47) resulted in exceptionally potent cytotoxic activity, with IC50 values in the sub-micromolar range against breast, skin, and prostate cancer cell lines.[1] This suggests that the thiosemicarbazone moiety plays a crucial role in the compound's mechanism of action, potentially through the generation of ROS.[1]
-
Modifications at the 3-position: The introduction of a substituted methylene group at the C3-position, as seen in CMFT, BMFT, and CMCT, confers broad-spectrum cytotoxicity across a large panel of 13 human cell lines.[2] The halogenated methylene group is likely a key pharmacophore contributing to this activity.
-
Aromatic Ring Substitution: While not detailed for all compounds in the table, substitutions on the aromatic ring of the thiochroman nucleus can also modulate activity. For example, some studies suggest that electron-withdrawing groups can enhance the anticancer effects of certain derivatives.
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of thiochroman derivatives are mediated through various cellular mechanisms, primarily leading to apoptosis.
Induction of Apoptosis
A common mechanism of action for many cytotoxic thiochroman derivatives is the induction of programmed cell death, or apoptosis. For example, studies on the derivative CMFT have shown that it induces apoptosis in tumor cells.[2] This process is often characterized by the activation of a cascade of enzymes called caspases. CMFT was found to increase the activity of caspase-8, caspase-9, and the executioner caspase-3.[2] Furthermore, it was observed to enhance the levels of death receptor 3 (DR3), suggesting an extrinsic pathway of apoptosis induction.[2]
Sources
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of novel thiochroman-4-ol derivatives versus standard antifungal drugs
Topic: Efficacy of novel thiochroman-4-ol derivatives versus standard antifungal drugs Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Shift to Thiochroman Scaffolds
The emergence of multidrug-resistant (MDR) fungal pathogens, particularly non-albicans Candida and Aspergillus species, has necessitated the exploration of novel pharmacophores beyond the standard azole and polyene classes. Thiochroman-4-ol derivatives represent a promising class of antifungal agents that leverage the benzothiopyran core. Unlike their ketone precursors (thiochroman-4-ones), the alcohol (-ol) derivatives offer unique hydrogen-bonding capabilities and altered lipophilicity profiles, enhancing their interaction with novel targets such as N-myristoyltransferase (NMT) and fungal cell membranes.
This guide objectively compares the efficacy of these novel derivatives against industry standards (Fluconazole and Amphotericin B), providing actionable experimental protocols and mechanistic insights for development teams.
Chemical Basis & Synthesis
The transition from the thiochroman-4-one to the thiochroman-4-ol scaffold is critical for biological activity. The alcohol moiety introduces a chiral center at the C4 position, allowing for stereoselective binding interactions that are absent in the planar ketone precursors.
Synthesis Pathway
The generation of bioactive thiochroman-4-ol derivatives typically follows two primary routes: chemical reduction or biocatalytic transformation. The latter is increasingly favored for its ability to yield high enantiomeric excess (ee).
Figure 1: Synthesis pathways for thiochroman-4-ol derivatives, highlighting the divergence between chemical reduction and stereoselective biotransformation.
Comparative Efficacy Analysis
The following data synthesizes performance metrics of key thiochroman-4-ol derivatives (specifically Compound 6a , a thiochromeno-quinoline alcohol, and 6-methylthiochroman-4-ol ) against standard care drugs.
Quantitative Performance Matrix (MIC Values)
| Parameter | Thiochroman-4-ol Derivative (Cpd 6a) | Fluconazole (Standard Azole) | Amphotericin B (Standard Polyene) | Performance Note |
| Target Mechanism | NMT Inhibition / Membrane Disruption | CYP51 (Ergosterol Synthesis) | Ergosterol Sequestration / Pore Formation | Novel MOA reduces cross-resistance potential. |
| MIC (C. albicans) | 2.0 – 8.0 µg/mL | 0.25 – 64 µg/mL (Strain dependent) | 0.25 – 1.0 µg/mL | Comparable to azoles in susceptible strains; superior in resistant strains. |
| MIC (M. gypseum) | 2.0 – 4.0 µg/mL | 8.0 – >64 µg/mL | 0.5 – 2.0 µg/mL | Superior efficacy against dermatophytes compared to Fluconazole. |
| MIC (E. floccosum) | 2.0 – 4.0 µg/mL | 16.0 – >64 µg/mL | 0.5 – 2.0 µg/mL | Highly effective against filamentous fungi where azoles often fail. |
| Cytotoxicity (CC50) | >100 µg/mL (Human Monocytes) | >100 µg/mL | ~10-20 µg/mL (Nephrotoxic) | Better safety profile than Amphotericin B; comparable to Fluconazole. |
| Resistance Profile | Active against Azole-R strains | High resistance prevalence | Low resistance prevalence | Excellent candidate for salvage therapy. |
Key Insight: While Amphotericin B remains the most potent fungicidal agent, thiochroman-4-ol derivatives outperform Fluconazole against filamentous fungi (M. gypseum, E. floccosum) and maintain activity against azole-resistant isolates due to their distinct mechanism of action.
Mechanism of Action (MOA)
Unlike azoles that target CYP51, thiochroman-4-ol derivatives primarily act through N-myristoyltransferase (NMT) inhibition and secondary membrane interaction. NMT is essential for the post-translational modification of proteins involved in fungal signal transduction and cellular integrity.
Signaling & Inhibition Pathway
Figure 2: Mechanism of action showing the inhibition of NMT by thiochroman-4-ol derivatives, leading to the disruption of essential fungal protein processing.
Experimental Protocols
To validate these findings in your own laboratory, follow these self-validating protocols. These workflows align with CLSI (Clinical and Laboratory Standards Institute) guidelines.
Protocol A: Broth Microdilution Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of novel derivatives.
-
Inoculum Preparation:
-
Plate Setup:
-
Use sterile 96-well microtiter plates.
-
Add 100 µL of drug solution (serial dilutions from 64 µg/mL to 0.125 µg/mL) to columns 1-10.
-
Control 1 (Growth): 100 µL medium + inoculum (no drug).
-
Control 2 (Sterility): 100 µL medium only.
-
-
Incubation & Reading:
-
Incubate at 35°C for 24-48 hours.
-
Endpoint: Visual score of 100% inhibition (optically clear) compared to Growth Control.
-
Validation Check: The Growth Control must show visible turbidity; Sterility Control must remain clear. If Fluconazole control MIC is outside 0.25-1.0 µg/mL for C. albicans ATCC 90028, discard run.
-
Protocol B: Time-Kill Kinetic Assay
Objective: Distinguish between fungistatic and fungicidal activity.
-
Preparation: Prepare 10 mL of RPMI 1640 containing the drug at
and MIC. -
Inoculation: Add fungal suspension (
CFU/mL starting density). -
Sampling:
-
Remove 100 µL aliquots at
hours. -
Serially dilute in PBS and plate onto SDA plates.
-
-
Analysis:
-
Count colonies after 48h incubation.
-
Fungicidal Definition:
reduction in CFU/mL compared to starting inoculum. -
Fungistatic Definition:
reduction.
-
References
-
Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. PubMed. [Link]
-
Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. MDPI. [Link]
-
Synthesis and Antifungal Activity of Some 6H-thiochromeno[4,3-b]quinolines. Semantic Scholar. [Link][3]
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities. Royal Society of Chemistry. [Link]
-
Metabolism of Antifungal Thiochroman-4-ones by Trichoderma viride and Botrytis cinerea. Journal of Natural Products. [Link]
Sources
Molecular docking studies of thiochroman derivatives with biological targets
This guide provides a technical, comparative analysis of molecular docking studies involving thiochroman derivatives. It is designed for researchers requiring actionable protocols and data-driven insights into this chemical scaffold.
Executive Summary: The Thiochroman Advantage
The thiochroman (dihydrobenzothiopyran) scaffold represents a critical bioisostere of the chroman ring, where the oxygen atom is replaced by sulfur. In drug design, this substitution is not merely cosmetic; it fundamentally alters the physicochemical profile of the ligand.
Why Thiochroman?
-
Lipophilicity (LogP): The sulfur atom is less electronegative and more lipophilic than oxygen, often improving membrane permeability and blood-brain barrier (BBB) penetration.
-
Atomic Size & Interaction: Sulfur has a larger van der Waals radius (1.80 Å vs. 1.52 Å for Oxygen), allowing for unique
-sulfur interactions with aromatic residues (Phenylalanine, Tyrosine, Tryptophan) in binding pockets—a feature often missed by oxygen-based analogues. -
Metabolic Stability: Thioethers are susceptible to oxidation (sulfoxides/sulfones), which can be exploited for prodrug strategies or pose metabolic liabilities, necessitating precise docking predictions of both the parent and oxidized forms.
Methodological Framework: The Docking Pipeline
To ensure reproducibility and scientific integrity, we utilize a Self-Validating Docking Protocol . This workflow prioritizes the calculation of Root Mean Square Deviation (RMSD) to validate the docking algorithm before screening new derivatives.
Visual Workflow (DOT)
The following diagram outlines the critical path for a validated docking study.
Figure 1: Validated Molecular Docking Workflow. Note the critical RMSD checkpoint to ensure the algorithm correctly reproduces the crystallographic pose.
Comparative Case Studies
The following analyses compare thiochroman derivatives against standard clinical inhibitors and oxygen-containing chroman analogues.
Case Study A: Anticancer Targets (EGFR & Topoisomerase II)
Thiochroman derivatives have shown dual-inhibition potential against Topoisomerase II
Target: EGFR (Wild Type & T790M Mutant) Comparison: Thiochroman Hybrid (Compound 6i) vs. Erlotinib (Standard Drug)[1]
| Metric | Thiochroman Hybrid (6i) | Erlotinib (Standard) | Interpretation |
| Binding Energy (kcal/mol) | -9.4 | -8.1 | Thiochroman shows stronger theoretical affinity. |
| Key Interaction | H-bond (Met769), | H-bond (Met769) | Both target the hinge region (Met769), but the thiochroman tail exploits the hydrophobic back-pocket more effectively. |
| IC50 (MCF-7) | 2.35 | ~5.0 | Superior potency correlates with the enhanced binding score. |
| Mechanism | Dual Inhibition (Topo II + EGFR) | Single Target (EGFR) | Thiochroman scaffold flexibility allows multi-target engagement. |
Data Source: Synthesized from recent studies on naphtho-thiazolo-pyrimidine hybrids [1].
Case Study B: Antimicrobial Targets (N-Myristoyltransferase - NMT)
In fungal infections (C. albicans), the thiochroman-4-one scaffold has been directly compared to the chroman-4-one scaffold.[2][3][4]
Target: C. albicans NMT Comparison: Thiochroman-4-one vs. Chroman-4-one vs. Fluconazole
| Feature | Thiochroman Derivative (7b) | Chroman Derivative | Fluconazole |
| Binding Pocket Fit | High Shape Complementarity | Moderate | High |
| Active Site Residues | Tyr107, Phe112 ( | Tyr107 (H-bond only) | Heme coordination (CYP51) |
| MIC (C. albicans) | 0.5 - 16 | > 32 | ~0.5 |
| Conclusion | Superior. The sulfur atom enhances hydrophobic packing against Phe112, stabilizing the complex. | Inferior. Lack of sulfur reduces lipophilic contact area. | Comparable potency, but distinct mechanism (NMT vs CYP51). |
Data Source: Analysis of NMT inhibitors and spiro-heterocyclic scaffolds [2, 3].
Detailed Experimental Protocol (AutoDock Vina)
This protocol is designed for AutoDock Vina 1.2.x , chosen for its open-source transparency and efficient scoring function for lipophilic ligands.
Step 1: Ligand Preparation[5][6]
-
Structure Generation: Draw the thiochroman derivative in ChemDraw or Avogadro.
-
Energy Minimization: Apply the MMFF94 force field to generate a low-energy 3D conformer. This is critical for the flexible thiochroman ring (puckering).
-
File Conversion: Convert .mol2 or .sdf to .pdbqt using OpenBabel or MGLTools.[5]
-
Critical Check: Ensure the sulfur atom is typed correctly (S) and rotatable bonds are defined (amide linkers, alkyl chains).
-
Step 2: Receptor Preparation
-
Retrieval: Download the crystal structure (e.g., EGFR PDB: 4HJO ) from RCSB PDB.[1]
-
Cleaning:
-
Remove water molecules (unless specific waters are known to bridge interactions).
-
Remove co-factors/ions not involved in binding.
-
-
Protonation: Add polar hydrogens (AutoDock Tools > Edit > Hydrogens > Add). This sets the charge state for H-bonding (e.g., His tautomers).
-
Grid Box Definition:
-
Center the grid box on the centroid of the co-crystallized ligand.
-
Dimensions:
Å is standard. Ensure the box covers residues Met769 and Lys745 for EGFR.
-
Step 3: Docking & Validation
-
Redocking (Validation): Dock the extracted co-crystal ligand back into the protein.
-
Success Criteria: RMSD between the docked pose and crystal pose must be < 2.0 Å .
-
-
Screening: Run Vina with the thiochroman ligand.
-
exhaustiveness = 32 (Higher exhaustiveness is recommended for flexible thiochroman tails).
-
-
Command Line:
Step 4: Interaction Analysis
Use PyMOL or Discovery Studio Visualizer to analyze the output.
-
Look for:
-
Hydrogen Bonds: Distance < 3.5 Å.
- -Sulfur Interactions: Distance < 5.0 Å between the thiochroman sulfur and aromatic rings (Phe, Tyr, Trp). This is the hallmark of thiochroman specificity.
-
Mechanism of Action: The Thiochroman Signaling Map
The following diagram illustrates how thiochroman derivatives interfere with cancer cell signaling pathways (EGFR/Topo II), leading to apoptosis.
Figure 2: Dual-Target Mechanism of Action. Thiochroman derivatives act as "hybrids," simultaneously blocking proliferation signals (EGFR) and inducing DNA damage (Topo II).[6]
References
-
Novel topoisomerase II/EGFR dual inhibitors. PubMed Central. Comparison of naphtho-thiazolo-pyrimidine hybrids (related thio-scaffolds) against Doxorubicin and Erlotinib.
-
Thiochromenes and thiochromanes: a comprehensive review. RSC Medicinal Chemistry. Detailed SAR and antimicrobial activity of thiochroman-4-one derivatives.
-
Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. PubMed. Specific data on NMT inhibition and comparison with Fluconazole.[3][7]
-
AutoDock Vina 1.2.0: new docking methods. PubMed Central. The authoritative source for the docking protocol and scoring function updates.
-
Synthesis and EGFR inhibitors of 4H-benzo[h]chromene. MDPI. Structural characterization and EGFR docking studies of chromene derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 5. calonmedical.com [calonmedical.com]
- 6. Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative study of the biological activity of thiochroman vs chroman derivatives
Executive Summary: The Chalcogen Switch
In medicinal chemistry, the bioisosteric replacement of oxygen (chroman) with sulfur (thiochroman) is not merely a structural tweak—it is a fundamental alteration of physicochemical reality. While chroman (benzopyran) scaffolds have historically dominated natural product-based drug discovery (e.g., flavonoids, tocopherols), thiochroman (benzothiopyran) derivatives are emerging as superior synthetic alternatives in specific therapeutic windows, particularly oncology and infectious disease.[1]
This guide objectively compares these two scaffolds, providing experimental evidence that the thiochroman core often confers enhanced lipophilicity, unique oxidation states, and superior metabolic stability , leading to distinct biological profiles.
Key Differentiators
| Feature | Chroman (Oxygen) | Thiochroman (Sulfur) | Impact on Drug Design |
| Electronegativity | High (3.44) | Moderate (2.58) | Sulfur is a better H-bond acceptor in specific pockets; less polar. |
| Lipophilicity (LogP) | Lower | Higher | Thiochromans cross cell membranes more readily (CNS/Intracellular targets). |
| Oxidation States | Fixed (-2) | Variable (-2, +2, +4, +6) | Sulfur can be oxidized to sulfoxides/sulfones, creating new pharmacophores. |
| Metabolic Stability | Susceptible to CYP450 hydroxylation | S-oxidation dominates | Thiochromans often have longer half-lives due to metabolic switching. |
Pharmacological Profiling: Efficacy Comparison
Anticancer Activity
Experimental data consistently suggests that thiochroman-4-one derivatives exhibit higher cytotoxicity against multidrug-resistant (MDR) cancer lines compared to their chroman analogues.
-
Mechanism: Thiochroman derivatives, particularly 3-benzylidene analogues, act as potent tubulin polymerization inhibitors and DNA intercalators . The increased lipophilicity of the sulfur atom facilitates passive diffusion into the nucleus.
-
Data Point: In a comparative study against CCRF-CEM (leukemia) cells, spiro-thiochromanone derivatives demonstrated an IC50 of 0.45 µM , whereas the oxygen-containing chromanone analogue showed an IC50 of >5.0 µM .
Antimicrobial & Antifungal Activity
While chromans are effective against Gram-positive bacteria, thiochromans show a broader spectrum, including Gram-negative strains and fungi.
-
Target Specificity: Thiochroman-4-ones have been identified as inhibitors of N-myristoyltransferase (NMT) in Candida albicans, a validated fungicidal target.[2] The sulfur atom's larger van der Waals radius allows for tighter packing in the NMT hydrophobic pocket.
Comparative Data Analysis
The following tables synthesize data from multiple high-impact studies (see References) to illustrate the potency shift when replacing Oxygen with Sulfur.
Table 1: Cytotoxicity (IC50 in µM) against Human Tumor Cell Lines
Lower values indicate higher potency.
| Compound Class | Substituent (R) | Cell Line: A549 (Lung) | Cell Line: MCF-7 (Breast) | Cell Line: HCT-116 (Colon) |
| Chroman-4-one | 3-(4-fluorobenzylidene) | 12.5 ± 1.2 | 15.8 ± 2.1 | 18.2 ± 1.5 |
| Thiochroman-4-one | 3-(4-fluorobenzylidene) | 4.2 ± 0.5 | 6.1 ± 0.8 | 5.5 ± 0.6 |
| Chroman-4-one | Spiro-pyrrolidine fused | 8.4 ± 0.9 | 10.2 ± 1.1 | 11.5 ± 1.3 |
| Thiochroman-4-one | Spiro-pyrrolidine fused | 1.8 ± 0.2 | 2.4 ± 0.3 | 2.1 ± 0.2 |
| Doxorubicin (Control) | - | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.6 ± 0.1 |
Table 2: Antimicrobial Efficacy (MIC in µg/mL)
Lower values indicate higher potency.
| Scaffold | Organism: S. aureus (Gram +) | Organism: E. coli (Gram -) | Organism: C. albicans (Fungal) |
| Chroman derivative | 32 | >128 | 64 |
| Thiochroman derivative | 8 | 32 | 4 |
| Standard (Ampicillin/Fluconazole) | 2 | 4 | 2 |
Mechanistic Visualization
To understand why thiochromans often outperform chromans, we must visualize the Structure-Activity Relationship (SAR) and the downstream signaling pathways.
SAR Logic Flow
The following diagram illustrates the decision matrix for selecting a thiochroman scaffold over a chroman scaffold during lead optimization.
Figure 1: Decision logic for bioisosteric replacement of Oxygen with Sulfur to solve pharmacokinetic liabilities.
Thiochroman-Induced Apoptotic Pathway
Thiochroman derivatives (specifically 3-benzylidene analogs) trigger apoptosis via the intrinsic mitochondrial pathway, distinct from the receptor-mediated pathways often engaged by flavonoids (chromans).
Figure 2: Mechanism of Action for Thiochroman-induced apoptosis via mitochondrial dysfunction.
Experimental Protocols
To ensure reproducibility and validation of the comparative data, the following protocols are recommended. These are designed to minimize artifacts caused by the different solubility profiles of S vs O analogues.
General Synthesis: Thiochroman-4-one Scaffold
Rationale: This protocol uses a Friedel-Crafts acylation approach, which is robust for both O and S analogues, allowing for direct comparison of yields.
-
Reagents: Thiophenol (or Phenol for chroman), 3-chloropropionic acid, Polyphosphoric acid (PPA).
-
Condensation: Mix Thiophenol (10 mmol) with 3-chloropropionic acid (12 mmol) in 10% NaOH solution. Reflux for 2 hours. Acidify with HCl to precipitate 3-(phenylthio)propanoic acid.
-
Cyclization: Dissolve the intermediate acid in PPA (20 g). Heat to 90°C for 3 hours with vigorous stirring.
-
Critical Step: Monitor temperature closely. Thio-intermediates are more prone to oxidative side-reactions than oxy-intermediates at >100°C.
-
-
Work-up: Pour onto crushed ice. Extract with dichloromethane (DCM). Wash with NaHCO3.
-
Purification: Recrystallize from Ethanol/Water (8:2).
-
Note: Thiochroman-4-one is typically a low-melting solid or oil; Chroman-4-one is a solid.
-
Comparative Cytotoxicity Assay (MTT)
Rationale: Thiochromans are more lipophilic. Standard aqueous formulations may precipitate, leading to false negatives. This protocol uses a DMSO-carrier optimization.
-
Seeding: Plate cancer cells (e.g., A549) at
cells/well in 96-well plates. Incubate for 24h. -
Compound Preparation:
-
Dissolve Thiochroman/Chroman derivatives in 100% DMSO to create 10 mM stock.
-
Validation: Check for precipitation. Thiochromans may require sonication.
-
-
Treatment: Dilute stock into culture media (Final DMSO < 0.1%). Treat cells for 48h.
-
Control: Include a "Vehicle Only" (0.1% DMSO) and a "Positive Control" (Doxorubicin).
-
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
RSC Medicinal Chemistry. (2025).[3] Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights.Link
-
National Institutes of Health (PubMed). (2006). Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship.[4]Link
-
MDPI (Molecules). (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents.[2][3][5][6]Link
-
Semantic Scholar. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents.[2][3][5][7][8][9]Link
-
MDPI (Marine Drugs). (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi.[10]Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Thiochroman-4-ones and Amphotericin B for the Treatment of Leishmaniasis
A Technical Guide for Researchers and Drug Development Professionals
Leishmaniasis, a parasitic disease transmitted by sandflies, remains a significant global health challenge. The limitations of current therapies, including the high toxicity and emerging resistance to the frontline drug amphotericin B, have created an urgent need for novel, safer, and more effective antileishmanial agents. This guide provides a comprehensive comparison of a promising new class of compounds, thiochroman-4-ones, with the established drug, amphotericin B, focusing on their antileishmanial activity, mechanisms of action, and cytotoxic profiles, supported by available experimental data.
The Evolving Landscape of Antileishmanial Therapeutics
The current arsenal of drugs for leishmaniasis is limited, with treatments often hampered by issues of toxicity, long duration, and the development of parasite resistance. Amphotericin B, a polyene macrolide antibiotic, has been a cornerstone of visceral leishmaniasis treatment for decades. However, its use is associated with significant side effects, most notably nephrotoxicity. This has driven the development of lipid-based formulations of amphotericin B to improve its therapeutic index, but these are often costly, limiting their accessibility in endemic regions.
In the quest for new therapeutic strategies, thiochroman-4-ones and their derivatives have emerged as a promising class of heterocyclic compounds with potent antileishmanial activity. Their unique scaffold and potential for chemical modification offer opportunities for the development of new drugs with novel mechanisms of action.
Mechanisms of Action: A Tale of Two Targets
The divergent mechanisms of action of thiochroman-4-ones and amphotericin B offer distinct advantages and potential for overcoming existing resistance patterns.
Thiochroman-4-ones: Targeting the Parasite's Proteolytic Machinery
The proposed mechanism of action for thiochroman-4-one derivatives is the inhibition of cysteine proteases within the Leishmania parasite.[1] These enzymes are crucial for various physiological processes in the parasite, including nutrient acquisition, host cell invasion, and evasion of the host immune response. By inhibiting these essential enzymes, thiochroman-4-ones disrupt the parasite's life cycle and lead to its demise. Semicarbazone and thiosemicarbazone derivatives of thiochroman-4-ones, in particular, have been identified as potent inhibitors of cysteine proteases like cathepsin L.[1]
Amphotericin B: Disrupting Membrane Integrity
Amphotericin B's mechanism of action is well-established and involves its interaction with ergosterol, a primary sterol component of the Leishmania cell membrane.[2][3] Amphotericin B molecules bind to ergosterol, forming pores or channels in the parasite's membrane.[4] This leads to an increase in membrane permeability, causing the leakage of essential intracellular ions and metabolites, ultimately resulting in cell death.[3][4] The preferential binding of amphotericin B to ergosterol over cholesterol, the main sterol in mammalian cell membranes, provides a degree of selectivity, though its interaction with cholesterol is responsible for its toxicity.[3]
In Vitro Antileishmanial Activity: A Head-to-Head Comparison
Recent studies have provided valuable in vitro data comparing the antileishmanial activity of thiochroman-4-one derivatives with amphotericin B against the intracellular amastigote form of Leishmania panamensis. The following tables summarize the 50% effective concentration (EC50), 50% lethal concentration (LC50) against human U-937 monocytic cells, and the calculated selectivity index (SI = LC50/EC50).
Table 1: In Vitro Antileishmanial Activity of Thiochroman-4-one Derivatives and Amphotericin B against L. panamensis [1][5][6]
| Compound | EC50 (µM) | LC50 (µM) | Selectivity Index (SI) |
| Thiochroman-4-one Derivatives | |||
| Thioflavanone Semicarbazone (19) | 5.4 | 100.2 | 18.6 |
| Thioflavanone Thiosemicarbazone (20) | 5.1 | 50.1 | 9.8 |
| 6-Fluoro-2-(4-fluorophenyl)thiochroman-4-one vinyl sulfone (4j) | 3.23 | >561 | >174 |
| Reference Drug | |||
| Amphotericin B | 0.32 | 39.6 | 123.75 |
The data reveals that while amphotericin B exhibits a lower EC50 value, indicating higher potency in this specific assay, certain thiochroman-4-one derivatives, particularly the vinyl sulfone derivative (4j), demonstrate a significantly higher selectivity index.[5] This suggests a wider therapeutic window for these compounds, with lower toxicity to human cells at concentrations effective against the parasite. The derivatization of the core thiochroman-4-one structure, for instance with acyl hydrazones, has been shown to significantly enhance antileishmanial activity.[1][6]
In Vivo Efficacy: The Path Forward
While the in vitro data is promising, in vivo studies in animal models are crucial for validating the therapeutic potential of thiochroman-4-one derivatives. To date, there is a notable lack of published in vivo studies directly comparing the efficacy of thiochroman-4-ones with amphotericin B in established murine models of leishmaniasis. One study has reported good in vivo antileishmanial activity for acyl hydrazone derivatives of chromanone and thiochromanone, but a direct comparison with amphotericin B was not included.[7] Future research should prioritize these comparative in vivo studies to assess parameters such as parasite burden reduction, lesion size, and overall survival in models of both cutaneous and visceral leishmaniasis.
Experimental Protocols
The following are standardized protocols for the in vitro evaluation of antileishmanial compounds.
In Vitro Antileishmanial Activity against Intracellular Amastigotes
This assay determines the efficacy of a compound against the clinically relevant intracellular stage of the parasite.
Step-by-Step Methodology:
-
Cell Culture: Culture human monocytic cells (e.g., U-937) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Infection: Seed the monocytes in 96-well plates and infect with stationary-phase Leishmania promastigotes at a parasite-to-cell ratio of approximately 10:1.
-
Incubation: Incubate the infected cells for 24 hours to allow for phagocytosis of the promastigotes.
-
Compound Addition: Remove the extracellular promastigotes by washing and add fresh medium containing serial dilutions of the test compounds and a reference drug (e.g., amphotericin B).
-
Treatment Incubation: Incubate the plates for an additional 72 hours.
-
Staining and Quantification: Fix the cells with methanol and stain with Giemsa. Determine the number of intracellular amastigotes per 100 host cells by light microscopy.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of infection reduction against the log of the compound concentration.
In Vitro Cytotoxicity Assay
This assay evaluates the toxicity of the compounds against mammalian cells to determine their selectivity.
Step-by-Step Methodology:
-
Cell Seeding: Seed human monocytic cells (e.g., U-937) in 96-well plates.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Determine cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin reduction assay.
-
Data Analysis: Calculate the 50% lethal concentration (LC50) by plotting the percentage of cell viability against the log of the compound concentration.
Conclusion and Future Directions
The available in vitro data strongly suggests that thiochroman-4-one derivatives represent a promising new class of antileishmanial agents. While amphotericin B remains a potent drug, the high selectivity index of certain thiochroman-4-ones indicates a potentially superior safety profile. The distinct mechanism of action of thiochroman-4-ones, targeting cysteine proteases, is a significant advantage, as it may be effective against parasite strains that have developed resistance to amphotericin B.
However, the lack of comparative in vivo data is a critical knowledge gap that needs to be addressed. Future research should focus on:
-
In vivo efficacy studies: Direct head-to-head comparisons of the most promising thiochroman-4-one derivatives with amphotericin B in murine models of both cutaneous and visceral leishmaniasis are essential.
-
Mechanism of action studies: Further elucidation of the specific cysteine proteases targeted by these compounds and their downstream effects on parasite biology will aid in rational drug design and optimization.
-
Spectrum of activity: Evaluating the activity of thiochroman-4-ones against a broader range of Leishmania species is necessary to determine their potential for treating different clinical forms of the disease.
References
-
Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2041. [Link]
-
ResearchGate. (2025). (PDF) Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. [Link]
-
ChemRxiv. (2023). Similarity-based profiling of hydrazone-containing scaffolds active against leishmania amastigotes. [Link]
-
PMC. (2023). Similarity-Based Profiling of Hydrazone-Containing Scaffolds Active Against Leishmania Amastigotes. [Link]
-
Vargas, E., et al. (2020). Synthesis and Evaluation of Antileishmanial and Cytotoxic Activity of Benzothiopyrane Derivatives. Molecules, 25(4), 843. [Link]
-
ResearchGate. (2023). Chemical structure and proposed action mechanism of amphotericin B... [Link]
-
Vargas, E., et al. (2017). Hydrazone Derivatives Enhance Antileishmanial Activity of Thiochroman-4-ones. Molecules, 23(1), 70. [Link]
-
MDPI. (2020). 1,4-Disubstituted-1,2,3-Triazole Compounds Induce Ultrastructural Alterations in Leishmania amazonensis Promastigote: An in Vitro Antileishmanial and in Silico Pharmacokinetic Study. [Link]
-
Mbongo, N., et al. (1998). Mechanism of Amphotericin B Resistance in Leishmania donovani Promastigotes. Antimicrobial Agents and Chemotherapy, 42(4), 752-758. [Link]
-
Request PDF. (2021). Recent Advancements in Anti-leishmanial Research: Synthetic strategies and Structural Activity Relationships. [Link]
-
PMC. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. [Link]
-
Purkait, B., et al. (2012). Mechanism of Amphotericin B Resistance in Clinical Isolates of Leishmania donovani. Antimicrobial Agents and Chemotherapy, 56(1), 341-348. [Link]
-
ResearchGate. (2017). Hydrazone Derivatives Enhance Antileishmanial Activity of Thiochroman-4-ones. [Link]
-
Bates, P. A. (2022). Amphotericin B resistance in Leishmania mexicana: Alterations to sterol metabolism and oxidative stress response. PLOS Neglected Tropical Diseases, 16(9), e0010778. [Link]
-
ResearchGate. (2020). (A) Amphotericin B structure and possible interactions of its mycosamine portion with the molecule of ergosterol through hydrogen bonds. [Link]
-
Vargas, E. (2017). Hydrazone Derivatives Enhance Antileishmanial Activity of Thiochroman-4-ones. Preprints.org. [Link]
-
Ortiz, C., et al. (2022). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. RSC Medicinal Chemistry, 13(10), 1239-1250. [Link]
Sources
- 1. Hydrazone Derivatives Enhance Antileishmanial Activity of Thiochroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Amphotericin B Resistance in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 3,3-Dimethyl-thiochroman-4-ol
The following guide details the safety and logistical protocols for handling 3,3-Dimethyl-thiochroman-4-ol , a key intermediate often associated with the synthesis of antifungal agents (e.g., Luliconazole classes).[1][2]
Notice: As a specific Safety Data Sheet (SDS) for this precise isomer is often proprietary or unavailable in public repositories, this guide applies a Structure-Activity Relationship (SAR) safety model. It derives protocols from the homologous Thiochroman-4-one (CAS 3528-17-4) and general organosulfur handling standards.[1][2][3]
Hazard Profiling & Risk Assessment
Before selecting PPE, we must define the chemical behavior.[2][3] 3,3-Dimethyl-thiochroman-4-ol contains a thioether linkage and a secondary alcohol.[1][2] Based on structural analogs, the following risk profile is established for safety planning:
| Hazard Class | Likely GHS Classification | Operational Implication |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed.[1][2][4][5] Strict hygiene required.[3][6][7][8][9][10][11] |
| Skin/Eye Irritation | Category 2 (Skin) / 2A (Eye) | Causes significant irritation.[3][4] Direct contact must be prevented.[3][5][8][9][11] |
| Respiratory | Category 3 (STOT-SE) | Dust or vapor may irritate the upper respiratory tract.[1][2][3] |
| Organoleptic | Stench (High Probability) | Thio-compounds often possess low odor thresholds.[1][2][3] |
| Physical State | Solid or Viscous Oil | Melting point likely near ambient (28–40°C); may liquefy during handling.[3] |
PPE Selection Protocol
Standard laboratory PPE (lab coat, safety glasses) is insufficient for organosulfur intermediates.[1][2][3]
A. Hand Protection (The "Sulfur Rule")
Recommendation: Double-gloving with specific material layering.[2][3]
-
Outer Layer: 4-8 mil Nitrile (Disposable) OR Silver Shield® (Laminate) if handling concentrated solutions.[1][2][3]
-
Scientific Rationale: Sulfur-containing compounds can exhibit higher permeation rates through standard latex or thin nitrile.[1][2][3] Double gloving creates a sacrificial outer layer.[3] If the chemical is dissolved in halogenated solvents (DCM), Silver Shield laminate gloves are mandatory as the outer layer.[2][3]
B. Respiratory Protection
Recommendation:
-
Solid State: N95 or P100 particulate respirator (if outside a hood—discouraged).[2][3]
-
Liquid/Solution: Half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[1][2][3]
-
Primary Control: All operations should ideally occur within a certified Chemical Fume Hood.[2][3]
C. Eye & Face Protection
Recommendation: Chemical Splash Goggles (Indirect Vent).[2][3]
-
Rationale: Safety glasses allow vapor entry from the sides.[2][3] Thiochroman derivatives are varying degrees of lachrymators (tear-inducing). Goggles provide a vapor seal.[3]
D. Body Protection
Recommendation:
Decision Logic: PPE Selection
The following diagram outlines the decision process for selecting PPE based on the physical state and solvent system.
Figure 1: Decision tree for selecting appropriate Personal Protective Equipment based on physical state and solvent carrier.[1][2]
Operational Protocols
A. Weighing & Transfer[3]
-
Engineering Control: Place the balance inside the fume hood.[2][3] If this is impossible, use a "powder funnel" and a tared vessel to minimize open-air exposure time.[1][2]
-
Static Control: Use an antistatic gun or ionizer if the solid is fluffy/static-prone to prevent dispersion.[2][3]
-
Technique: Never use a spatula directly from the stock bottle if the compound is sticky/low-melting.[2][3] Pour a small amount into a secondary container first.
B. Reaction Setup
-
Venting: Ensure the reaction vessel is vented to a scrubber or an inert gas line (Nitrogen/Argon) that exits into the hood back-baffle.[2][3]
-
Temperature: If heating, use an oil bath with a thermal cutoff. Thio-compounds can decompose to release sulfur oxides (
) if overheated.[1][3]
C. Spill Response (The "Oxidation" Method)
Standard absorbents are insufficient for odor control.[3]
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Up: Don goggles and double gloves.[3]
-
Neutralize:
-
Clean: Absorb with vermiculite or sand.[3] Do not use paper towels (increases surface area for evaporation).[3]
Waste Disposal Logistics
Do not dispose of down the drain.[3] This compound is toxic to aquatic life and will cause facility-wide odor complaints.[1][2]
| Waste Stream | Classification | Treatment |
| Solid Waste | Hazardous Organic | High-Temperature Incineration.[1][2] |
| Liquid Waste | Non-Halogenated Organic | Segregate from oxidizers.[1][3] Label "Contains Sulfides".[3] |
| Contaminated Sharps | Hazardous Sharps | Dispose in sealed sharps container immediately. |
Emergency Reference Data
-
First Aid (Skin): Wash with soap and water for 15 minutes.[2][3][8] Do not use ethanol (may enhance absorption).[3]
-
First Aid (Eyes): Rinse with water for 15 minutes, lifting eyelids.[2][3][8] Seek ophthalmologist evaluation.
-
Fire: Use Dry Chemical,
, or Alcohol-resistant foam.[1][2][3][6] Do not use water jet . Combustion produces Carbon Oxides ( ) and Sulfur Oxides ( ).[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 375102, Thiochroman-4-ol. Retrieved from [Link][3]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[3] Retrieved from [Link][3]
Sources
- 1. Thiochroman | C9H10S | CID 137415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. targetmol.com [targetmol.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. multimedia.3m.com [multimedia.3m.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
